DMT-dG(dmf) Phosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H53N8O7P |
|---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27-/t36-,37+,38+,59?/m0/s1 |
InChI Key |
YRQAXTCBMPFGAN-UJASEYITSA-N |
Origin of Product |
United States |
Foundational & Exploratory
DMT-dG(dmf) Phosphoramidite: A Technical Guide for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), hereafter referred to as DMT-dG(dmf) Phosphoramidite. It is a critical monomer used in the chemical synthesis of oligonucleotides, a cornerstone of modern molecular biology, diagnostics, and therapeutic development.
Core Concepts and Chemical Structure
This compound is a chemically modified and protected version of the natural nucleoside deoxyguanosine, designed for use in automated solid-phase DNA synthesis.[1] The protecting groups are essential for ensuring the specific, sequential addition of nucleotides to a growing DNA chain with high fidelity.[2][3]
The molecule consists of several key components:
-
Deoxyguanosine Core: The fundamental building block.
-
5'-O-DMT (Dimethoxytrityl) Group: A bulky, acid-labile group protecting the 5'-hydroxyl of the deoxyribose sugar.[4][5] Its removal under mild acidic conditions is the first step in each synthesis cycle, allowing the next nucleotide to be added.[5][6]
-
N2-dmf (Dimethylformamidine) Group: Protects the exocyclic amino group on the guanine (B1146940) base to prevent unwanted side reactions during synthesis.[1] The dmf group is advantageous because it can be removed more rapidly and under milder conditions than the traditional isobutyryl (iBu) group.[1][7]
-
3'-O-Phosphoramidite Moiety: The reactive component that enables the formation of a phosphodiester bond. It is further protected by:
Role in Oligonucleotide Synthesis
This compound is a fundamental reagent in the phosphoramidite method, the gold standard for DNA synthesis.[4] The synthesis is a cyclical process performed on an automated synthesizer, where each cycle adds one nucleotide to the growing chain attached to a solid support.[1][2]
The four steps of the synthesis cycle are:
-
Deblocking (Detritylation): The acid-labile 5'-DMT group is removed from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group.[3][6]
-
Coupling: The this compound, activated by a reagent such as tetrazole, is added. Its 3'-phosphoramidite group reacts with the free 5'-hydroxyl of the support-bound chain, forming a new phosphite (B83602) triester linkage.[1][3][6]
-
Capping: Any unreacted 5'-hydroxyl groups on the growing chain are acetylated. This prevents the formation of deletion mutations (n-1 sequences) in subsequent cycles.[4][10]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an iodine solution.[4][6]
This cycle is repeated until the desired oligonucleotide sequence is fully assembled.[]
Quantitative Data Summary
The performance of this compound is characterized by its high purity and efficiency, which are critical for the synthesis of high-quality, full-length oligonucleotides.
| Parameter | Typical Value | Method of Analysis / Notes | Source |
| Purity | ≥98.0% - 99.71% | Reversed-Phase HPLC, ³¹P-NMR | [8][12] |
| Coupling Efficiency | >99% per step | Trityl Cation Monitoring | [3][4][13] |
| Solution Stability | Stable for days in anhydrous acetonitrile (B52724) | Degradation is autocatalytic and accelerated by moisture | [14] |
| Deprotection Time (dmf group) | 1 hour at 65°C or 2 hours at 55°C | In concentrated ammonium (B1175870) hydroxide | [1] |
| Appearance | White to off-white powder | ||
| Storage Temperature | -10°C to -25°C | Protect from light and moisture | [12] |
| Molecular Weight | 824.90 g/mol | [15] |
Experimental Protocols
Protocol 4.1: Standard Coupling Cycle in Automated DNA Synthesis
This protocol describes the key chemical steps for a single addition of this compound to a growing oligonucleotide chain on a solid support (e.g., Controlled Pore Glass - CPG).
Reagents:
-
This compound Solution: Typically 0.1 M in anhydrous acetonitrile.
-
Activator Solution: 0.25 M - 0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 1H-Tetrazole in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF.
-
Capping Solution B: 16% N-Methylimidazole/THF.
-
Oxidizer Solution: 0.02 M Iodine in THF/Water/Pyridine. A low concentration iodine oxidizer is recommended.
-
Wash Solution: Anhydrous Acetonitrile.
Methodology:
-
Detritylation: The synthesis column containing the CPG-bound oligonucleotide is washed with the deblocking solution to remove the 5'-DMT group. The column is then washed thoroughly with anhydrous acetonitrile to remove all traces of acid.[7]
-
Coupling: The this compound solution and the activator solution are delivered simultaneously to the column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[6][7] The exposed 5'-hydroxyl of the support-bound chain then attacks the phosphorus, forming the phosphite triester linkage. This reaction typically proceeds for 30-120 seconds.
-
Capping: To prevent unreacted chains from elongating further, Capping Solutions A and B are delivered to the column to acetylate any free 5'-hydroxyl groups.[10] The column is then washed with anhydrous acetonitrile.
-
Oxidation: The oxidizer solution is passed through the column to convert the newly formed, unstable phosphite triester to a stable phosphate triester backbone.[3]
-
Wash: A final wash with anhydrous acetonitrile prepares the column for the next synthesis cycle, starting again with the detritylation step.
Mandatory Visualizations
Diagram 1: Phosphoramidite Oligonucleotide Synthesis Workflow
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Diagram 2: Logical Structure of DMT-dG(dmf) Phosphoramiditedot
References
- 1. This compound | Benchchem [benchchem.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. idtdna.com [idtdna.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. atdbio.com [atdbio.com]
- 8. shop.hongene.com [shop.hongene.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. arep.med.harvard.edu [arep.med.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N²-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite (B1245037). It is a crucial building block in the chemical synthesis of oligonucleotides, playing a pivotal role in various fields of molecular biology and drug development. This document details its chemical structure, properties, synthesis, and applications, with a focus on the technical information required by researchers and professionals in the field.
Core Chemical Structure and Functionality
DMT-dG(dmf) Phosphoramidite is a modified deoxyguanosine nucleoside designed for efficient and high-fidelity automated solid-phase oligonucleotide synthesis.[1][2] Its structure is characterized by three key protecting groups that prevent unwanted side reactions during the synthesis process:
-
5'-Dimethoxytrityl (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its easy removal at the start of each coupling cycle is essential for the stepwise elongation of the oligonucleotide chain.[3]
-
N-dimethylformamidine (dmf) group: Protecting the exocyclic amino group of the guanine (B1146940) base, the dmf group is crucial for preventing side reactions at this nucleophilic site.[3] A key advantage of the dmf group over the more traditional isobutyryl (ibu) group is its faster deprotection time, which is particularly beneficial for the synthesis of G-rich sequences and in high-throughput applications.[4]
-
3'-Cyanoethyl group: This group protects the phosphorus atom of the phosphoramidite moiety.[3]
The phosphoramidite moiety at the 3'-position of the sugar is the reactive group that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.[3]
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value |
| Chemical Formula | C₄₃H₅₃N₈O₇P[2][3][5] |
| Molecular Weight | 824.90 g/mol [4] |
| CAS Number | 330628-04-1[2][4][5][6][7] |
| Appearance | White to off-white powder[4] |
| Purity | ≥99.0% (Reversed Phase HPLC)[4], ≥99% (³¹P-NMR) |
| Storage Temperature | -10 to -25°C[4] |
| Solubility | Soluble in DMSO[6] |
| Synonyms | DMT-dG(dmf) Amidite, N-[(dimethylamino)methylene]-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyguanosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite][4] |
Experimental Protocols
The synthesis of this compound from the parent nucleoside, deoxyguanosine, involves a multi-step process requiring strategic protection of reactive functional groups.[3]
1. Protection of the 5'-Hydroxyl Group with Dimethoxytrityl (DMT):
-
Objective: To protect the 5'-hydroxyl group of deoxyguanosine.
-
Procedure: Deoxyguanosine is reacted with dimethoxytrityl chloride in the presence of a base, such as pyridine (B92270).[3] The reaction is typically carried out in an anhydrous organic solvent. The bulky DMT group selectively reacts with the primary 5'-hydroxyl group.
2. Protection of the Exocyclic Amino Group with Dimethylformamidine (dmf):
-
Objective: To protect the nucleophilic exocyclic amino group of the guanine base.
-
Procedure: The 5'-O-DMT-deoxyguanosine is treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction results in the formation of the dimethylformamidine (dmf) protecting group on the exocyclic amine.
3. Phosphitylation at the 3'-Position:
-
Objective: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl group.
-
Procedure: The 5'-O-DMT-N²-dmf-deoxyguanosine is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator like tetrazole or a substituted tetrazole.[3] This reaction is conducted under strict anhydrous conditions in a suitable organic solvent, for instance, acetonitrile (B52724) or dichloromethane.[3]
4. Purification:
-
Objective: To isolate the pure this compound.
-
Procedure: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography. The purity of the final product is assessed using methods like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and ³¹P-NMR.[3]
This compound is a key reagent in the automated solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method.[8] The synthesis is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain.[3]
The synthesis cycle consists of the following steps:
1. Deblocking (Detritylation):
-
Objective: To remove the DMT protecting group from the 5'-hydroxyl of the nucleotide attached to the solid support.
-
Procedure: A solution of a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent, is passed through the synthesis column.[9] This cleaves the DMT group, leaving a free 5'-hydroxyl group ready for the next coupling reaction.
2. Coupling:
-
Objective: To add the next nucleotide to the growing oligonucleotide chain.
-
Procedure: The this compound, dissolved in an anhydrous solvent like acetonitrile, is delivered to the synthesis column along with an activator solution (e.g., tetrazole or 5-ethylthio-1H-tetrazole).[8][9] The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound nucleotide. This reaction forms a phosphite triester linkage.
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling steps.
-
Procedure: A capping solution, typically a mixture of acetic anhydride (B1165640) and N-methylimidazole, is introduced.[9] This acetylates any free 5'-hydroxyl groups, preventing the formation of deletion mutations in the final oligonucleotide.
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage to a more stable phosphotriester linkage.
-
Procedure: An oxidizing solution, containing iodine, water, and a weak base like pyridine or lutidine, is passed through the column.[9] When using dG(dmf)-phosphoramidite, a lower concentration of iodine (0.02 M) is recommended.[4]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Post-synthesis Deprotection and Cleavage:
-
Objective: To remove all remaining protecting groups and cleave the oligonucleotide from the solid support.
-
Procedure: The solid support is treated with concentrated ammonium (B1175870) hydroxide. This cleaves the cyanoethyl groups from the phosphate (B84403) backbone and the dmf group from the guanine bases. The deprotection of the dmf group is significantly faster than that of the conventional isobutyryl (ibu) group, typically requiring 2 hours at 55°C or 1 hour at 65°C.[4] The same treatment also cleaves the oligonucleotide from the solid support.
Signaling Pathways and Experimental Workflows
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. DMT-dG(dmf) ホスホロアミダイト ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 330628-04-1 [chemicalbook.com]
- 8. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the precise world of synthetic nucleic acids, the success of oligonucleotide synthesis hinges on the strategic use of protecting groups. Among these, the 4,4'-dimethoxytrityl (DMT) group stands as a cornerstone of modern phosphoramdiite chemistry. Its role extends beyond simple protection; it is a crucial controller of reaction specificity, a monitor for synthesis efficiency, and a powerful tool for purification. This in-depth technical guide elucidates the pivotal role of the DMT group, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in the synthesis of high-fidelity oligonucleotides.
The Core Function of the DMT Protecting Group
The primary and most critical function of the DMT group is the reversible protection of the 5'-hydroxyl group of the nucleoside phosphoramidite (B1245037) monomer.[1][2] This protection is indispensable for the directional synthesis of oligonucleotides, which proceeds in a 3' to 5' direction. By "capping" the 5'-hydroxyl, the DMT group prevents self-polymerization of the phosphoramidite monomers and ensures that coupling occurs exclusively at the free 5'-hydroxyl of the growing oligonucleotide chain, which is anchored to a solid support.[1][3]
The selection of the DMT group for this essential role is due to a unique combination of properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions of the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of oligonucleotide synthesis.[1][4]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection to the 5'-hydroxyl, effectively preventing its participation in unwanted side reactions.[1][5]
-
Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable, bright orange-colored dimethoxytrityl cation (DMT+).[3][6] The intensity of this color, which can be measured spectrophotometrically at approximately 495 nm, is directly proportional to the amount of DMT group cleaved in each cycle. This provides a real-time, quantitative measure of the coupling efficiency of the preceding step.[7][8]
-
Hydrophobicity: The lipophilic nature of the DMT group is exploited in "DMT-on" purification strategies. The presence of the DMT group on the full-length oligonucleotide product significantly increases its hydrophobicity compared to truncated failure sequences, which lack the DMT group. This difference allows for efficient separation of the desired product from impurities using reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge-based purification.[9][10]
The Oligonucleotide Synthesis Cycle: A Step-by-Step Examination
The synthesis of an oligonucleotide is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The DMT group plays a central role in this four-step process: detritylation, coupling, capping, and oxidation.
Step 1: Detritylation (Deblocking)
The synthesis cycle begins with the removal of the 5'-DMT protecting group from the nucleoside anchored to the solid support.[3] This is achieved by treating the support with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[11][12] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer. The released DMT cation is washed away and can be collected for spectrophotometric analysis to determine the coupling efficiency of the previous cycle.[1][6]
Step 2: Coupling
In the coupling step, the next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid, such as 1H-tetrazole or a derivative thereof.[12] The activated phosphoramidite is then added to the reaction column, where it couples with the free 5'-hydroxyl of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[3][13] This reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated phosphoramidite.
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing oligonucleotide chain will remain unreacted.[6][14] To prevent these unreacted chains from participating in subsequent coupling cycles, which would result in the formation of deletion mutants (n-1mers), a "capping" step is performed. This is typically achieved by acetylating the unreacted 5'-hydroxyl groups with a mixture of acetic anhydride (B1165640) and N-methylimidazole.[15] The resulting acetyl cap is unreactive in the subsequent steps of the synthesis cycle.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it must be oxidized to a more stable pentavalent phosphate (B84403) triester.[3][7] This is typically accomplished by treating the solid support with a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF).[11]
Quantitative Data on DMT Group Performance
The efficiency of each step in the oligonucleotide synthesis cycle is paramount to achieving a high yield of the full-length product. The DMT group plays a direct role in allowing for the monitoring of this efficiency and its removal conditions can impact the overall yield and purity.
Coupling Efficiency and its Impact on Yield
The stepwise coupling efficiency has a dramatic effect on the overall yield of the full-length oligonucleotide, especially for longer sequences. Even a small decrease in coupling efficiency can lead to a significant reduction in the final product. The relationship between coupling efficiency and the theoretical yield of full-length product can be calculated using the formula:
Yield (%) = (Coupling Efficiency)(n-1) x 100
where 'n' is the number of nucleotides in the sequence.
| Oligonucleotide Length (bases) | 98.0% Coupling Efficiency (Theoretical Yield) | 99.0% Coupling Efficiency (Theoretical Yield) | 99.5% Coupling Efficiency (Theoretical Yield) |
| 20 | 67.7% | 82.6% | 90.9% |
| 50 | 36.4% | 61.0% | 78.2% |
| 100 | 13.3% | 36.6% | 60.5% |
| 150 | 4.8% | 22.0% | 47.1% |
Table 1: Theoretical yield of full-length oligonucleotide as a function of coupling efficiency and sequence length.[14][16] As illustrated, maintaining a high coupling efficiency, typically >99%, is critical for the synthesis of long oligonucleotides. The trityl cation assay provides an invaluable tool for monitoring this in real-time.
Detritylation Reagents and Conditions
The choice of detritylation reagent and reaction conditions is a balance between achieving complete and rapid removal of the DMT group while minimizing side reactions, particularly depurination of adenine (B156593) and guanine (B1146940) residues.[17]
| Detritylation Reagent | Concentration | Solvent | Typical Reaction Time | Comments |
| Trichloroacetic Acid (TCA) | 3% (v/v) | Dichloromethane (DCM) | 60 - 120 seconds | Stronger acid, faster detritylation. May increase risk of depurination with prolonged exposure.[11][18] |
| Dichloroacetic Acid (DCA) | 3% (v/v) | Dichloromethane (DCM) | 120 - 180 seconds | Milder acid than TCA, resulting in slower detritylation but with a lower risk of depurination.[11][18] |
| Dichloroacetic Acid (DCA) | 10% (v/v) | Toluene | 60 - 90 seconds | Faster deblocking due to higher concentration.[19] |
| Acetic Acid | 80% (aq) | Water | 15 - 30 minutes | Used for post-synthetic detritylation of "DMT-on" purified oligonucleotides.[8][12] |
Table 2: Comparison of common detritylation reagents and conditions. The optimal choice depends on the specific oligonucleotide sequence (purine-rich sequences are more susceptible to depurination) and the desired synthesis speed.
Experimental Protocols
The following are detailed protocols for key experiments involving the DMT group in oligonucleotide synthesis.
Protocol for Solid-Phase Oligonucleotide Synthesis (One Cycle)
This protocol outlines a single cycle of nucleotide addition on an automated DNA synthesizer.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside pre-attached (5'-DMT-on).
-
Phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile (B52724) (0.1 M).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
Deblocking solution (3% TCA in DCM).
-
Capping solution A (Acetic Anhydride/Pyridine/THF) and Capping solution B (16% N-Methylimidazole in THF).
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
Procedure:
-
Detritylation: Wash the CPG column with anhydrous acetonitrile. Deliver the deblocking solution to the column and allow it to react for 120 seconds. Collect the eluent containing the DMT cation for quantification. Wash the column thoroughly with anhydrous acetonitrile to remove all traces of acid.
-
Coupling: Deliver the activator solution and the appropriate phosphoramidite monomer solution simultaneously to the column. Allow the coupling reaction to proceed for 45 seconds.
-
Capping: Wash the column with anhydrous acetonitrile. Deliver the capping solutions A and B to the column and allow the reaction to proceed for 30 seconds.
-
Oxidation: Wash the column with anhydrous acetonitrile. Deliver the oxidizing solution to the column and allow the reaction to proceed for 30 seconds.
-
Washing: Wash the column thoroughly with anhydrous acetonitrile to prepare for the next cycle.
Protocol for Monitoring Coupling Efficiency via Trityl Cation Absorbance
Materials:
-
Eluent from the detritylation step.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
0.1 M p-toluenesulfonic acid in acetonitrile (for dilution).
Procedure:
-
Collect the orange-colored eluent from the detritylation step in a volumetric flask.
-
Dilute the eluent to a known volume with 0.1 M p-toluenesulfonic acid in acetonitrile.
-
Measure the absorbance of the solution at 495 nm using the spectrophotometer.
-
Calculate the coupling efficiency by comparing the absorbance value to that of the previous cycle. A stable or increasing absorbance indicates high coupling efficiency, while a significant drop suggests a problem with the coupling step. The stepwise yield can be calculated as: Yield (%) = (Absorbancecycle n / Absorbancecycle n-1) x 100 .
Protocol for Post-Purification Detritylation of "DMT-on" Oligonucleotides
This protocol is for removing the final DMT group after purification of the oligonucleotide by reverse-phase chromatography.
Materials:
-
Lyophilized "DMT-on" purified oligonucleotide.
-
80% aqueous acetic acid.
-
Deionized water.
-
Ethanol (95%).
-
3 M sodium acetate (B1210297) solution.
Procedure:
-
Dissolve the lyophilized oligonucleotide in deionized water.
-
Add an equal volume of 80% aqueous acetic acid to the oligonucleotide solution.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
To precipitate the detritylated oligonucleotide, add 1/10th volume of 3 M sodium acetate solution and 3 volumes of cold 95% ethanol.
-
Vortex the solution and incubate at -20°C for at least 1 hour.
-
Centrifuge the sample to pellet the oligonucleotide.
-
Carefully decant the supernatant and wash the pellet with cold 70% ethanol.
-
Air-dry the pellet and resuspend the "DMT-off" oligonucleotide in the desired buffer.
Logical Workflows and Pathways
The strategic use of the DMT group defines two primary workflows in oligonucleotide synthesis and purification: "DMT-off" and "DMT-on".
The choice between these workflows depends on the desired purity of the final oligonucleotide, the length of the sequence, and the available purification instrumentation. The "DMT-on" strategy is often favored for its efficient removal of truncated failure sequences.
The chemical pathway for the acid-catalyzed detritylation reaction is a key process governed by the DMT group.
Conclusion
The 4,4'-dimethoxytrityl group is far more than a simple protecting group in oligonucleotide synthesis; it is an enabling technology. Its unique combination of acid lability, steric bulk, and the chromophoric nature of its cation has been instrumental in the development of automated, high-throughput DNA and RNA synthesis. A thorough understanding of its role, the kinetics of its removal, and its utility in purification is essential for any researcher aiming to produce high-quality synthetic oligonucleotides for demanding applications in research, diagnostics, and therapeutics. By leveraging the principles and protocols outlined in this guide, scientists and drug development professionals can optimize their synthesis strategies and ensure the fidelity of their oligonucleotide products.
References
- 1. metabion.com [metabion.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. alfachemic.com [alfachemic.com]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 16. glenresearch.com [glenresearch.com]
- 17. diva-portal.org [diva-portal.org]
- 18. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 19. youdobio.com [youdobio.com]
The Role of the Dimethylformamidine (DMF) Protecting Group on Guanosine in Oligonucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and application of the N,N-dimethylformamidine (DMF) group as a protecting agent for the exocyclic amino function of guanosine (B1672433) in solid-phase oligonucleotide synthesis. We will explore its chemical mechanism, advantages in preventing side reactions, and its impact on the efficiency and purity of the final product. This document compiles quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for professionals in the field.
Core Function of the DMF Protecting Group
In the chemical synthesis of oligonucleotides via the phosphoramidite (B1245037) method, it is crucial to temporarily block reactive functional groups on the nucleobases to prevent undesirable side reactions during the sequential addition of monomers. Guanosine, in particular, presents unique challenges due to the nucleophilicity of its exocyclic N2-amino group and its susceptibility to depurination under the acidic conditions required for detritylation.
The dimethylformamidine (dmf) group is employed as a labile protecting group for the N2-amino group of guanosine.[1] Its primary functions are:
-
Prevention of Side Reactions: It effectively shields the N2-amino group from reacting with the activated phosphoramidite monomers during the coupling step and from modification during the capping and oxidation steps.
-
Increased Stability and Resistance to Depurination: Depurination, the cleavage of the N-glycosidic bond, is a significant side reaction for purines, especially guanosine, during the acidic removal of the 5'-dimethoxytrityl (DMT) group.[2][3] The electron-donating nature of the dmf group provides stability to this bond, significantly reducing the rate of depurination compared to other protecting groups.[4][5]
-
Facilitated Deprotection: The dmf group is significantly more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder final deprotection conditions.[6][7] This is particularly advantageous for the synthesis of oligonucleotides containing sensitive modifications or dyes that cannot withstand prolonged exposure to harsh basic conditions.[5][8]
Quantitative Data Summary
The choice of protecting group has a measurable impact on deprotection efficiency and reaction kinetics. The following tables summarize the quantitative differences between dmf-protected guanosine (dmf-dG) and the more traditional isobutyryl-protected guanosine (iBu-dG).
Table 1: Comparative Deprotection Conditions and Times
| Protecting Group | Deprotection Reagent | Temperature | Time for Complete Removal | Citation(s) |
|---|---|---|---|---|
| dmf-dG | Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 1 - 2 hours | [7][8] |
| dmf-dG | Concentrated Ammonium Hydroxide | 65°C | 1 hour | [8] |
| dmf-dG | Concentrated Ammonium Hydroxide | Room Temp. | 17 hours | [9] |
| dmf-dG | 0.4 M NaOH in MeOH/Water (4:1) | Room Temp. | > 72 hours | [3] |
| iBu-dG | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | [5] |
| iBu-dG | 0.4 M NaOH in MeOH/Water (4:1) | Room Temp. | 17 hours | [3] |
| iBu-dG | Concentrated Ammonium Hydroxide | Room Temp. | 8 hours |[6] |
Table 2: Stability and Performance Characteristics
| Characteristic | dmf-dG | iBu-dG | Notes | Citation(s) |
|---|---|---|---|---|
| Resistance to Depurination | High | Moderate | The electron-donating dmf group stabilizes the glycosidic bond against acid-catalyzed cleavage. | [2][4] |
| Phosphoramidite Stability in Solution | Stable | Less Stable | The degradation rate of dG phosphoramidites in solution (hydrolysis) is influenced by the protecting group, with stability generally following dmf > iBu. | [10] |
| Suitability for G-Rich Sequences | High | Moderate | Reduces incomplete deprotection issues often seen with iBu-dG in G-rich sequences. | [8] |
| Coupling Efficiency | >98% | >98% | Comparable to standard phosphoramidites under optimal conditions. |[2] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, utilization, and deprotection of dmf-guanosine.
This protocol describes the general procedure for protecting the N2-amino group of guanosine.
-
Starting Material: Dissolve the desired guanosine derivative (e.g., 2'-deoxyguanosine) in anhydrous methanol.
-
Reaction: Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to the solution.[11][12]
-
Incubation: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Evaporate the solvent under reduced pressure. The crude product can often be carried forward to the next step (e.g., 5'-DMT protection) or purified via silica (B1680970) gel chromatography if necessary.[12]
The dmf-dG phosphoramidite is incorporated into the growing oligonucleotide chain using a standard four-step cycle on an automated DNA/RNA synthesizer.
-
Step A: Deblocking (Detritylation)
-
Reagent: 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2][4]
-
Procedure: The acidic solution is passed through the synthesis column to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction. The resulting orange-colored trityl cation is washed away.
-
-
Step B: Coupling
-
Reagents: dmf-dG phosphoramidite and an activator (e.g., Dicyanoimidazole (DCI) or Tetrazole) in anhydrous acetonitrile.
-
Procedure: The protected phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide chain.
-
-
Step C: Capping
-
Reagents: Capping A (e.g., Acetic Anhydride/Lutidine/THF) and Capping B (e.g., N-Methylimidazole/THF).
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped). This prevents them from reacting in subsequent cycles, thus minimizing the formation of n-1 shortmer sequences.
-
-
Step D: Oxidation
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.[8]
-
Procedure: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester.
-
These four steps are repeated for each monomer addition in the desired sequence.
This protocol outlines the final cleavage and deprotection steps after synthesis is complete.
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linkage, releasing the oligonucleotide into solution.
-
Base Deprotection: The sealed vial containing the oligonucleotide in ammonium hydroxide is heated.
-
Standard dmf-dG Condition: Heat at 55°C for 2 hours or 65°C for 1 hour.[8] This is sufficient to remove the dmf from guanosine as well as the standard protecting groups on adenosine (B11128) (benzoyl) and cytidine (B196190) (benzoyl or acetyl). The cyanoethyl phosphate protecting groups are also removed during this step.
-
-
Work-up: After heating, the vial is cooled to room temperature. The ammonium hydroxide solution is evaporated to dryness using a vacuum concentrator. The resulting oligonucleotide pellet can then be resuspended in water for purification (e.g., by HPLC or gel electrophoresis).
Mechanism of Action and Key Relationships
The effectiveness of the dmf group in preventing depurination is directly related to its electronic properties. The acidic conditions of the deblocking step can protonate the N7 position of the guanine (B1146940) base, weakening the N-glycosidic bond and leading to its cleavage. The dmf group, being electron-donating, increases the electron density in the purine (B94841) ring system. This disfavors N7 protonation and strengthens the glycosidic bond, thus providing enhanced resistance to acid-catalyzed depurination.
Conclusion
The N,N-dimethylformamidine (dmf) protecting group offers significant advantages for the synthesis of guanosine-containing oligonucleotides. Its primary benefits include enhanced stability against acid-induced depurination and the ability to use faster, milder final deprotection conditions.[2][4][8] These features lead to higher purity of the crude oligonucleotide product, especially for long or G-rich sequences, and enable the synthesis of molecules with sensitive functional groups. While remarkably stable during synthesis, its lability to base allows for rapid processing post-synthesis, making dmf-dG a superior choice over traditional protecting groups like isobutyryl for a wide range of modern oligonucleotide applications.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. diva-portal.org [diva-portal.org]
- 6. digital.csic.es [digital.csic.es]
- 7. atdbio.com [atdbio.com]
- 8. Fast Deprotection [qualitysystems.com.tw]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
DMT-dG(dmf) Phosphoramidite CAS number
An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite (B1245037)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-dG(dmf) Phosphoramidite, a key reagent in modern molecular biology and drug development, is a modified nucleoside phosphoramidite essential for the automated solid-phase synthesis of oligonucleotides.[1][2] Its formal chemical name is N²-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite].[3][4] This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols associated with its use. The dimethylformamidine (dmf) protecting group on the guanine (B1146940) base offers significant advantages, particularly in the synthesis of G-rich sequences and in high-throughput applications, due to its rapid deprotection kinetics.[3][4]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 330628-04-1 | [1][3][4][5] |
| Molecular Formula | C₄₃H₅₃N₈O₇P | [3][5] |
| Molecular Weight | 824.90 g/mol | [3][4][5] |
| Appearance | White to off-white powder | [3][5] |
| Purity | ≥98.0% (HPLC) | [5] |
| Storage Temperature | -10 to -25°C | [3][6] |
| Solubility | Soluble in anhydrous acetonitrile | [2] |
Role in Oligonucleotide Synthesis
This compound is a building block for the synthesis of DNA and RNA strands.[2][6] The process of oligonucleotide synthesis is a cyclical chemical reaction that adds nucleotides one by one to a growing chain attached to a solid support.[2] The key attributes of this specific phosphoramidite are:
-
5'-DMT Group: The dimethoxytrityl (DMT) group protects the 5'-hydroxyl function, preventing self-polymerization. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.[2]
-
3'-Phosphoramidite Group: The 3'-cyanoethyl phosphoramidite is the reactive moiety that, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[2]
-
dmf Protecting Group: The dimethylformamidine (dmf) group protects the exocyclic amine of the guanine base. A key advantage of the dmf group over the traditional isobutyryl (ibu) group is its lability, which allows for significantly faster deprotection times.[3][7] This is particularly beneficial for synthesizing guanine-rich sequences, where incomplete deprotection can be a problem.[3][4]
Experimental Protocols
General Oligonucleotide Synthesis Cycle
The following is a generalized protocol for the use of this compound in an automated DNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Materials:
-
This compound and other required phosphoramidites (e.g., DMT-dA(bz), DMT-dC(bz), DMT-dT).
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF).[8]
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).[3][8]
-
Anhydrous acetonitrile.
Procedure:
-
Step 1: Deblocking (Detritylation)
-
The DMT group is removed from the 5'-hydroxyl of the nucleoside bound to the solid support by treating it with the deblocking solution.
-
This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
-
Step 2: Coupling
-
The this compound, dissolved in anhydrous acetonitrile, is delivered to the synthesis column along with the activator solution.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester bond. Coupling efficiencies are typically high, around 99%.[7]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.
-
This prevents the formation of failure sequences (n-1) in subsequent cycles.
-
-
Step 4: Oxidation
-
The newly formed phosphite triester linkage is oxidized to the more stable phosphate (B84403) triester using the oxidizing solution. A low concentration of iodine (0.02 M) is recommended when using dG(dmf) phosphoramidite.[3]
-
These four steps are repeated for each nucleotide to be added to the sequence.
Deprotection and Cleavage
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups must be removed.
-
Cleavage and Base Deprotection:
-
The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine (B109427) (AMA).
-
The dmf group is significantly more labile than the conventional dG(ibu) group.[3][4]
-
Standard Deprotection: 2 hours at 55°C or 1 hour at 65°C in concentrated ammonia.[3][4]
-
Rapid Deprotection: 10 minutes at 65°C in AMA (1:1 v/v).[9]
-
-
Purification:
-
The final product, which may still have the 5'-DMT group attached ("DMT-on"), can be purified from truncated failure sequences using reversed-phase High-Performance Liquid Chromatography (HPLC).[7] The hydrophobic DMT group allows for effective separation.[7]
-
Following purification, the DMT group is removed, and the oligonucleotide can be further purified if necessary.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the key chemical processes involving this compound.
References
- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound 330628-04-1 [sigmaaldrich.com]
- 4. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 5. hongene.com [hongene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. digital.csic.es [digital.csic.es]
- 8. benchchem.com [benchchem.com]
- 9. shop.hongene.com [shop.hongene.com]
In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N²-dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of oligonucleotides.
Core Properties of DMT-dG(dmf) Phosphoramidite
This compound is a modified deoxyguanosine nucleoside designed for efficient and high-fidelity incorporation into synthetic DNA strands via automated solid-phase synthesis.[] Key to its function are three critical protecting groups that prevent unwanted side reactions during the synthesis cycle.[2][3]
Quantitative Data Summary
The essential chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 824.90 g/mol [4][5][6][7][8] |
| Molecular Formula | C₄₃H₅₃N₈O₇P[][5][6][7][8][9] |
| CAS Number | 330628-04-1[][5][6][9] |
| Appearance | White to off-white powder[] |
| Purity (HPLC) | ≥98.0%[] |
| Storage Conditions | -20°C[] |
Chemical Structure and Protecting Groups
The structure of this compound is specifically engineered for its role in oligonucleotide synthesis. Each protecting group serves a distinct and vital purpose:
-
5'-Dimethoxytrityl (DMT) Group: This bulky group protects the 5'-hydroxyl of the deoxyribose sugar.[2] Its acid-labile nature allows for its straightforward removal at the start of each synthesis cycle, enabling the subsequent coupling reaction.[2][10] The release of the DMT cation, which is a vibrant orange color, also serves as a convenient method for monitoring coupling efficiency.[4][10]
-
N²-dimethylformamidine (dmf) Group: This group safeguards the exocyclic amino group of the guanine (B1146940) base.[4] The dmf group is advantageous as it can be removed under milder basic conditions compared to other protecting groups like isobutyryl (ibu), which is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications.[4][5]
-
3'-Cyanoethyl (CE) Group: This group protects the phosphorus atom of the phosphoramidite moiety.[2] It is removed at the end of the synthesis during the final deprotection step.[2]
Experimental Protocols
The primary application of this compound is in solid-phase oligonucleotide synthesis. This process is cyclical, with each cycle resulting in the addition of a single nucleotide to the growing chain.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis process consists of four main steps per cycle:
-
Detritylation (Deblocking): The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleotide bound to the solid support. This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[4][5] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[2]
-
Coupling: The this compound, activated by a reagent such as 5-(ethylthio)-1H-tetrazole (ETT), is then added.[2] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleotide, forming a phosphite (B83602) triester linkage.[3] This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724).[3]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[4] This ensures that only the desired full-length oligonucleotide is synthesized.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate (B84403) triester by oxidation.[4] This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Quality Control: HPLC Analysis of this compound
The purity of the phosphoramidite is critical for the synthesis of high-quality oligonucleotides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for assessing purity.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µM particle size).[9]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A gradient elution is typically used.
-
Flow Rate: 1 mL/min.[9]
-
Detection: UV detection.
-
Sample Preparation: The phosphoramidite is dissolved in acetonitrile at a concentration of approximately 1.0 mg/mL.[9]
Due to the chiral center at the phosphorus atom, two diastereomers are present, which may result in the appearance of double peaks in the chromatogram.[11]
References
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. ymc.eu [ymc.eu]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. usp.org [usp.org]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
Introduction to Phosphoramidite Chemistry
An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry: The Core of Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, a deep understanding of phosphoramidite chemistry is fundamental to the design and synthesis of oligonucleotides. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this robust and widely adopted methodology.
Phosphoramidite chemistry is the gold standard for the chemical synthesis of DNA and RNA oligonucleotides.[1] Developed in the early 1980s, this method's simplicity, high efficiency, and amenability to automation have made it the cornerstone of modern molecular biology, enabling applications from PCR and DNA sequencing to the development of therapeutic oligonucleotides.[1]
The synthesis is performed in the 3' to 5' direction, opposite to the biological synthesis, on a solid support, typically controlled pore glass (CPG) or polystyrene.[2][3] The process involves a four-step cycle that is repeated for the addition of each nucleotide monomer, known as a phosphoramidite, to the growing oligonucleotide chain. These phosphoramidites are nucleosides with their 5'-hydroxyl group protected by a dimethoxytrityl (DMT) group, their exocyclic amines protected with base-labile groups, and their 3'-hydroxyl group activated with a phosphoramidite moiety.[4]
The Solid-Phase Synthesis Cycle
The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process, with each cycle resulting in the addition of a single nucleotide. The high coupling efficiencies, typically exceeding 99%, allow for the synthesis of oligonucleotides up to 200 base pairs in length.[1]
The four core steps of the synthesis cycle are:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[5] The removal of the DMT group exposes a free 5'-hydroxyl group, which is necessary for the subsequent coupling reaction.[1] The released DMT cation has a characteristic orange color and its absorbance can be measured to monitor the efficiency of each coupling step.[3]
-
Coupling: The next phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[4][6] The activated phosphoramidite is then added to the reaction column, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite triester linkage.[1][5] This reaction is highly efficient, with coupling times typically around 30 seconds for standard DNA bases.[5]
-
Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked in a capping step.[1] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3] The resulting acetylated chains will not participate in subsequent coupling reactions.
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester through oxidation.[1][3] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5] This step stabilizes the newly formed internucleotide bond, allowing the cycle to be repeated for the addition of the next nucleotide.
The Phosphoramidite Coupling Reaction Mechanism
The coupling step is the most critical phase of the synthesis cycle, as its efficiency directly impacts the yield of the final full-length oligonucleotide. The mechanism involves the activation of the phosphoramidite by an activator, followed by the nucleophilic attack of the 5'-hydroxyl group of the growing chain.
The mechanism proceeds as follows:
-
Protonation: The activator, a weak acid like tetrazole, protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite.[]
-
Formation of a Reactive Intermediate: This protonation converts the diisopropylamino group into a good leaving group. The activator's conjugate base then acts as a nucleophile, attacking the phosphorus center and displacing the diisopropylamine (B44863) to form a highly reactive intermediate, such as a tetrazolyl-phosphonium species.[]
-
Nucleophilic Attack: The free 5'-hydroxyl group of the growing oligonucleotide chain acts as a nucleophile and attacks the electrophilic phosphorus center of the activated intermediate.[]
-
Formation of the Phosphite Triester: This attack results in the formation of a new phosphite triester bond, linking the incoming nucleotide to the growing chain and releasing the activator.[]
Quantitative Data in Oligonucleotide Synthesis
The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle.
Coupling Efficiency and Final Yield
Even a small decrease in coupling efficiency has a significant impact on the final yield of the full-length product, especially for longer oligonucleotides. The theoretical maximum yield can be calculated using the formula: Yield = (Coupling Efficiency)(n-1) , where 'n' is the number of nucleotides in the sequence.
| Oligonucleotide Length (n) | Coupling Efficiency: 98.5% | Coupling Efficiency: 99.0% | Coupling Efficiency: 99.5% |
| 20-mer | ~75% | ~82% | ~91% |
| 50-mer | ~48% | ~61% | ~78% |
| 100-mer | ~22% | ~37% | ~61% |
Data synthesized from multiple sources indicating typical coupling efficiencies and their impact on yield.
Activator Performance
The choice of activator influences the coupling reaction rate and efficiency. While 1H-tetrazole is a standard activator, others have been developed to improve performance, especially for sterically hindered phosphoramidites like those used in RNA synthesis.
| Activator | Key Characteristics |
| 1H-Tetrazole | The traditional and widely used activator. Limited solubility in acetonitrile can be a drawback.[8] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | More acidic and more soluble in acetonitrile than 1H-tetrazole, leading to faster reaction rates.[8] Often preferred for RNA synthesis.[8] |
| 4,5-Dicyanoimidazole (DCI) | Less acidic but more nucleophilic than tetrazole, resulting in rapid coupling with fewer side reactions.[9][10] Highly soluble in acetonitrile.[9] |
Deprotection and Purification
After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The final purity is then achieved through various purification methods.
| Purification Method | Typical Purity | Recommended For |
| Desalting | Removes salts and some very short failure sequences. Purity is sufficient for non-critical applications. | Oligonucleotides < 35 bases for applications like routine PCR.[11] |
| Reverse-Phase HPLC (RP-HPLC) | 85-95% | Oligonucleotides up to ~50 bases and those with hydrophobic modifications.[11] |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95% | Longer oligonucleotides (>40 bases) and applications requiring very high purity.[11][12] |
Data represents typical purity levels achieved with different purification techniques as reported in various sources.
Experimental Protocols
The following are generalized protocols for the key stages of solid-phase oligonucleotide synthesis. Specific timings and reagent concentrations may vary depending on the synthesizer and the scale of the synthesis.
Protocol for a Single Synthesis Cycle
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the deblocking solution for 60-120 seconds. Wash the column thoroughly with anhydrous acetonitrile to remove the TCA and the cleaved DMT groups.
-
-
Coupling:
-
Reagents:
-
Phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for 30-180 seconds.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).
-
Capping Reagent B: 16% N-Methylimidazole in THF.
-
-
Procedure: Flush the column with a mixture of Capping Reagents A and B for 30-60 seconds. Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: Introduce the oxidizing solution to the column and allow it to react for 30-60 seconds. Wash the column with anhydrous acetonitrile.
-
Protocol for Cleavage and Deprotection
-
Cleavage from Solid Support and Base Deprotection:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Procedure:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the cleavage/deprotection solution to the vial.
-
Heat the sealed vial at a specified temperature (e.g., 55°C) for a designated time (e.g., 8-12 hours for ammonium hydroxide, or shorter times for AMA).
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness.
-
-
-
Phosphate Deprotection (Removal of Cyanoethyl Groups):
-
This typically occurs concurrently with base deprotection under the basic conditions of the previous step.
-
Protocol for Purification by HPLC
-
Sample Preparation:
-
Resuspend the dried, deprotected oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA).
-
Filter the sample to remove any particulate matter.
-
-
HPLC Conditions (Reverse-Phase):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotide.
-
Detection: UV absorbance at 260 nm.
-
-
Fraction Collection and Desalting:
-
Collect the fractions corresponding to the major peak (the full-length product).
-
Desalt the collected fractions, for example, by ethanol (B145695) precipitation or using a desalting column.
-
Lyophilize the final product to obtain a purified oligonucleotide powder.
-
Conclusion
Phosphoramidite chemistry remains the cornerstone of oligonucleotide synthesis, providing a reliable and efficient method for producing custom DNA and RNA sequences. A thorough understanding of the underlying chemical principles, the factors influencing yield and purity, and the practical aspects of the experimental protocols is essential for researchers and professionals in the fields of molecular biology, drug development, and diagnostics. The continuous optimization of phosphoramidites, activators, and deprotection strategies continues to push the boundaries of what is achievable in synthetic nucleic acid chemistry.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. labcluster.com [labcluster.com]
- 12. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
A Technical Guide to DMT-dG(dmf) Phosphoramidite: Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the solubility and storage of N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite (B1245037). Proper handling and storage of this critical reagent are paramount to ensure the successful synthesis of high-quality oligonucleotides.
Physicochemical Properties and Storage
DMT-dG(dmf) Phosphoramidite is a white to off-white powder that is a key building block in automated solid-phase oligonucleotide synthesis.[1][2] Its stability is highly dependent on storage conditions, as it is susceptible to both hydrolysis and oxidation.
Storage Recommendations
Proper storage is critical to maintain the integrity and reactivity of this compound. The solid should be stored in a tightly sealed container in a dry, inert atmosphere.
| Parameter | Recommendation | Source(s) |
| Temperature (Solid) | -20°C | [1][3][4] |
| Atmosphere | Dry, inert gas (e.g., Argon) | [3] |
| Stock Solution (-20°C) | Use within 1 month, protect from light. | [5] |
| Stock Solution (-80°C) | Stable for up to 6 months, protect from light. | [5] |
Solubility of this compound
The solubility of this compound is a critical factor for its use in automated oligonucleotide synthesizers. Anhydrous acetonitrile (B52724) is the most commonly used solvent for this purpose.
| Solvent | Solubility/Working Concentration | Notes | Source(s) |
| Anhydrous Acetonitrile | Standard diluent for oligonucleotide synthesis. A common working concentration is 0.067 M. | Must be anhydrous (<30 ppm water) to prevent hydrolysis. | |
| Anhydrous Dichloromethane (B109758) | Used for more lipophilic phosphoramidites; can be used in a 1:1 mixture with acetonitrile. | Check synthesizer compatibility due to potential issues with flow rate and volatility. | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (121.23 mM) | Requires sonication to fully dissolve. Use freshly opened, hygroscopic DMSO. | [5] |
Experimental Protocols
Protocol for Preparation of this compound Solution for Oligonucleotide Synthesis
This protocol describes the preparation of a 0.067 M solution of this compound, a common concentration for use in automated DNA synthesizers.
Materials:
-
This compound
-
Anhydrous acetonitrile (<30 ppm water) or a 1:1 mixture of anhydrous dichloromethane and anhydrous acetonitrile
-
Septum-sealed phosphoramidite bottle compatible with the DNA synthesizer
-
Syringe and needle
-
Inert gas (Argon or Helium)
-
Activated molecular sieves (3Å)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert gas atmosphere (e.g., in a glove box or using a gentle stream of argon), transfer the required amount of phosphoramidite to the septum-sealed bottle.
-
Add approximately 20 beads of activated molecular sieves per milliliter of solvent to the bottle.
-
Using a syringe, add the appropriate volume of anhydrous solvent to achieve a 0.067 M concentration. For example, to prepare a 100 µmole solution, add 1.50 mL of solvent.
-
Flush the bottle with dry argon gas, cap it securely, and seal with parafilm.
-
Gently swirl the bottle to dissolve the phosphoramidite. If the phosphoramidite is in the form of an oil or gum, let it stand for 10 minutes and then vortex before use.
-
For optimal results, it is recommended to allow the solution to stand overnight at room temperature before placing it on the synthesizer.
Protocol for Stability Testing of this compound Solution by RP-HPLC
This protocol outlines a method to assess the purity and degradation of a this compound solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound solution in anhydrous acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of approximately 1.0 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL in acetonitrile for injection.
-
Chromatographic Conditions:
-
Column: C18, maintained at ambient temperature.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient would be from 50% to 100% Mobile Phase B over 30 minutes.
-
-
Analysis:
-
Inject a freshly prepared sample to establish the initial purity (t=0). The phosphoramidite will typically appear as two peaks representing the two diastereomers at the phosphorus center.
-
Store the stock solution under the desired test conditions (e.g., on the synthesizer at room temperature).
-
At specified time points (e.g., 24, 48, 72 hours), inject an aliquot of the stored solution.
-
Monitor for the appearance of degradation products, which typically elute earlier than the main diastereomer peaks. Common degradation products include the H-phosphonate and oxidized (P(V)) species.
-
Calculate the purity of the phosphoramidite at each time point by integrating the peak areas. The purity is reported as the sum of the areas of the two diastereomer peaks as a percentage of the total peak area.
-
Workflows and Diagrams
Phosphoramidite Handling and Solution Preparation Workflow
The following diagram illustrates the recommended workflow for handling this compound from storage to its use in the synthesizer.
Caption: Workflow for preparing phosphoramidite solutions.
Solid-Phase Oligonucleotide Synthesis Cycle
This compound is utilized in the standard four-step cycle of solid-phase oligonucleotide synthesis.
Caption: The four-step oligonucleotide synthesis cycle.
References
The Cornerstone of Genetic Medicine and Research: A Technical Guide to Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The ability to chemically synthesize specific sequences of DNA and RNA has revolutionized molecular biology, genetic diagnostics, and the development of novel therapeutics. At the heart of this capability lies the principle of solid-phase oligonucleotide synthesis, a robust and automated methodology that allows for the precise, stepwise construction of nucleic acid chains. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical parameters of this foundational technology.
Core Principle: The Phosphoramidite (B1245037) Method on a Solid Support
Solid-phase oligonucleotide synthesis is characterized by the sequential addition of nucleotide building blocks to a growing chain that is covalently attached to an insoluble solid support.[1][2] This approach offers significant advantages over traditional solution-phase synthesis, including the elimination of purification steps between reactions and the feasibility of automation, which is crucial for producing the high-purity oligonucleotides required for research and therapeutic applications.[1][3] The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis in vivo.[4][5]
The universally adopted chemical strategy is the phosphoramidite method , renowned for its high coupling efficiency and the stability of the monomeric building blocks.[2][6] This method involves a four-step reaction cycle that is repeated for each nucleotide addition.
The Solid Support: The Anchor of Synthesis
The synthesis begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG) or macroporous polystyrene (MPPS).[3][4] The choice of support and the pore size are critical factors that can influence the efficiency of the synthesis, especially for longer oligonucleotides.[4][6]
| Solid Support Type | Typical Loading Capacity | Recommended Oligonucleotide Length |
| Controlled Pore Glass (CPG) 500 Å | 20-30 µmol/g | Up to 50-mer |
| Controlled Pore Glass (CPG) 1000 Å | 20-30 µmol/g | Up to 100-mer |
| Controlled Pore Glass (CPG) 2000 Å | 20-30 µmol/g | Up to 200-mer |
| Polystyrene (PS) | Up to 350 µmol/g | Shorter oligonucleotides, large-scale synthesis |
The Synthesis Cycle: A Four-Step Process
The addition of each phosphoramidite monomer to the growing oligonucleotide chain is achieved through a repetitive four-step cycle. The high fidelity of the final oligonucleotide product is critically dependent on the efficiency of each step in this cycle.
Step 1: Detritylation (De-blocking)
The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[7][8] This exposes a reactive hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
The next phosphoramidite monomer, activated by a catalyst, is then coupled to the free 5'-hydroxyl group of the growing chain.[5][7] This reaction forms an unstable phosphite triester linkage. The efficiency of this step is paramount for the overall yield of the full-length oligonucleotide.[8][9]
Step 3: Capping
To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped".[8] This is typically achieved by acetylation.
Step 4: Oxidation
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, which is analogous to the natural phosphodiester backbone of DNA and RNA.[7][9] This step completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.
Experimental Protocols
The following tables provide detailed methodologies for the key steps in the solid-phase oligonucleotide synthesis cycle.
Table 1: Reagents and Conditions for the Synthesis Cycle
| Step | Reagent(s) | Typical Concentration | Solvent | Typical Reaction Time |
| Detritylation | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane (DCM) | 50 seconds |
| Coupling | Nucleoside Phosphoramidite | 5-fold molar excess | Acetonitrile | 20-30 seconds (for DNA) |
| Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) | 0.25 M | Acetonitrile | 5-15 minutes (for RNA) | |
| Capping | Capping Reagent A (e.g., Acetic Anhydride) | - | Tetrahydrofuran (THF)/Pyridine | 30 seconds |
| Capping Reagent B (e.g., N-Methylimidazole) | - | Tetrahydrofuran (THF) | ||
| Oxidation | Iodine | 0.02 - 0.1 M | THF/Pyridine/Water | 30 seconds |
Table 2: Quantitative Parameters and their Impact
| Parameter | Typical Value | Impact on Synthesis |
| Coupling Efficiency | >99% | Critically affects the yield of full-length product. Even a small decrease has a significant impact on the synthesis of long oligonucleotides.[8] |
| Overall Yield | Dependent on length and coupling efficiency | Calculated as (Coupling Efficiency)^(Number of couplings). For a 100-mer with 99% coupling efficiency, the theoretical yield is ~36.6%. |
| Depurination | Low with DCA | Excessive exposure to acid during detritylation can lead to the removal of purine (B94841) bases, creating apurinic sites in the oligonucleotide. |
Post-Synthesis: Cleavage and Deprotection
Once the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed to yield a biologically active molecule.[10][11]
Cleavage
The oligonucleotide is released from the solid support by breaking the linker bond. This is typically achieved by treatment with a base, such as concentrated aqueous ammonia.[9][10]
Deprotection
The same basic treatment also removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the exocyclic amines of the nucleotide bases (e.g., benzoyl on adenine (B156593) and cytosine, isobutyryl on guanine).[9][10]
Table 3: Cleavage and Deprotection Protocols
| Method | Reagent(s) | Temperature | Duration | Notes |
| Standard | Concentrated Ammonium Hydroxide | Room Temperature (Cleavage) | 1 hour | The most traditional method.[1][12] |
| 55 °C (Deprotection) | 5 hours | |||
| UltraFAST | Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | Room Temperature (Cleavage) | 5 minutes | Requires acetyl-protected dC to avoid side reactions.[1][12] |
| 65 °C (Deprotection) | 5-10 minutes | |||
| UltraMild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for oligonucleotides with sensitive modifications. |
Conclusion
Solid-phase oligonucleotide synthesis, driven by the efficiency of phosphoramidite chemistry, remains the cornerstone of modern molecular biology and nucleic acid-based therapeutics. A thorough understanding of the principles, reaction conditions, and post-synthesis processing is essential for researchers and developers to produce high-quality, custom oligonucleotides for a wide array of applications. The continued refinement of this technology promises to further accelerate innovation in genetic research, diagnostics, and personalized medicine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. idtdna.com [idtdna.com]
- 9. atdbio.com [atdbio.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. biotage.com [biotage.com]
- 12. glenresearch.com [glenresearch.com]
understanding phosphoramidite building blocks in DNA synthesis
An In-depth Technical Guide to Phosphoramidite (B1245037) Building Blocks in DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cornerstone of Synthetic DNA
The chemical synthesis of oligonucleotides is a foundational technology that underpins vast areas of modern research, diagnostics, and therapeutics. From primers for the polymerase chain reaction (PCR) to the development of antisense therapies and gene editing tools, the ability to create custom DNA sequences with high fidelity is paramount.[1][2] The gold standard and most widely adopted method for this process is phosphoramidite chemistry.[3][4][5]
Developed in the early 1980s, this method's simplicity, high efficiency, and amenability to automation have made it the backbone of the synthetic biology industry.[3] The process relies on the sequential addition of specialized nucleotide precursors, known as phosphoramidite building blocks (or simply phosphoramidites), to a growing oligonucleotide chain anchored to a solid support.[1][6][7] This guide provides a detailed technical overview of these critical reagents, the chemistry of their use in solid-phase synthesis, and their applications in modern drug development and research.
The Phosphoramidite Building Block: A Structural Overview
A phosphoramidite is a modified nucleoside designed for controlled, stepwise incorporation into a DNA or RNA sequence.[3][4] Its structure is engineered with specific protecting groups to prevent unwanted side reactions and to direct the synthesis process with high precision.[1]
The key features of a standard deoxyribonucleoside phosphoramidite are:
-
A Nucleoside Core: Comprising a deoxyribose sugar and one of the four DNA bases (Adenine, Guanine, Cytosine, or Thymine).
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group of the sugar is protected, typically with a dimethoxytrityl (DMT) group. This acid-labile group prevents polymerization and is removed at the start of each synthesis cycle to allow the addition of the next base.[8]
-
3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified into a reactive phosphoramidite. This group consists of a trivalent phosphorus atom bonded to a β-cyanoethyl group and a diisopropylamino group.[8][9] The diisopropylamino group provides a balance of stability for storage and rapid activation during the coupling reaction, while the β-cyanoethyl group protects the phosphate (B84403) backbone.[9]
-
Exocyclic Amine Protecting Groups: The exocyclic amines on the bases A, G, and C are protected to prevent side reactions during synthesis. Common protecting groups include benzoyl (Bz) for dA and dC, and isobutyryl (iBu) for dG. Thymine (T) does not require this protection.[1]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. bachem.com [bachem.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 7. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 8. wenzhanglab.com [wenzhanglab.com]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Efficiency in Oligonucleotide Synthesis: A Technical Guide to Fast Deprotection Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic biology and nucleic acid therapeutics, the efficiency and fidelity of oligonucleotide synthesis are paramount. The deprotection step, traditionally a lengthy process, has been a significant bottleneck. The advent of fast deprotection phosphoramidites has revolutionized this critical stage, enabling quicker turnaround times and milder reaction conditions, which are essential for the integrity of sensitive modifications. This technical guide provides an in-depth exploration of the core features of these advanced reagents, complete with detailed experimental protocols, comparative data, and workflow visualizations to empower researchers in their pursuit of rapid and reliable oligonucleotide synthesis.
Core Concepts: The Need for Speed and Gentleness
Standard phosphoramidite (B1245037) chemistry often employs robust protecting groups on the exocyclic amines of nucleobases (e.g., benzoyl for adenosine (B11128) and cytidine, isobutyryl for guanosine). While effective during synthesis, their removal requires harsh conditions, typically prolonged incubation in concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 8-16 hours at 55°C).[1] This can be detrimental to oligonucleotides containing sensitive moieties such as fluorescent dyes, quenchers, or other modified bases.[2][3]
Fast deprotection phosphoramidites address this challenge by utilizing more labile protecting groups that can be cleaved under significantly milder and faster conditions. This not only accelerates the overall synthesis workflow but also preserves the integrity of complex and modified oligonucleotides. The two primary strategies in this domain are "UltraMILD" and "UltraFAST" deprotection.[3]
Key Protecting Groups for Rapid Deprotection
The innovation in fast deprotection phosphoramidites lies in the chemical nature of the protecting groups attached to the nucleobases. These groups are designed to be stable during the iterative cycles of oligonucleotide synthesis but readily removable under specific, milder conditions.
| Nucleobase | Fast Deprotection Protecting Group | Abbreviation |
| dA | Phenoxyacetyl | Pac |
| dG | 4-isopropyl-phenoxyacetyl | iPr-Pac |
| dC | Acetyl | Ac |
The use of an Acetyl (Ac) protecting group for deoxycytidine is particularly crucial for the "UltraFAST" deprotection method to prevent side reactions.[4][5]
Comparative Deprotection Strategies
The choice of deprotection strategy is dictated by the specific requirements of the synthesized oligonucleotide, particularly the presence of sensitive modifications and the desired speed of processing.
| Strategy | Deprotection Reagent | Temperature | Duration | Key Considerations |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Not suitable for many modified oligonucleotides.[1] |
| Accelerated | Concentrated Ammonium Hydroxide | 65°C | 1-2 hours | Faster than standard but still harsh for some modifications. |
| UltraMILD | 0.05M Potassium Carbonate in Methanol (B129727) | Room Temp | 4 hours | Ideal for highly sensitive labels and tags.[4][6] Requires neutralization post-deprotection.[6] |
| UltraMILD (Ammonia) | Concentrated Ammonium Hydroxide | Room Temp | 2 hours | A faster mild option compared to potassium carbonate.[4] |
| UltraFAST | Ammonium Hydroxide/40% Methylamine (AMA) (1:1 v/v) | 65°C | 10-15 minutes | Extremely rapid.[5][7] Requires Ac-protected dC to prevent transamination.[5] |
| Ethanolamine (B43304) | Ethanolamine (neat or aqueous) | Room Temp - 70°C | 12-30 minutes | A rapid, ammonia-free alternative.[8][9] |
Coupling Efficiency
While the primary advantage of fast deprotection phosphoramidites lies in the deprotection step, they are designed to maintain high coupling efficiencies during synthesis, comparable to standard phosphoramidites. High coupling efficiency (ideally >99%) is critical for the synthesis of long and high-purity oligonucleotides. Factors such as the purity of reagents, anhydrous conditions, and appropriate activator concentration are crucial for optimal coupling.
Experimental Protocols
Protocol 1: UltraMILD Deprotection using Potassium Carbonate in Methanol
This protocol is recommended for oligonucleotides containing highly sensitive modifications that are incompatible with amine-based reagents.[6]
Reagents and Materials:
-
Oligonucleotide synthesized on solid support using UltraMILD phosphoramidites (Pac-dA, iPr-Pac-dG, Ac-dC).
-
0.05M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
2M Triethylammonium Acetate (TEAA) or glacial acetic acid for neutralization.[6]
-
Reaction vial (e.g., 2 mL screw-cap vial).
-
Syringe and filter for solution transfer.
-
Vacuum concentrator.
Procedure:
-
Following synthesis, transfer the solid support from the synthesis column to a reaction vial.
-
Add 1 mL of 0.05M K₂CO₃ in methanol to the solid support.
-
Seal the vial and incubate at room temperature for 4 hours with occasional gentle agitation.
-
After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a fresh tube.
-
Neutralization is critical: Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution to neutralize the base.[6] Failure to neutralize before drying can damage the oligonucleotide.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for quantification and downstream applications.
Protocol 2: UltraFAST Deprotection using AMA
This is the method of choice for rapid deprotection of unmodified or robustly modified oligonucleotides.[5][7]
Reagents and Materials:
-
Oligonucleotide synthesized on solid support (must use Ac-dC phosphoramidite).
-
Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1 v/v). Caution: AMA is volatile and caustic; handle in a fume hood with appropriate personal protective equipment.
-
Reaction vial (e.g., 4 mL glass sample vial).[7]
-
Heating block or water bath set to 65°C.
-
Syringe and filter for solution transfer.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support from the synthesis column to a reaction vial.
-
Add 1-2 mL of the freshly prepared AMA solution to the solid support.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[7]
-
After incubation, cool the vial on ice for 5-10 minutes to reduce internal pressure before opening.[7]
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water.
Protocol 3: Ethanolamine Deprotection
An alternative rapid, ammonia-free method.[8][9]
Reagents and Materials:
-
Oligonucleotide synthesized on solid support.
-
Ethanolamine (neat or in an aqueous solution).
-
Reaction vial.
-
Heating block or water bath (optional, for elevated temperature).
-
Syringe and filter for solution transfer.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support to a reaction vial.
-
Add 1-2 mL of ethanolamine solution.
-
Seal the vial and incubate. Deprotection can be achieved in 12-17 minutes at room temperature or in 30 minutes at 70°C.[9]
-
After incubation, transfer the ethanolamine solution to a new tube.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide pellet.
Troubleshooting and Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient deprotection time or temperature; degraded deprotection reagent. | Ensure adherence to recommended conditions for the specific protecting groups. Use fresh deprotection reagents.[10] The removal of the dG protecting group is often the rate-limiting step.[2] |
| Base Modification (N⁴-methyl-dC formation) | Use of benzoyl-protected dC with AMA deprotection. | Always use acetyl-protected dC (Ac-dC) phosphoramidite when performing UltraFAST deprotection with AMA.[5] |
| Transamidation of dG | Use of standard acetic anhydride (B1165640) capping reagent with iPr-Pac-dG. | Use phenoxyacetic anhydride (Pac₂O) in the capping step to prevent exchange of the iPr-Pac group on dG with an acetyl group.[6][11] |
| Degradation of Sensitive Dyes/Labels | Deprotection conditions are too harsh. | Utilize the UltraMILD deprotection protocol with potassium carbonate in methanol.[3][6] |
Visualizing the Workflow and Structures
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Automated oligonucleotide synthesis and deprotection workflow.
Caption: Decision pathway for choosing a deprotection strategy.
Caption: Key protecting groups for fast deprotection phosphoramidites.
Note: The DOT script for chemical structures is a template. Actual rendering would require image files of the chemical structures which cannot be generated in this text-based environment. The structures are: Pac (a phenoxy group attached to an acetyl group), iPr-Pac (a Pac group with an isopropyl substituent on the phenyl ring), and Ac (a simple acetyl group).
Conclusion
Fast deprotection phosphoramidites represent a significant advancement in oligonucleotide synthesis, offering a potent combination of speed, efficiency, and mildness. By understanding the nuances of the different protecting groups and their corresponding deprotection strategies, researchers can significantly shorten their synthesis timelines and improve the quality of their final products, especially for complex oligonucleotides with sensitive modifications. This guide provides the foundational knowledge and practical protocols to successfully implement these powerful tools in a research or drug development setting.
References
- 1. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2009140125A2 - Deprotection of synthetic oligonucleotides using aqueous ethanolamine - Google Patents [patents.google.com]
- 9. Rapid deprotection procedures for synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
An In-depth Technical Guide to the Chemical Properties of N2-Dimethylformamidine Guanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2-dimethylformamidine guanosine (B1672433) is a chemically modified nucleoside that plays a crucial role in the laboratory synthesis of oligonucleotides. The dimethylformamidine (dmf) group serves as a protective shield for the exocyclic amine of guanine (B1146940), preventing unwanted side reactions during the automated solid-phase synthesis of DNA and RNA. This strategic protection is particularly important for preventing depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, which can occur under the acidic conditions used during synthesis.[1] This technical guide provides a comprehensive overview of the chemical properties of N2-dimethylformamidine guanosine, including its synthesis, stability, and role in oligonucleotide synthesis, presented with detailed experimental protocols and data for researchers and professionals in drug development.
Chemical and Physical Properties
The core structure of N2-dimethylformamidine guanosine consists of a guanosine molecule where the N2-amino group is protected by a dimethylformamidine group. This modification is key to its utility in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C13H18N6O5 | [2] |
| Molecular Weight | 338.32 g/mol | [2] |
| Appearance | White to off-white powder | |
| pKa (estimated for N2,N2-dimethylguanosine) | N1: 9.79, N7: 2.59 | [3] |
Solubility:
Stability:
The N2-dimethylformamidine protecting group is designed to be stable under the conditions of oligonucleotide synthesis but readily removable during the final deprotection step. The electron-donating nature of the dmf group effectively protects the guanosine from depurination under the acidic conditions used for detritylation.[1] The stability of the formamidine (B1211174) group is pH-dependent; it is labile under the basic conditions of final deprotection, typically using aqueous ammonia (B1221849).[6][7] A study on N2-acylated guanosine derivatives showed that they can be deprotected under mild acidic conditions as well.[8] While specific half-life data at different pH values is not available, the established protocols for its use in oligonucleotide synthesis confirm its stability profile is well-suited for this application.
Role in Oligonucleotide Synthesis
The primary application of N2-dimethylformamidine guanosine is as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The dmf group on the guanine base prevents side reactions at the exocyclic amine during the coupling cycles.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis using N2-dmf-dG Phosphoramidite
Caption: Workflow for oligonucleotide synthesis using N2-dmf-dG phosphoramidite.
Experimental Protocols
Synthesis of N2-dimethylformamidine-2'-deoxyguanosine Phosphoramidite
This protocol describes the key steps in preparing the phosphoramidite building block for oligonucleotide synthesis.
-
Protection of the N2-amino group: 2'-deoxyguanosine (B1662781) is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The product, N2-dimethylformamidine-2'-deoxyguanosine, is then purified.[6]
-
5'-Hydroxyl Protection: The 5'-hydroxyl group of the N2-protected deoxyguanosine is reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine. This adds the acid-labile DMT group, which is crucial for monitoring coupling efficiency during synthesis and for purification.[9]
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This step introduces the reactive phosphoramidite moiety. The final product is purified and stored under anhydrous conditions.[9]
Solid-Phase Oligonucleotide Synthesis Cycle
The automated synthesis of oligonucleotides using N2-dimethylformamidine-dG phosphoramidite follows a four-step cycle for each nucleotide addition:[10]
-
Deblocking (Detritylation): The DMT group from the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl for the next coupling reaction.[10]
-
Coupling: The N2-dmf-dG phosphoramidite is activated by an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.[10]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.[10]
This cycle is repeated for each nucleotide in the desired sequence.
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Cleavage and Base Deprotection: The solid support is treated with a basic solution, most commonly concentrated aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA).[11][12] This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the N2-dimethylformamidine group from the guanine bases. The dmf group is completely removed within 2 hours at room temperature with concentrated ammonia.[6]
-
Final Deprotection (for RNA synthesis): If 2'-hydroxyl protecting groups were used (for RNA synthesis), they are removed in a separate step, often using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF).[12]
Quality Control Workflow
Caption: Quality control workflow for synthetic oligonucleotides.
Biological Relevance of N2-Modified Guanosines
While N2-dimethylformamidine guanosine is primarily a synthetic tool, it is important to note that N2-methylated guanosines (N2-methylguanosine and N2,N2-dimethylguanosine) are naturally occurring modifications in various RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA).[13][14] These modifications can influence RNA structure, stability, and interactions with proteins.[13] For instance, N2,N2-dimethylguanosine in tRNA can affect base pairing and is important for maintaining the correct tRNA folding and function in protein synthesis.[15] The study of synthetic oligonucleotides containing N2-modified guanosines can, therefore, provide insights into the biological roles of these natural modifications.
Conclusion
N2-dimethylformamidine guanosine is an indispensable tool in the chemical synthesis of oligonucleotides, providing robust protection of the guanine base and enabling the efficient production of high-quality DNA and RNA sequences. Its chemical properties are finely tuned for its role in solid-phase synthesis, offering stability during the iterative cycles of chain elongation and facile removal during the final deprotection. A thorough understanding of its chemical behavior, as outlined in this guide, is essential for researchers and professionals working on the development of oligonucleotide-based therapeutics and diagnostics. The provided experimental protocols and workflows serve as a practical resource for the successful application of this key building block in nucleic acid chemistry.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. N2-Dimethylformamidine-2'-O-methyl-guanosine (183737-04-4) for sale [vulcanchem.com]
- 14. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]
The Strategic Advantage of DMT-dG(dmf) Amidite in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is paramount to achieving high-yield, high-purity nucleic acid sequences. Among these, the selection of the protecting group for the exocyclic amine of deoxyguanosine (dG) is a critical determinant of synthesis efficiency and final product quality. This technical guide provides a comprehensive overview of the benefits of utilizing 5'-O-Dimethoxytrityl-N2-dimethylformamidyl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMT-dG(dmf) amidite), offering a distinct advantage over the traditional isobutyryl (ibu) protected counterpart.
Executive Summary
DMT-dG(dmf) amidite has emerged as a superior alternative for the incorporation of deoxyguanosine in automated solid-phase oligonucleotide synthesis. Its primary benefits lie in its ability to facilitate rapid and efficient deprotection under milder conditions, and its role in minimizing depurination, a common side reaction that compromises the integrity of the final oligonucleotide product. These attributes are particularly crucial for the synthesis of long oligonucleotides, sequences rich in guanine, and those containing sensitive chemical modifications, making it an indispensable tool in therapeutic and diagnostic research and development.
Comparative Data: DMT-dG(dmf) vs. DMT-dG(ibu)
The selection of a phosphoramidite is often guided by its performance in key aspects of the synthesis cycle. Below is a summary of the comparative performance of DMT-dG(dmf) and DMT-dG(ibu) amidites.
| Parameter | DMT-dG(dmf) Amidite | DMT-dG(ibu) Amidite | Key Advantage of DMT-dG(dmf) |
| Deprotection Time | 1 hour at 65°C or 2 hours at 55°C with concentrated ammonia.[1] | Typically requires overnight treatment (8-16 hours) at 55°C with concentrated ammonia.[1] | Significantly faster deprotection, enabling high-throughput synthesis and compatibility with sensitive modifications. |
| Depurination | The electron-donating nature of the dmf group protects the glycosidic bond from acid-catalyzed cleavage during the detritylation step. | More susceptible to depurination, especially in G-rich sequences and during the synthesis of long oligonucleotides. | Reduced chain cleavage, leading to higher purity and yield of the full-length oligonucleotide. |
| Coupling Efficiency | Generally high, comparable to other standard phosphoramidites. | High, but can be compromised by side reactions in certain contexts. | Reliable performance in automated synthesis platforms. |
| Oligonucleotide Yield | Can lead to higher yields of the desired full-length product due to reduced depurination. | Yield can be diminished by depurination-induced chain cleavage. | Improved overall yield of high-purity oligonucleotides. |
| Compatibility | Fully compatible with standard and modified oligonucleotide synthesis cycles. Can be directly substituted for dG(ibu) amidite. | Standard amidite for many applications. | Drop-in replacement with significant benefits. |
Note: While the dmf group generally protects against depurination, one study on a 2-aminopurine (B61359) analogue suggested higher susceptibility to depurination with a dmf protecting group compared to an ibu group.[2] This highlights the importance of sequence context and specific synthesis conditions.
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle using DMT-dG(dmf) Amidite
This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis cycle.
1. Detritylation (De-blocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with the TCA solution. This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Monitoring: The release of the orange-colored dimethoxytrityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
2. Coupling:
-
Reagents:
-
DMT-dG(dmf) phosphoramidite (or other desired amidite) solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure: The phosphoramidite is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is rapid and occurs under anhydrous conditions.
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).
-
Capping Reagent B (e.g., N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent their participation in subsequent coupling steps, thus avoiding the formation of deletion mutants.
4. Oxidation:
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.
-
Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. A lower concentration of iodine is recommended when using DMT-dG(dmf) to minimize potential side reactions.
The cycle is repeated for each subsequent nucleotide addition.
Cleavage and Deprotection
1. Cleavage from Solid Support and Base Deprotection:
-
Reagent: Concentrated Ammonium (B1175870) Hydroxide (B78521).
-
Procedure: The solid support is treated with concentrated ammonium hydroxide to cleave the ester linkage, releasing the oligonucleotide. This step also removes the cyanoethyl protecting groups from the phosphate backbone and the protecting groups from the nucleobases.
-
Conditions for DMT-dG(dmf):
2. Final Deprotection (if DMT-on purification is used):
-
Reagent: 80% Acetic Acid in water.
-
Procedure: If the final 5'-DMT group was retained for purification purposes ("DMT-on"), it is removed by treatment with acetic acid.
Visualizing the Process: Key Workflows and Mechanisms
To further elucidate the advantages of DMT-dG(dmf) amidite, the following diagrams, generated using the DOT language, illustrate the core processes involved in oligonucleotide synthesis.
Conclusion
The adoption of DMT-dG(dmf) amidite in oligonucleotide synthesis protocols offers tangible benefits for researchers and drug development professionals. The significantly reduced deprotection times accelerate workflow and enhance compatibility with a broader range of chemical modifications. Furthermore, the protective nature of the dmf group against depurination contributes to higher yields of full-length, high-purity oligonucleotides. While careful consideration of synthesis conditions, such as the use of a low-concentration iodine oxidizer, is recommended, the overall advantages position DMT-dG(dmf) amidite as a strategic choice for robust and efficient oligonucleotide synthesis.
References
An In-depth Technical Guide to DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite], commonly known as DMT-dG(dmf) Phosphoramidite (B1245037). It is a critical building block in the chemical synthesis of oligonucleotides, offering significant advantages in efficiency and purity, particularly for sequences rich in guanosine. This document details its chemical properties, its central role in solid-phase oligonucleotide synthesis, experimental protocols for its use, and a comparative analysis of its performance.
Core Concepts and Chemical Properties
DMT-dG(dmf) Phosphoramidite is a protected nucleoside phosphoramidite, a class of compounds that are the fundamental reagents in the automated solid-phase synthesis of DNA and RNA. The strategic placement of protecting groups on the nucleoside is essential for the stepwise and controlled assembly of the oligonucleotide chain.
Key Protecting Groups:
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal (detritylation) at the beginning of each synthesis cycle allows for the coupling of the next phosphoramidite monomer.
-
N2-Dimethylformamidine (dmf): This base-labile group protects the exocyclic amine of the guanine (B1146940) base, preventing unwanted side reactions during the synthesis cycle. The 'dmf' group is a "fast-deprotecting" group, offering a significant advantage over the more traditional isobutyryl (ibu) group.[1]
-
β-Cyanoethyl (CE): This group protects the phosphorus atom of the phosphoramidite, which is removed at the end of the synthesis.
Below is a diagram illustrating the chemical structure of this compound with its key functional groups highlighted.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Synonyms | DMT-dG(dmf) Amidite, N-[(dimethylamino)methylene]-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyguanosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite][2] |
| CAS Number | 330628-04-1[2][3] |
| Molecular Formula | C₄₃H₅₃N₈O₇P[2] |
| Molecular Weight | 824.90 g/mol [2] |
| Appearance | White to off-white powder[2] |
| Storage Temperature | -10 to -25°C[2] |
| Solution Stability | Stable in anhydrous acetonitrile (B52724) for 2-3 days at room temperature.[4] For longer-term storage, solutions should be kept at -20°C or -80°C.[5] |
Role in Solid-Phase Oligonucleotide Synthesis
Automated solid-phase oligonucleotide synthesis is a cyclical process that builds the desired DNA or RNA sequence one nucleotide at a time on a solid support, typically controlled pore glass (CPG).[6] this compound is the building block used for the incorporation of deoxyguanosine residues. The synthesis cycle consists of four main steps:
-
Detritylation (Deblocking): The acid-labile 5'-DMT group is removed from the nucleotide attached to the solid support, exposing a free 5'-hydroxyl group. This is typically achieved using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[4]
-
Coupling: The this compound is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7] This forms a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in the final product.[7] This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, most commonly iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[4]
This four-step cycle is repeated for each nucleotide in the desired sequence. The workflow is illustrated in the diagram below.
Performance Advantages of the 'dmf' Protecting Group
The primary advantage of using this compound lies in the properties of the dimethylformamidine protecting group, which significantly streamlines the post-synthesis processing of oligonucleotides.
Faster Deprotection:
The 'dmf' group is considerably more labile than the traditional 'ibu' (isobutyryl) group used to protect guanosine. This allows for significantly shorter deprotection times, which is the final step where all protecting groups are removed from the synthesized oligonucleotide.[8] This is particularly advantageous for high-throughput synthesis and for oligonucleotides containing sensitive modifications that may be degraded by prolonged exposure to harsh deprotection conditions.
The following table compares the deprotection times for dG(dmf) and dG(ibu) under various conditions.
| Deprotection Reagent | Temperature | dG(dmf) Deprotection Time | dG(ibu) Deprotection Time |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 2 hours[8] | ~17 hours |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour[8] | Not typically recommended |
| Ammonium Hydroxide / Methylamine (B109427) (AMA) (1:1) | 65°C | 10 minutes[9][10] | ~10 minutes |
| Tert-Butylamine / Water (1:3) | 60°C | 6 hours[9][10] | Not recommended |
Improved Purity for G-Rich Sequences:
The rapid and efficient removal of the 'dmf' group reduces the likelihood of incomplete deprotection, which can be a significant issue with the 'ibu' group, especially in guanosine-rich sequences.[8] Incomplete deprotection leads to modified oligonucleotides that can be difficult to purify and may have altered biological activity.
Detailed Experimental Protocols
The following is a generalized, detailed protocol for the use of this compound in automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer model and the specific oligonucleotide sequence.
4.1 Reagent Preparation
-
Phosphoramidite Solution: Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.[4]
-
Activator Solution: Prepare a 0.2-0.7 M solution of an activator, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), in anhydrous acetonitrile.[7]
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[4]
-
Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Solution B: 1-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in a mixture of THF, pyridine, and water.[8]
4.2 Automated Synthesis Cycle
The following table outlines a typical cycle for a single nucleotide addition on an automated DNA synthesizer.
| Step | Reagent/Solvent | Typical Duration | Purpose |
| 1. Wash | Anhydrous Acetonitrile | 30 seconds | Remove residual moisture and reagents. |
| 2. Detritylation | Deblocking Solution | 60-120 seconds | Remove the 5'-DMT group. |
| 3. Wash | Anhydrous Acetonitrile | 30 seconds | Remove the deblocking solution and cleaved DMT groups. |
| 4. Coupling | Phosphoramidite + Activator Solutions | 30-60 seconds | Couple the next phosphoramidite to the growing chain.[4] |
| 5. Wash | Anhydrous Acetonitrile | 30 seconds | Remove unreacted phosphoramidite and activator. |
| 6. Capping | Capping Solutions A and B | 30-60 seconds | Acetylate unreacted 5'-hydroxyl groups. |
| 7. Wash | Anhydrous Acetonitrile | 30 seconds | Remove excess capping reagents. |
| 8. Oxidation | Oxidizing Solution | 30-60 seconds | Stabilize the phosphite triester linkage to a phosphate triester. |
| 9. Wash | Anhydrous Acetonitrile | 30 seconds | Remove the oxidizing solution. |
4.3 Post-Synthesis Cleavage and Deprotection
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
For oligonucleotides synthesized with dG(dmf), a common and efficient deprotection method is to incubate the solid support in concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour.[8]
-
For "UltraFAST" deprotection, a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA) can be used at 65°C for 10 minutes.[9][10] This method requires the use of acetyl-protected dC (dC(Ac)) to avoid side reactions.[12]
-
Following cleavage and deprotection, the supernatant containing the crude oligonucleotide is collected, and the solvent is evaporated.
-
The crude oligonucleotide is then purified, typically by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[5]
Conclusion
This compound is a highly efficient and reliable reagent for the automated synthesis of DNA oligonucleotides. Its key advantage lies in the "fast-deprotecting" nature of the dimethylformamidine group, which significantly reduces the time required for post-synthesis deprotection compared to traditional phosphoramidites like DMT-dG(ibu). This accelerated deprotection not only enhances throughput but also improves the purity of the final product, especially for G-rich sequences. For researchers, scientists, and professionals in drug development, the use of this compound offers a robust solution for the synthesis of high-quality oligonucleotides for a wide range of applications, from basic research to therapeutic development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 330628-04-1 [chemicalbook.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. blog.biolytic.com [blog.biolytic.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Comparative effectiveness using a matching-adjusted indirect comparison between delayed-release dimethyl fumarate and fingolimod for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. glenresearch.com [glenresearch.com]
overview of reagents for automated DNA synthesis
An In-depth Technical Guide to the Core Reagents for Automated DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Automated DNA synthesis is a cornerstone of modern molecular biology, enabling the production of custom oligonucleotides for a vast array of applications, from diagnostics and therapeutics to synthetic biology. The most widely adopted method for this process is phosphoramidite (B1245037) chemistry, a highly efficient and automatable process.[1][2] This guide provides a detailed overview of the core reagents involved in each step of automated DNA synthesis, presented in a format accessible to both new and experienced users.
The Foundation: Solid-Phase Synthesis
Automated DNA synthesis is conducted via solid-phase synthesis, a technique pioneered by Bruce Merrifield.[3] This method involves the sequential addition of nucleotide building blocks to a growing DNA chain that is covalently attached to an insoluble solid support.[3][4] This approach offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification, as excess reagents and byproducts are simply washed away after each step.[3]
Solid Supports: The most common solid supports are controlled pore glass (CPG) and macroporous polystyrene (MPPS).[3][4] These materials are chosen for their non-swellable or low-swellable nature, which is crucial for the efficient flow of reagents.[4] The support is typically functionalized with a linker molecule to which the first nucleoside is attached.[4] Universal supports, which contain a non-nucleosidic linker, are also widely used, allowing for the synthesis to begin with any desired 3'-terminal nucleoside.[4][5]
| Solid Support Type | Typical Loading Capacity (µmol/g) | Recommended Oligonucleotide Length |
| Controlled Pore Glass (CPG) 500 Å | 20 - 40 | Up to 50 bases[5] |
| Controlled Pore Glass (CPG) 1000 Å | 10 - 20 | Up to 120 bases[5] |
| Polystyrene (PS) | Up to 350 | Shorter oligonucleotides[3] |
The Synthesis Cycle: A Four-Step Process
The automated synthesis of an oligonucleotide chain proceeds in a cyclical manner, with each cycle adding one nucleotide. This cycle consists of four key chemical reactions: deblocking (detritylation), coupling, capping, and oxidation.[6][7][8]
Step 1: Deblocking (Detritylation)
The first step in each cycle is the removal of the 5'-hydroxyl protecting group from the nucleotide attached to the solid support.[2] This protecting group, typically a dimethoxytrityl (DMT) group, prevents unwanted polymerization during the synthesis of the phosphoramidite building blocks.[2][9]
Reagents:
-
Acids: A solution of a weak acid in an inert solvent is used to cleave the DMT group. Commonly used acids include:
-
Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM)[2][4]
-
Dichloroacetic acid (DCA) in dichloromethane or toluene[4][10]
-
The removal of the DMT group yields a free 5'-hydroxyl group, which is then available to react with the next incoming nucleotide. The cleaved DMT cation has a characteristic orange color, and its absorbance at 495 nm can be measured to monitor the efficiency of each coupling step.[2][3]
Figure 1. The deblocking (detritylation) step of the DNA synthesis cycle.
Step 2: Coupling
Following deblocking, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain.[2] Phosphoramidites are the activated building blocks of DNA synthesis.[] They consist of a protected nucleoside with a phosphoramidite group at the 3'-hydroxyl position.[]
Reagents:
-
Phosphoramidites: These are the nucleoside monomers (dA, dC, dG, dT) with protecting groups on the exocyclic amines (benzoyl for A and C, isobutyryl for G) and a 2-cyanoethyl group protecting the phosphite (B83602).[9][12]
-
Activator: A weak acid that protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.[][13] Common activators include:
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide to form an unstable phosphite triester linkage.[3]
| Activator | Key Features |
| 1H-Tetrazole | The traditional activator, but has limited solubility.[13] |
| ETT | More soluble than tetrazole and popular for RNA synthesis.[13][14] |
| DCI | A good nucleophile that improves reaction rates.[13][14] |
| BTT | Considered an ideal activator for RNA synthesis.[13] |
Step 3: Capping
The coupling reaction is highly efficient, but a small percentage of the 5'-hydroxyl groups may fail to react.[14] To prevent these unreacted chains from elongating in subsequent cycles, a capping step is performed to permanently block them.[14] This is crucial for minimizing the presence of deletion mutations (n-1 sequences) in the final product.[14]
Reagents:
-
Capping A (Cap A): Typically a solution of acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), often with lutidine or pyridine.[3][16][17]
-
Capping B (Cap B): A solution of N-methylimidazole (NMI) in THF or acetonitrile.[3][16]
These two solutions are mixed just before delivery to the synthesis column, forming a reactive mixture that acetylates the unreacted 5'-hydroxyl groups.[3]
Figure 2. The workflow of the capping step in DNA synthesis.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle.[3] Therefore, it must be oxidized to a more stable phosphate (B84403) triester.[3]
Reagents:
-
Oxidizer: A solution of iodine (I₂) in a mixture of tetrahydrofuran (THF), pyridine, and water is the most common oxidizing agent.[14][18]
The iodine oxidizes the P(III) atom to P(V), creating the natural phosphodiester backbone of the DNA, albeit still with the 2-cyanoethyl protecting group.[3]
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.[19][20]
Reagents:
-
Cleavage and Deprotection Solution: A single reagent is often used for both cleavage and deprotection.
-
Concentrated Ammonium (B1175870) Hydroxide (B78521): The traditional reagent, often requiring heating.[3][21]
-
Ammonia (B1221849)/Methylamine (B109427) (AMA): A mixture of aqueous ammonia and methylamine that allows for faster deprotection.[22]
-
This treatment cleaves the ester linkage holding the oligonucleotide to the solid support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (benzoyl and isobutyryl groups).[3][19][20]
Experimental Methodologies
While specific protocols vary depending on the DNA synthesizer and the scale of synthesis, the fundamental steps remain the same.
General Protocol for One Synthesis Cycle:
-
Deblocking: The synthesis column is washed with an acidic solution (e.g., 3% TCA in DCM) to remove the 5'-DMT group. The column is then washed with an inert solvent like acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the column. The reaction is allowed to proceed for a specific time, typically 2-5 minutes.
-
Capping: The capping reagents (Cap A and Cap B) are mixed and delivered to the column to block any unreacted 5'-hydroxyl groups.
-
Oxidation: The oxidizing solution is passed through the column to convert the phosphite triester to a stable phosphate triester.
-
Washing: The column is washed with acetonitrile to remove excess reagents before initiating the next cycle.
Post-Synthesis Cleavage and Deprotection Protocol:
-
The solid support is transferred from the synthesis column to a vial.
-
The cleavage/deprotection solution (e.g., concentrated ammonium hydroxide or AMA) is added to the vial.
-
The vial is sealed and heated at a specific temperature (e.g., 55°C) for a defined period (from a few hours to overnight, depending on the reagent and protecting groups).[3]
-
After cooling, the supernatant containing the cleaved and deprotected oligonucleotide is collected.
-
The final product is typically desalted or purified using techniques like HPLC or cartridge purification.[20]
Figure 3. The four-step cycle of automated phosphoramidite DNA synthesis.
Conclusion
The success of automated DNA synthesis relies on a well-orchestrated series of chemical reactions, each dependent on high-quality and reliable reagents. Understanding the role of each reagent in the deblocking, coupling, capping, oxidation, and final cleavage and deprotection steps is crucial for troubleshooting and optimizing oligonucleotide synthesis for any application. The continued refinement of these core reagents and the development of new chemistries will further enhance the speed, efficiency, and accessibility of synthetic DNA.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. DNA寡核苷酸合成 [sigmaaldrich.com]
- 3. atdbio.com [atdbio.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents and solvents for oligonucleotide synthesis - Scharlab Internacional [scharlab.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 10. glenresearch.com [glenresearch.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. glenresearch.com [glenresearch.com]
- 14. empbiotech.com [empbiotech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. glenresearch.com [glenresearch.com]
- 17. glenresearch.com [glenresearch.com]
- 18. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 19. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. blog.biosearchtech.com [blog.biosearchtech.com]
- 21. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 22. Atom Scientific Ltd | Category | Cleavage & Deprotection [atomscientific.com]
Methodological & Application
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs.[1][2][3] The phosphoramidite (B1245037) method, performed on a solid support, is the gold standard for this process, offering high efficiency and automation.[3][][5] This document provides a detailed protocol and application notes for the synthesis of oligonucleotides using 5'-O-DMT-N²-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-dG(dmf) phosphoramidite.
The use of the N,N-dimethylformamidine (dmf) protecting group for the exocyclic amine of guanine (B1146940) offers significant advantages, most notably faster deprotection kinetics compared to the traditional isobutyryl (iBu) group.[6][7] This feature is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.[6]
The Oligonucleotide Synthesis Cycle
Solid-phase oligonucleotide synthesis is a cyclical process where a new nucleotide is added to a growing chain in each cycle. The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis.[5][8] Each cycle consists of four main chemical reactions: detritylation, coupling, capping, and oxidation.
Diagram of the Oligonucleotide Synthesis Cycle
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
The following protocols are generalized for automated DNA synthesizers. Specific parameters may need to be optimized based on the synthesizer model, scale of synthesis, and the specific oligonucleotide sequence.
Reagent Preparation
-
This compound: Dissolve in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.02 M to 0.2 M).
-
Activator: A 0.2 M to 0.7 M solution of an acidic azole catalyst, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile is commonly used.[3]
-
Deblocking Solution (Detritylation): 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (B109758) or toluene.[3]
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF) with a base like lutidine or pyridine.[7][9]
-
Oxidizing Solution: A solution of iodine in a mixture of water, pyridine, and THF. A lower concentration of iodine (e.g., 0.02 M) is recommended when using dG(dmf) phosphoramidite.
Automated Synthesis Cycle
The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass, CPG) inside a synthesis column.
Step 1: Detritylation (De-blocking) The acid-labile 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating it with the deblocking solution.[3][5] This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to determine coupling efficiency.[7][9]
Step 2: Coupling The this compound solution is mixed with the activator solution to form a highly reactive intermediate.[2][7] This activated phosphoramidite is then delivered to the synthesis column, where it reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[3] This step is rapid, typically requiring about 20 seconds for deoxynucleotides.[3]
Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), a capping step is performed.[3][8] A mixture of Capping Solutions A and B is introduced to acetylate any unreacted 5'-hydroxyl groups, rendering them inert in subsequent cycles.[3][7][9]
Step 4: Oxidation The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate triester by treatment with the oxidizing solution.[5][8] This step completes the addition of one nucleotide.
The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the desired sequence.
Cleavage and Deprotection
Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases and the phosphate backbone) are removed. The use of dG(dmf) allows for significantly faster deprotection compared to dG(iBu).
Deprotection Conditions for DMT-dG(dmf) containing Oligonucleotides
| Deprotection Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 2 hours | Faster than with dG(iBu).[6] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Further reduces deprotection time.[6] |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | An "UltraFAST" deprotection method. Requires the use of Acetyl-dC (Ac-dC).[10][11][12] |
| 0.4 M NaOH in MeOH/Water (4:1 v/v) | Room Temperature | > 72 hours | dmf is remarkably resistant to this condition, not recommended.[13] |
| tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | A milder condition suitable for some sensitive modifications.[12] |
Standard Deprotection Protocol using Concentrated Ammonium Hydroxide:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 65°C for 1 hour.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with nuclease-free water and combine it with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Data Presentation
Quantitative Data Summary
| Parameter | Typical Value | Notes |
| Coupling Efficiency | 98% - 99.5% | Per cycle, monitored by trityl cation absorbance.[8] Higher efficiency is critical for the synthesis of long oligonucleotides. |
| Final Yield | Varies | Highly dependent on the length and sequence of the oligonucleotide, as well as the synthesis scale. |
| Purity | Varies | Dependent on coupling efficiency and the success of the capping step. Purification (e.g., by HPLC or PAGE) is often required to obtain high-purity oligonucleotides.[3] |
Logical Workflow for Oligonucleotide Synthesis and Deprotection
Caption: Overall workflow from synthesis to purified oligonucleotide.
Applications
Oligonucleotides synthesized using this compound are suitable for a wide array of applications, including:
-
Molecular Diagnostics: As probes and primers for PCR, qPCR, and sequencing.[1][2]
-
Therapeutics: As antisense oligonucleotides, siRNAs, and aptamers for modulating gene expression.[1][2]
-
Gene Synthesis: For the construction of synthetic genes.[2]
-
Research Tools: For site-directed mutagenesis, cloning, and various molecular biology techniques.[2]
The use of the dmf protecting group on deoxyguanosine is particularly advantageous for the synthesis of G-rich sequences, where incomplete deprotection can be a significant issue with the conventional dG(iBu) monomer.[6] The reliable and high-efficiency coupling of this compound makes it a valuable component for the precise chemical synthesis of DNA.[1][14]
References
- 1. shop.hongene.com [shop.hongene.com]
- 2. This compound | Benchchem [benchchem.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 6. Fast Deprotection [qualitysystems.com.tw]
- 7. atdbio.com [atdbio.com]
- 8. DNA & RNA Oligonucleotides FAQs [eurofinsgenomics.eu]
- 9. biotage.com [biotage.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
Standard Protocol for Using DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of N2-dimethylformamidine-5'-O-dimethoxytrityl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dG(dmf) Phosphoramidite. This reagent is a crucial building block for the automated solid-phase synthesis of oligonucleotides. The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine (B1146940) offers significant advantages, particularly in facilitating rapid deprotection, which is critical for high-throughput synthesis and for the preparation of sensitive modified oligonucleotides.[1][2]
This application note covers the essential aspects of handling, storage, and application of this compound, including detailed experimental protocols and troubleshooting guidelines to ensure high-quality oligonucleotide synthesis.
Product Specifications and Handling
Proper storage and handling of this compound are paramount to maintaining its quality and ensuring high coupling efficiencies.
| Parameter | Specification |
| Appearance | White to off-white powder[1] |
| Purity (HPLC) | ≥98.0% |
| Molecular Formula | C₄₃H₅₃N₈O₇P |
| Molecular Weight | 824.90 g/mol [1] |
| Storage | Store at -20°C in a dry, inert atmosphere. |
| Solution Stability | This compound is as stable in solution as standard dA(bz), dC(bz), and dT phosphoramidites.[1][2] However, all phosphoramidite solutions are sensitive to water and will degrade over time. It is recommended to use freshly prepared solutions for optimal performance. The stability of phosphoramidites in acetonitrile (B52724) decreases in the order T, dC > dA > dG.[3] |
| Handling | Avoid moisture and air. Handle under an inert atmosphere (e.g., argon). Keep containers tightly closed.[4] |
Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four main steps for each nucleotide addition. The use of this compound is compatible with standard automated DNA synthesizers.[5]
Experimental Workflow for a Single Coupling Cycle
Caption: Automated Oligonucleotide Synthesis Cycle.
Detailed Experimental Protocols
The following protocols are standard for automated solid-phase oligonucleotide synthesis. Reagent concentrations and volumes may need to be optimized based on the synthesizer and the scale of the synthesis.
1. Deblocking (DMT Removal)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[6]
-
Procedure: The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Note: For long oligonucleotides, DCA is recommended to minimize depurination, a common side reaction with stronger acids like TCA.[7]
2. Coupling (Nucleotide Addition)
-
Reagents:
-
Procedure: The this compound solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Coupling Time: Standard coupling time for deoxynucleosides is typically around 20-30 seconds.[6][8] For modified or sterically hindered phosphoramidites, longer coupling times (5-15 minutes) may be necessary.[8]
3. Capping
-
Reagents:
-
Capping Reagent A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF) and Lutidine or Pyridine.[6]
-
Capping Reagent B: N-Methylimidazole (NMI) in THF.[6]
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations.
4. Oxidation
-
Reagent: 0.02 M Iodine solution in a mixture of THF, Pyridine, and water.[1][6]
-
Procedure: The newly formed phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester. A lower concentration of iodine (0.02 M) is recommended when using dG(dmf).[1][2]
Cleavage and Deprotection
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. The dmf group on guanine is significantly more labile than the traditional isobutyryl (iBu) group, allowing for faster deprotection protocols.[1]
Deprotection Protocols for dG(dmf)
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard deprotection. |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster standard deprotection.[1] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | "UltraFAST" deprotection. Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[5][9] |
| Tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | A mild alternative for sensitive oligonucleotides.[9][10] |
| 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v) | Room Temp. | >72 hours | Not recommended for dmf-dG due to very slow deprotection. |
| 50 mM Potassium Carbonate in Methanol | Room Temp. | 4 hours | "UltraMILD" deprotection, typically used with Pac-protected amidites.[9][10] |
Troubleshooting Guide
Low coupling efficiency and the presence of impurities are common challenges in oligonucleotide synthesis. The following workflow provides a systematic approach to troubleshooting issues related to the use of this compound.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting Low Coupling Efficiency.
Conclusion
This compound is a highly efficient and versatile reagent for the synthesis of DNA oligonucleotides. Its key advantage lies in the lability of the dmf protecting group, which allows for significantly reduced deprotection times, thereby increasing throughput and enabling the synthesis of sensitive molecules. By following the detailed protocols and troubleshooting guidelines presented in this document, researchers can achieve high-yield, high-purity synthesis of custom oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. This compound 330628-04-1 [sigmaaldrich.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shop.hongene.com [shop.hongene.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
Application Notes: Incorporation of DMT-dG(dmf) Phosphoramidite in Custom DNA Primers
Introduction
DMT-dG(dmf) Phosphoramidite (B1245037) is a crucial building block in the chemical synthesis of DNA oligonucleotides. It is a derivative of the natural nucleoside deoxyguanosine, modified with specific protecting groups to ensure controlled and efficient incorporation into a growing DNA chain during solid-phase synthesis. The use of the dimethylformamidine (dmf) group for the protection of the exocyclic amine of guanine (B1146940) offers significant advantages, particularly a much faster deprotection time compared to the traditional isobutyryl (iBu) group.[1][2][3] This feature is especially beneficial for the synthesis of oligonucleotides containing labile modifications or for high-throughput applications.[2]
These application notes provide detailed protocols and technical information for researchers, scientists, and drug development professionals on the effective incorporation of DMT-dG(dmf) Phosphoramidite into custom DNA primers and probes.
Chemical Properties and Structure
This compound is characterized by three key protecting groups, each serving a distinct purpose in the phosphoramidite chemistry of oligonucleotide synthesis:[4]
-
5'-Dimethoxytrityl (DMT) group: A bulky, acid-labile group that protects the 5'-hydroxyl function of the deoxyribose sugar. Its removal at the start of each synthesis cycle enables the stepwise addition of the next nucleotide.[4]
-
N-dimethylformamidine (dmf) group: Protects the exocyclic amino group of the guanine base, preventing unwanted side reactions. The dmf group is base-labile and can be removed more rapidly than other protecting groups like isobutyryl (iBu).[4]
-
3'-Cyanoethyl (CE) group: Protects the phosphorus atom of the phosphoramidite moiety. This group is also removed under basic conditions during the final deprotection step.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonym(s) | DMT-dG(dmf) Amidite, N2-Dimethylformamidine-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
| CAS Number | 330628-04-1 | [5][6] |
| Molecular Formula | C₄₃H₅₃N₈O₇P | |
| Molecular Weight | 824.90 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥99% (³¹P-NMR), ≥99.0% (Reversed Phase HPLC) | |
| Storage Conditions | -10 to -25°C |
Table 2: Comparison of Common Guanine (dG) Protecting Groups
| Protecting Group | Deprotection Conditions (Concentrated Ammonia) | Key Advantages |
| dmf (dimethylformamidine) | 2 hours at 55°C or 1 hour at 65°C | Fast deprotection, ideal for labile modifications and high-throughput synthesis. |
| iBu (isobutyryl) | 17 hours at 55°C (overnight) | Standard, widely used, but significantly slower. |
| Ac (acetyl) | Requires milder conditions, often used in "UltraFast" protocols with AMA. | Very rapid deprotection, but requires Ac-protected dC to avoid base modification.[1] |
Applications in Research and Drug Development
Custom oligonucleotides synthesized using this compound are fundamental tools across a wide spectrum of molecular biology and therapeutic applications:
-
Polymerase Chain Reaction (PCR) and qPCR: Used as primers for the amplification of specific DNA segments.[4]
-
DNA Sequencing: Serve as essential primers for both Sanger and Next-Generation Sequencing (NGS) methods.[4][5]
-
Gene Synthesis: Utilized in the assembly of synthetic genes from smaller oligonucleotide fragments.[4]
-
Molecular Diagnostics: Act as probes in hybridization-based assays such as microarrays and in situ hybridization for the detection of specific nucleic acid sequences.[5][7]
-
Therapeutic Oligonucleotides: Form the backbone of various therapeutic modalities, including antisense oligonucleotides, aptamers, and DNA-based chimeras.[7]
Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis Cycle
The incorporation of this compound is performed on an automated DNA synthesizer. The synthesis follows a four-step cycle for each nucleotide addition.
Workflow:
-
Preparation: Dissolve this compound in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer. Install the solution on a designated port of the DNA synthesizer.
-
Step 1: Detritylation: The DMT group is removed from the 5'-hydroxyl of the nucleotide bound to the solid support using a mild acid (e.g., trichloroacetic acid), exposing a free hydroxyl group for the next coupling reaction.[4]
-
Step 2: Coupling: The dissolved this compound is activated (e.g., with tetrazole) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This forms a new phosphite (B83602) triester linkage.[4]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in deletion sequences.
-
Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution.
-
Iteration: The cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Caption: Automated phosphoramidite synthesis cycle.
Protocol 2: Cleavage and Deprotection
The use of the dmf protecting group on guanine allows for significantly faster deprotection schedules compared to the standard iBu group.
Materials:
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Ammonium Hydroxide/Methylamine 1:1 (AMA) (for ultra-fast deprotection)[1]
-
Heating block or oven
Standard Deprotection (Ammonium Hydroxide):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to completely submerge the support.
-
Incubate the sealed vial under one of the following conditions:
-
Standard: 55°C for 2 hours.
-
Accelerated: 65°C for 1 hour.
-
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant, which contains the cleaved and deprotected oligonucleotide, to a new tube.
-
Evaporate the ammonia (B1221849) solution to dryness using a vacuum concentrator.
Ultra-Fast Deprotection (AMA): Note: This method requires the use of Acetyl-protected dC (Ac-dC) to prevent cytosine modification.[1]
-
Add AMA solution to the solid support in a sealed vial.
-
Cool, collect the supernatant, and evaporate to dryness.
Table 3: Recommended Deprotection Conditions for dG(dmf) Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Conc. NH₄OH | 55°C | 2 hours | Standard condition for dG(dmf).[4] |
| Conc. NH₄OH | 65°C | 1 hour | Faster alternative to the 55°C condition.[4] |
| AMA | 65°C | 10 minutes | "UltraFast" method; requires Ac-dC amidite.[1] |
| t-Butylamine/water (1:3) | 60°C | 6 hours | Alternative for oligos with base-sensitive modifications.[1][2] |
Protocol 3: Post-Synthesis Purification
After deprotection, the crude oligonucleotide solution contains the full-length product as well as shorter, failed sequences. Purification is necessary for most applications.
DMT-On Cartridge Purification (Most Common): This method relies on the hydrophobicity of the DMT group, which is intentionally left on the 5'-end of the full-length product after synthesis.
-
Resuspend: Resuspend the dried oligonucleotide pellet in a loading buffer (e.g., 0.1 M TEAA).
-
Load: Pass the resuspended solution through a reverse-phase purification cartridge. The DMT-on, full-length product will bind to the cartridge matrix.
-
Wash: Wash the cartridge with a low-concentration acetonitrile solution to remove salts and failure sequences (which lack the DMT group).
-
Cleave DMT: Pass a detritylation solution (e.g., 2% trifluoroacetic acid) through the cartridge to cleave the DMT group from the bound oligonucleotide.
-
Elute: Elute the purified, full-length oligonucleotide from the cartridge using a higher concentration of acetonitrile.
-
Desalt: Dry the eluted product and perform a final desalting step.
Caption: General post-synthesis processing workflow.
Conclusion
This compound is a superior reagent for the synthesis of custom DNA primers, particularly when rapid deprotection is required. Its use streamlines the overall synthesis process, enhances throughput, and is more compatible with oligonucleotides containing sensitive dyes or modifications. By following the protocols outlined in these notes, researchers can achieve high-quality, high-yield synthesis of custom oligonucleotides for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 6. This compound | 330628-04-1 [chemicalbook.com]
- 7. shop.hongene.com [shop.hongene.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of G-Rich Oligonucleotides using DMT-dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine-rich (G-rich) oligonucleotides are of significant interest in various fields, including drug development and nanotechnology, due to their propensity to form stable four-stranded secondary structures known as G-quadruplexes.[1][2] These structures are implicated in the regulation of gene expression and are targets for therapeutic intervention.[1] However, the chemical synthesis of G-rich sequences presents challenges, including aggregation of the growing chains on the solid support and incomplete deprotection of the guanine (B1146940) residues.[1][3]
The use of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dG(dmf), offers a significant advantage in overcoming these challenges. The dimethylformamidine (dmf) protecting group on the guanine base is more labile than the conventional isobutyryl (ibu) group, allowing for faster and more efficient deprotection, which is particularly beneficial for G-rich sequences where incomplete deprotection is a common issue.[4][5][6] This document provides detailed application notes and protocols for the synthesis of G-rich oligonucleotides using DMT-dG(dmf).
Advantages of DMT-dG(dmf) in G-Rich Oligonucleotide Synthesis
The selection of the appropriate protecting group for guanosine (B1672433) is critical for the successful synthesis of G-rich oligonucleotides. The dmf group offers several key advantages over the traditional isobutyryl (ibu) protecting group:
-
Faster Deprotection: The dmf group is significantly more labile, allowing for reduced deprotection times.[4][5] This minimizes the exposure of the oligonucleotide to harsh basic conditions, thereby preserving the integrity of the final product.[1]
-
Reduced Incomplete Deprotection: For G-rich sequences, the risk of incomplete removal of the protecting groups is high, leading to impurities. The use of DMT-dG(dmf) greatly reduces this issue compared to the conventional dG(ib) monomer.[4][6]
-
Compatibility: DMT-dG(dmf) phosphoramidite is stable in solution, comparable to standard phosphoramidites, and can be directly substituted for dG(ib) phosphoramidite in standard DNA synthesis protocols without major modifications to the synthesis cycle.[4][6]
-
Suitability for Complex Sequences: It is particularly well-suited for the synthesis of complex, G-rich sequences that are prone to aggregation.[1]
Data Presentation
Table 1: Comparison of Deprotection Conditions for Different Guanine Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature | Time | Outcome | Reference |
| dmf | Concentrated Ammonia (B1221849) | 55 °C | 2 hours | Complete Deprotection | [4][6] |
| dmf | Concentrated Ammonia | 65 °C | 1 hour | Complete Deprotection | [4][6] |
| dmf | Concentrated Ammonia | Room Temp. | 2 hours | Complete Deprotection | [5] |
| dmf | AMA (Ammonia/Methylamine, 1:1 v/v) | 65 °C | 5-10 minutes | Complete Deprotection | [1][7] |
| dmf | 0.4 M NaOH in MeOH/water (4:1) | Room Temp. | > 72 hours | Incomplete Deprotection | [8] |
| ibu | Concentrated Ammonia | 55 °C | > 6 hours | Complete Deprotection | [5] |
| ibu | Concentrated Ammonia | Room Temp. | 8 hours | Complete Deprotection | [5] |
| ibu | 0.4 M NaOH in MeOH/water (4:1) | Room Temp. | 17 hours | Complete Deprotection | [8] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of G-Rich Oligonucleotides
This protocol outlines the standard phosphoramidite method for oligonucleotide synthesis on an automated DNA synthesizer, incorporating DMT-dG(dmf) for the addition of deoxyguanosine residues.
Materials:
-
This compound
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(ac), dT)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)
-
Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
Procedure:
-
Synthesizer Setup: Prepare and install the required reagents on an automated DNA synthesizer according to the manufacturer's instructions. Ensure all reagents are anhydrous.
-
Sequence Programming: Program the desired G-rich oligonucleotide sequence into the synthesizer.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound (or other phosphoramidites) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed (DMT-off) or left on (DMT-on) for purification purposes.
-
Cleavage and Deprotection: Proceed to Protocol 2 for cleavage from the solid support and removal of base and phosphate protecting groups.
Protocol 2: Cleavage and Deprotection using Concentrated Ammonia
This is a standard and effective method for deprotection when using the dmf protecting group.
Materials:
-
CPG solid support with the synthesized oligonucleotide
-
Concentrated ammonium (B1175870) hydroxide (B78521) (~28-30%)
-
Screw-cap vial
Procedure:
-
Transfer CPG: Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add Ammonia: Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmole synthesis).
-
Incubation: Tightly seal the vial and incubate at 55°C for 2 hours or at 65°C for 1 hour.[4][6]
-
Cooling and Evaporation: After incubation, cool the vial to room temperature. Carefully open the vial in a fume hood and evaporate the ammonia solution to dryness using a vacuum concentrator.
-
Resuspend Oligonucleotide: Resuspend the dried oligonucleotide pellet in an appropriate buffer or water for subsequent purification.
Protocol 3: Ultra-Fast Deprotection using AMA (Ammonia/Methylamine)
This protocol is suitable for rapid deprotection and is compatible with the dmf protecting group.
Materials:
-
CPG solid support with the synthesized oligonucleotide
-
AMA solution (a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine)
-
Screw-cap vial
Procedure:
-
Transfer CPG: Transfer the CPG support to a screw-cap vial.
-
Add AMA: Add the AMA solution to the vial.
-
Incubation: Tightly seal the vial and incubate at 65°C for 5-10 minutes.[1][7]
-
Cooling and Evaporation: Cool the vial to room temperature, then evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspend Oligonucleotide: Resuspend the oligonucleotide in a suitable solvent for purification.
Mandatory Visualization
Caption: Workflow for the synthesis of G-rich oligonucleotides.
Troubleshooting and Considerations
-
G-Quadruplex Formation: G-rich sequences can form stable G-quadruplex structures that may hinder synthesis and purification.[2] The use of DMT-dG(dmf) can help, but optimization of synthesis and deprotection conditions may be necessary.
-
Depurination: Although the dmf group offers some protection against depurination, prolonged exposure to acidic conditions during deblocking should be minimized, especially for longer oligonucleotides.[9]
-
Purification: Due to the potential for aggregation and the presence of deletion mutants, purification of G-rich oligonucleotides, typically by High-Performance Liquid Chromatography (HPLC), is crucial to obtain a high-purity product.[1][10] DMT-on purification is a common strategy where the final DMT group is left on to aid in the separation of the full-length product from truncated sequences.
-
Reagent Quality: The use of high-quality, anhydrous reagents is essential for achieving high coupling efficiencies.[9]
By utilizing DMT-dG(dmf) and following the detailed protocols outlined in this document, researchers can significantly improve the yield and purity of synthetic G-rich oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. exactmer.com [exactmer.com]
- 4. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 5. digital.csic.es [digital.csic.es]
- 6. This compound 330628-04-1 [sigmaaldrich.com]
- 7. shop.hongene.com [shop.hongene.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. revvity.co.jp [revvity.co.jp]
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in PCR Primer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-O-Dimethoxytrityl-N2-(dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(dmf) Phosphoramidite (B1245037), for the synthesis of high-quality PCR primers and other oligonucleotides.
Application Notes
DMT-dG(dmf) Phosphoramidite is a modified nucleoside building block essential for automated solid-phase oligonucleotide synthesis.[1][2][3] The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine (B1146940) offers significant advantages over the traditional isobutyryl (iBu) group, particularly in terms of deprotection kinetics and synthesis efficiency.[3][4]
Key Features and Benefits:
-
Rapid Deprotection: The dmf group is significantly more labile than the iBu group, allowing for substantially faster deprotection times.[4] This accelerates the overall synthesis workflow, increasing throughput.
-
Suitability for G-Rich Sequences: For sequences with a high guanine content, the dmf protecting group minimizes the risk of incomplete deprotection, which can be an issue with the more stable iBu group.[4]
-
High Coupling Efficiency: This phosphoramidite demonstrates high coupling efficiency, leading to higher yields of full-length oligonucleotides.[1][2]
-
Excellent Purity: The efficient deprotection and high coupling efficiency contribute to the synthesis of oligonucleotides with excellent purity.[2]
-
Solution Stability: this compound exhibits good stability in solution, comparable to other standard phosphoramidites used in DNA synthesis.[4]
-
Compatibility: It is compatible with standard phosphoramidite chemistry and most commercial DNA synthesizers, allowing for direct substitution of dG(ib) phosphoramidite in existing protocols.[2]
Applications:
The use of this compound is indicated for a variety of applications requiring synthetic oligonucleotides, including:
-
PCR and qPCR Primers: The synthesis of high-purity primers is critical for the specificity and efficiency of PCR and qPCR assays.[2]
-
DNA Probes: Used in the generation of probes for various molecular biology techniques such as microarrays and in situ hybridization.[2]
-
Gene Synthesis: As a fundamental building block for the chemical synthesis of genes.[]
-
Therapeutic Oligonucleotides: Employed in the synthesis of antisense oligonucleotides and aptamers for therapeutic development.[1][2]
-
Molecular Diagnostics: Supports the creation of customized oligonucleotides for diagnostic assays.[1]
Quantitative Data Summary
The primary quantitative advantage of this compound lies in its accelerated deprotection kinetics compared to the conventional DMT-dG(ib) Phosphoramidite.
| Protecting Group | Deprotection Conditions (Concentrated Ammonia) | Notes |
| dmf | 1 hour at 65°C[4] | Faster deprotection, beneficial for high-throughput synthesis. |
| 2 hours at 55°C[4] | Milder heat condition with a slightly longer time. | |
| iBu | 8 hours at 55°C[6] | Standard deprotection, significantly longer than with dmf. |
| 24 hours at room temperature[6] | An option to avoid heat, but requires a much longer time. |
Experimental Protocols
The following protocols outline the key steps in the synthesis of PCR primers using this compound on an automated DNA synthesizer.
Reagent Preparation
-
Phosphoramidite Solution: Prepare a 0.067 M solution of this compound in anhydrous acetonitrile (B52724). For other phosphoramidites (dA, dC, dT), follow the synthesizer manufacturer's recommendations.
-
Activator Solution: A 0.45 M solution of 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile is commonly used.
-
Oxidizing Solution: A 0.02 M solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water is standard. A lower concentration of iodine is recommended when using dG(dmf).
-
Capping Solutions:
-
Cap A: Acetic anhydride/pyridine/THF
-
Cap B: 16% N-methylimidazole in THF
-
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
Automated Oligonucleotide Synthesis Cycle
The synthesis proceeds in a cyclical manner, with each cycle adding one nucleoside to the growing chain attached to a solid support.[7][8]
Caption: Automated solid-phase oligonucleotide synthesis cycle using phosphoramidite chemistry.
-
Deblocking: The 5'-DMT protecting group is removed from the nucleotide bound to the solid support using the deblocking solution (3% TCA in DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.[9]
-
Coupling: The this compound (or other phosphoramidite) is activated by the activator solution and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants (sequences missing a nucleotide).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.
Standard Deprotection using Ammonium (B1175870) Hydroxide (B78521):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmole synthesis).
-
Seal the vial tightly and place it in a heating block or oven at 65°C for 1 hour or 55°C for 2 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the solid support with a small amount of water and combine it with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
Mild Deprotection using Sodium Hydroxide (for sensitive oligonucleotides):
Note: The dmf protecting group is remarkably resistant to sodium hydroxide, requiring significantly longer deprotection times compared to other protecting groups.[10] This method is generally not recommended for oligonucleotides containing dG(dmf) if rapid deprotection is desired.
-
Prepare a fresh solution of 0.4 M NaOH in a 4:1 (v/v) mixture of methanol (B129727) and water.[10]
-
Transfer the solid support to a vial and add 1 mL of the NaOH solution.[10]
-
Allow the reaction to proceed for over 72 hours at room temperature for complete deprotection of the dmf group.[10]
-
Sonication may be required to break up the solid support.[10]
-
Pipette off the supernatant and rinse the support with water, combining the liquids.[10]
-
The resulting solution requires neutralization or desalting before drying.[10]
Post-Synthesis Workflow
Caption: Overall workflow for PCR primer synthesis, from design to the final product.
Following deprotection, the crude oligonucleotide is typically purified to remove truncated sequences and other impurities.[11] Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). After purification, the final product is quantified by UV spectrophotometry (OD260) and its identity is confirmed by mass spectrometry. The purified primer is then ready for use in PCR and other molecular biology applications.
References
- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. shop.hongene.com [shop.hongene.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 6. DMT-dG(ib)亚磷酰胺 | Sigma-Aldrich [sigmaaldrich.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
Application Notes and Protocols for DMT-dG(dmf) in Molecular Diagnostics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5'-O-Dimethoxytrityl-N2-(dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(dmf)) in the synthesis of oligonucleotides for molecular diagnostic applications. Detailed protocols for the use of these oligonucleotides in common diagnostic assays are also provided.
Introduction to DMT-dG(dmf) Phosphoramidite (B1245037)
DMT-dG(dmf) is a key building block in automated solid-phase oligonucleotide synthesis. It is a protected form of deoxyguanosine, one of the four essential bases in DNA. The use of protecting groups is critical to prevent unwanted side reactions during the synthesis process. DMT-dG(dmf) features two primary protecting groups:
-
5'-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the deoxyribose sugar, preventing polymerization during the phosphitylation of the 3'-hydroxyl group. Its removal at the beginning of each coupling cycle allows for the stepwise addition of the next nucleotide.
-
N2-dimethylformamidine (dmf): This group protects the exocyclic amine of the guanine (B1146940) base. The 'dmf' group is particularly advantageous for the synthesis of oligonucleotides for diagnostic purposes due to its rapid deprotection kinetics compared to the more traditional isobutyryl (ibu) group.
The primary application of DMT-dG(dmf) is in the synthesis of custom DNA oligonucleotides that serve as probes and primers in a variety of molecular diagnostic assays, including Polymerase Chain Reaction (PCR), Fluorescence In Situ Hybridization (FISH), and microarrays.[1][2]
Advantages of the dmf Protecting Group in a Diagnostic Context
The choice of the N2-protecting group for guanosine (B1672433) can significantly impact the quality and efficiency of oligonucleotide synthesis, which in turn affects the performance of diagnostic assays. The dimethylformamidine (dmf) group offers several key advantages over the conventional isobutyryl (ibu) group:
-
Faster Deprotection: The dmf group is significantly more labile than the ibu group under basic conditions. This allows for faster deprotection of the synthesized oligonucleotide, reducing the overall synthesis time and exposure to harsh chemicals that can damage the DNA.[3][4] This is particularly beneficial for high-throughput synthesis of diagnostic probes.
-
Improved Purity for G-Rich Sequences: Guanine-rich sequences are notoriously difficult to synthesize and deprotect completely when using the ibu group. Incomplete deprotection can lead to a heterogeneous mixture of oligonucleotides, which can negatively impact the specificity and sensitivity of a diagnostic assay. The faster deprotection of the dmf group minimizes this issue, leading to a higher purity of the final product, which is crucial for reliable diagnostics.[3]
-
Compatibility with Sensitive Labels: Many diagnostic probes are labeled with fluorescent dyes or other sensitive molecules. The milder and faster deprotection conditions afforded by the dmf group are more compatible with these labels, preserving their integrity and function.
Quantitative Data Summary
The following table summarizes the key quantitative advantages of using DMT-dG(dmf) in oligonucleotide synthesis for diagnostic applications.
| Parameter | DMT-dG(dmf) | DMT-dG(ibu) | Significance in Molecular Diagnostics | Reference |
| Deprotection Time (Ammonia, 55°C) | 2 hours | > 8 hours | Faster turnaround time for probe and primer synthesis. Reduced exposure to harsh deprotection conditions, preserving oligonucleotide and label integrity. | [3][4] |
| Deprotection Time (AMA, 65°C) | 10 minutes | Not Recommended | Enables ultra-fast deprotection protocols, ideal for high-throughput diagnostic labs. | [5] |
| Purity of G-Rich Sequences | High | Often Reduced | Ensures homogeneity of probes, leading to higher specificity and more reliable hybridization-based assays. | [3] |
| Coupling Efficiency | > 99% | > 99% | High coupling efficiency is standard for modern phosphoramidites and essential for synthesizing long, high-quality oligonucleotides. | [6] |
Experimental Protocols
The following are detailed protocols for the synthesis of oligonucleotides using DMT-dG(dmf) and their subsequent application in common molecular diagnostic assays.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis
This protocol outlines the general steps for synthesizing a custom oligonucleotide probe or primer using an automated DNA synthesizer.
Materials:
-
DMT-dG(dmf) phosphoramidite
-
DMT-dA(bz), DMT-dC(ac), and DMT-dT phosphoramidites
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizer (e.g., iodine solution)
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile (B52724)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) - AMA)
-
Automated DNA synthesizer
Procedure:
-
Preparation: Dissolve the phosphoramidites and activator in anhydrous acetonitrile to the concentrations recommended by the synthesizer manufacturer. Install all reagent bottles on the synthesizer.
-
Synthesis Cycle: The automated synthesis proceeds in a 3' to 5' direction through a series of repeated cycles:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the nucleoside on the solid support by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (e.g., DMT-dG(dmf)) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using the cleavage and deprotection solution.
-
The base protecting groups (including the dmf group on guanine) and the cyanoethyl groups on the phosphate backbone are removed by heating in the cleavage and deprotection solution. For oligonucleotides synthesized with DMT-dG(dmf), this can be achieved rapidly (e.g., 10 minutes at 65°C with AMA).
-
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities. This is typically done by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: Application in Real-Time PCR (qPCR) for Pathogen Detection
This protocol describes the use of a TaqMan® probe, synthesized using DMT-dG(dmf), for the detection and quantification of a specific pathogen DNA sequence.
Materials:
-
Purified TaqMan® probe (synthesized with DMT-dG(dmf) and labeled with a 5'-reporter dye and a 3'-quencher dye)
-
Forward and reverse primers specific for the target sequence
-
DNA template (e.g., patient sample)
-
qPCR master mix (containing DNA polymerase, dNTPs, and reaction buffer)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, forward primer (e.g., 500 nM), reverse primer (e.g., 500 nM), and TaqMan® probe (e.g., 250 nM).
-
Aliquot the master mix into qPCR reaction tubes or wells of a plate.
-
Add the DNA template to each reaction. Include positive and negative controls.
-
Seal the tubes or plate.
-
-
Thermal Cycling:
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (collect fluorescence data during this step)
-
-
-
-
Data Analysis:
-
The real-time PCR instrument will generate an amplification plot.
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a defined threshold.
-
A lower Ct value indicates a higher initial amount of the target DNA.
-
Quantify the target DNA by comparing the Ct values of the unknown samples to a standard curve.
-
Protocol 3: Application in Fluorescence In Situ Hybridization (FISH)
This protocol outlines the use of a fluorescently labeled DNA probe, synthesized using DMT-dG(dmf), for the detection of a specific chromosome region in interphase nuclei.
Materials:
-
Fluorescently labeled FISH probe (synthesized with DMT-dG(dmf))
-
Slides with fixed cells or tissue
-
Hybridization buffer
-
Wash buffers (e.g., SSC buffers of varying concentrations)
-
DAPI counterstain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Probe Preparation:
-
Denature the FISH probe by heating it in hybridization buffer at 75°C for 5-10 minutes.
-
Immediately place the probe on ice to prevent re-annealing.
-
-
Sample Preparation:
-
Denature the DNA in the fixed cells on the slide by immersing the slide in a denaturing solution (e.g., 70% formamide/2x SSC) at 75°C for 5 minutes.
-
Dehydrate the slide through a series of ethanol (B145695) washes (e.g., 70%, 85%, 100%).
-
Air dry the slide.
-
-
Hybridization:
-
Apply the denatured probe to the denatured area on the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at 37°C overnight to allow the probe to hybridize to its target sequence.
-
-
Washing:
-
Remove the coverslip and wash the slide in a series of stringent wash buffers to remove unbound and non-specifically bound probe.
-
-
Counterstaining and Mounting:
-
Apply DAPI counterstain to visualize the cell nuclei.
-
Mount the slide with an antifade mounting medium.
-
-
Visualization:
-
Visualize the fluorescent signals using a fluorescence microscope with the appropriate filters. The location and number of fluorescent signals will indicate the presence and copy number of the target chromosome region.
-
Visualizations
Oligonucleotide Synthesis Workflow
Caption: Workflow from oligonucleotide synthesis to diagnostic application.
Logic Diagram for Choosing dmf vs. ibu Protecting Group
Caption: Decision tree for selecting the appropriate guanosine phosphoramidite.
References
- 1. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 3. Interactively optimizing signal-to-noise ratios in expression profiling: project-specific algorithm selection and detection p-value weighting in Affymetrix microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. gene-quantification.de [gene-quantification.de]
- 6. リアルタイム PCR の基礎 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for DNA Probe Synthesis Using DMT-dG(dmf) Phosphoramidite
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the automated, high-efficiency synthesis of custom DNA sequences.[][2] A critical component in this synthesis is the choice of protecting groups for the nucleobases, which prevent side reactions and ensure sequence fidelity. DMT-dG(dmf) Phosphoramidite is a deoxyguanosine monomer featuring a dimethylformamidine (dmf) protecting group on the exocyclic amine of the guanine (B1146940) base.[2][3]
The primary advantage of the dmf group over the traditional isobutyryl (iBu) group is its significantly faster cleavage under basic conditions.[4][5] This "fast deprotection" chemistry is highly advantageous for high-throughput synthesis and is crucial when incorporating base-labile modifications, such as certain fluorescent dyes, into the DNA probe.[3][4] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in DNA probe synthesis.
Properties and Features of this compound
This compound is a white to off-white powder that is stable when stored under controlled conditions.[3] It is designed for high coupling efficiency in automated DNA synthesizers.[6][7]
| Property | Value | Reference |
| Synonym(s) | 5'-Dimethoxytrityl-N-dimethylformamidine-2'-deoxyGuanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | [8] |
| Molecular Formula | C₄₃H₅₃N₈O₇P | [3][5] |
| Molecular Weight | 824.90 g/mol | [3][5] |
| Purity (Typical) | ≥99.0% (RP-HPLC), ≥99% (³¹P-NMR) | [3] |
| Recommended Diluent | Anhydrous Acetonitrile (B52724) | [8] |
| Recommended Storage | -20°C to -10°C, under dry, inert atmosphere | [3][9] |
| Key Feature | Enables rapid deprotection, reducing potential damage to sensitive labels and improving throughput. | [3][4] |
Below is a diagram illustrating the key functional components of the this compound monomer.
Caption: Key functional groups of the this compound monomer.
Experimental Protocols
Protocol: Reagent Preparation
Accurate preparation of the phosphoramidite solution is critical for achieving high coupling efficiencies.[10] All operations should be performed under anhydrous conditions.
-
Environment: Ensure a dry, inert atmosphere (Argon or Nitrogen) in a glove box or by using septum-sealed bottles and syringes.
-
Solvent: Use anhydrous acetonitrile (<30 ppm H₂O) as the diluent.
-
Preparation:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a gas-tight syringe, transfer the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
-
Installation: Install the freshly prepared phosphoramidite solution on the automated DNA synthesizer. Ensure all lines are properly primed to remove any air or moisture.
Protocol: Automated Solid-Phase DNA Synthesis
The synthesis of the DNA probe proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition.[11] DMT-dG(dmf) can be directly substituted for standard dG(iBu) amidite with no changes to the standard coupling method.[3][8]
Caption: The four-step cycle of automated phosphoramidite DNA synthesis.
Detailed Steps:
-
Deblocking (Detritylation): The acid-labile 5'-DMT group is removed from the support-bound nucleotide chain using an acid (e.g., trichloroacetic acid), exposing the 5'-hydroxyl group for the next reaction.[12]
-
Coupling: The prepared this compound solution is activated (e.g., with tetrazole) and delivered to the solid support. It reacts with the free 5'-hydroxyl group, extending the DNA chain.[2][11] High coupling efficiency (>99%) is consistently achieved with this reagent.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent them from participating in subsequent cycles, which would result in N-1 deletion mutations.[10]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester linkage using an iodine solution.[11]
This cycle is repeated until the full-length probe sequence is assembled. For fluorescent probes, a dye phosphoramidite can be added in the final coupling step to label the 5' end.[13][14]
Protocol: Probe Cleavage and Deprotection
This step removes the completed oligonucleotide from the solid support and cleaves all remaining protecting groups from the nucleobases and phosphate backbone. The dmf group's lability is a key advantage here.[3][4]
Comparison of Deprotection Conditions:
| Reagent | Temperature | Time | Suitability | Reference(s) |
| Concentrated Ammonium (B1175870) Hydroxide (NH₄OH) | 55°C | 2 hours | Standard deprotection for dG(dmf). Significantly faster than dG(iBu) which requires 8-17 hours. | [2][3][4] |
| Concentrated Ammonium Hydroxide (NH₄OH) | 65°C | 1 hour | Accelerated deprotection for dG(dmf). | [3][4] |
| AMA (NH₄OH / 40% Methylamine 1:1) | 65°C | 10 minutes | Ultra-fast deprotection. Ideal for high-throughput workflows. Requires use of Ac-dC phosphoramidite. | [9][15] |
| t-Butylamine/water (1:3 v/v) | 60°C | 6 hours | Alternative mild condition suitable for some sensitive dyes. | [15] |
Standard Deprotection Procedure (using NH₄OH):
-
Transfer the solid support containing the synthesized probe to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and place it in a heating block or oven at 55°C for 2 hours.
-
After incubation, allow the vial to cool completely to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected DNA probe to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the DNA probe pellet in an appropriate buffer (e.g., sterile water or TE buffer).
Protocol: Probe Purification and Quality Control
Purification is essential to remove truncated sequences and other impurities. Quality control verifies the identity and purity of the final probe.
Caption: General workflow for DNA probe purification and quality control.
-
Purification (HPLC):
-
High-Performance Liquid Chromatography (HPLC) is a common method for purifying probes, especially those used in demanding applications like qPCR.[2][13]
-
Resuspend the crude, dried probe in the appropriate mobile phase.
-
Inject the sample onto a reversed-phase HPLC column.
-
Collect the fraction corresponding to the full-length product peak.
-
Desalt the collected fraction using a suitable method (e.g., gel filtration or ethanol (B145695) precipitation).
-
-
Quality Control (QC):
-
Mass Spectrometry (MS): Verify the molecular weight of the final product to confirm the correct sequence was synthesized. Both MALDI-TOF and ESI-MS are commonly used.
-
UV-Vis Spectroscopy: Measure the absorbance at 260 nm (A₂₆₀) to quantify the probe concentration. The ratio of A₂₆₀/A₂₈₀ can provide an estimate of purity.
-
Fluorescence Functionality Test: For fluorescent probes, an enzymatic cleavage assay can confirm that the fluorophore and quencher functionalities are intact.[16]
-
Applications and Conclusion
DNA probes synthesized using this compound are suitable for a wide range of applications due to the high quality and purity achievable. The fast deprotection protocol is particularly beneficial for preserving the integrity of complex and sensitive molecular labels.
Key Applications:
-
Quantitative PCR (qPCR) Probes: FAM, HEX, and other dye-labeled probes for gene expression analysis and diagnostics.[13][17][18]
-
Fluorescence In Situ Hybridization (FISH): Probes for detecting specific DNA sequences within chromosomes.[]
-
Gene Synthesis: Building blocks for constructing synthetic genes.[2]
-
Molecular Diagnostics: Custom oligonucleotides for various diagnostic assays.[6]
References
- 2. This compound | Benchchem [benchchem.com]
- 3. This compound ≥99.0% (reversed phase HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 6. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 7. dG (dmf)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. shop.hongene.com [shop.hongene.com]
- 10. glenresearch.com [glenresearch.com]
- 11. idtdna.com [idtdna.com]
- 12. atdbio.com [atdbio.com]
- 13. FAM Phosphoramidite: A Key Reagent for Fluorescently La... [sbsgenetech.com]
- 14. Dye-Labeled Phosphoramidites | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. glenresearch.com [glenresearch.com]
- 16. genscript.com [genscript.com]
- 17. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in Antisense Oligonucleotide Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), commonly known as DMT-dG(dmf) Phosphoramidite. This document details its properties, advantages, and applications in the synthesis of antisense oligonucleotides, along with detailed protocols for its use.
Application Notes
Introduction to this compound
This compound is a crucial building block in the chemical synthesis of DNA-based antisense oligonucleotides.[1][2] It is a protected form of deoxyguanosine, designed for use in automated solid-phase phosphoramidite chemistry.[3][4] The key protecting groups are the 5'-Dimethoxytrityl (DMT) group, the N2-dimethylformamidine (dmf) group for the exocyclic amine of guanine (B1146940), and the 3'- (β-cyanoethyl-N,N-diisopropyl) phosphoramidite moiety.
Key Advantages in Antisense Oligonucleotide Production
The use of the dimethylformamidine (dmf) protecting group for the guanine base offers significant advantages over the more traditional isobutyryl (ibu) group, making it highly suitable for the production of therapeutic antisense oligonucleotides.
-
Rapid Deprotection: The dmf group is significantly more labile than the ibu group, allowing for substantially faster deprotection times.[5] This is a critical factor in high-throughput oligonucleotide synthesis, as it reduces the overall time required for post-synthesis processing.[6]
-
Milder Deprotection Conditions: The faster deprotection kinetics of the dmf group allow for the use of milder basic conditions. This is particularly beneficial when synthesizing oligonucleotides containing sensitive or modified bases that might be degraded under harsher deprotection conditions.
-
Suitability for G-Rich Sequences: Incomplete deprotection of the guanine base can be a significant issue in the synthesis of guanine-rich sequences, leading to impurities in the final product. The use of this compound greatly reduces the incidence of incomplete deprotection in these challenging sequences.[6]
-
High Coupling Efficiency: While specific quantitative comparisons are dependent on synthesis conditions, this compound is recognized for its high coupling efficiency, which is essential for achieving high yields of the full-length oligonucleotide product, especially for longer sequences.[1][2]
-
Reduced Depurination: The electron-donating nature of the dmf group provides effective protection against depurination, a common side reaction that can occur during the acidic detritylation step of the synthesis cycle.[7]
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C43H53N8O7P |
| Molecular Weight | 824.90 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Storage Conditions | -20°C under an inert atmosphere |
| Solubility | Soluble in anhydrous acetonitrile (B52724) |
Comparison of Deprotection Conditions: dmf vs. ibu
The primary advantage of the dmf protecting group is the significant reduction in deprotection time compared to the conventional ibu group.
| Protecting Group | Reagent | Temperature | Time |
| dmf | Concentrated Ammonia | 55°C | 2 hours[6] |
| dmf | Concentrated Ammonia | 65°C | 1 hour[6] |
| ibu | Concentrated Ammonia | 55°C | ~8 hours |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Antisense Oligonucleotide
This protocol outlines the standard steps for the automated solid-phase synthesis of an antisense oligonucleotide using phosphoramidite chemistry with this compound.
1. Reagent Preparation:
- Phosphoramidites: Dissolve this compound and other required phosphoramidites (DMT-dA(bz), DMT-dC(bz), DMT-T) in anhydrous acetonitrile to a final concentration of 0.1 M.
- Activator: Prepare a solution of an appropriate activator (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
- Capping Reagents:
- Capping A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF).
- Capping B: 16% N-Methylimidazole in THF.
- Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.
- Deblocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
2. Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer, which executes the following steps in a cyclical manner for each nucleotide addition.
-
Step 1: Detritylation (Deblocking)
-
The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking agent.
-
The resulting orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.[4]
-
-
Step 2: Coupling
-
The this compound (or other phosphoramidite) and the activator are delivered to the synthesis column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutations in the final product.[3]
-
-
Step 4: Oxidation
-
The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[3]
-
3. Post-Synthesis Cleavage and Deprotection:
- Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide (B78521).
- Base and Phosphate Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the nucleotide bases (including the dmf group) and the phosphate backbone.
- Incubate the oligonucleotide in concentrated ammonium hydroxide at 55°C for 2 hours or 65°C for 1 hour.[6]
Protocol 2: Purification and Analysis of the Synthesized Oligonucleotide
1. Purification:
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying synthetic oligonucleotides.
- If the synthesis was performed "DMT-on" (the final 5'-DMT group was not removed), the full-length product will be significantly more hydrophobic than the capped failure sequences, allowing for excellent separation.
- After purification, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).
- Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC): This method separates oligonucleotides based on charge and is particularly useful for longer oligonucleotides or those with significant secondary structure.
- Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification is effective for obtaining high-purity oligonucleotides, especially for longer sequences.
2. Analysis:
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the purified oligonucleotide.
- Capillary Electrophoresis (CE): CE can be used to assess the purity of the final product.
- UV Spectrophotometry: The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm.
Visualizations
Caption: The four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.
Caption: Advantages of using this compound in oligonucleotide synthesis.
Caption: Mechanism of action of an RNase H-dependent antisense oligonucleotide.
References
- 1. DMT-dG(dmf) Phosphoramidite | AxisPharm [axispharm.com]
- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 3. glenresearch.com [glenresearch.com]
- 4. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. atdbio.com [atdbio.com]
- 7. idtdna.com [idtdna.com]
Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides Utilizing DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of therapeutic oligonucleotides is a cornerstone of modern drug development, enabling the production of antisense oligonucleotides, siRNAs, and aptamers with high fidelity and purity. The choice of protecting groups for the nucleobases is critical to the success of solid-phase oligonucleotide synthesis. For guanosine, the N2-dimethylformamidine (dmf) protecting group has emerged as a favorable alternative to the traditional isobutyryl (ib) group. This document provides detailed application notes and protocols for the synthesis of therapeutic oligonucleotides using 5'-O-Dimethoxytrityl-N2-(dimethylformamidinyl)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dG(dmf)).
The use of DMT-dG(dmf) offers several advantages, including significantly faster deprotection kinetics, which is particularly beneficial for high-throughput synthesis and for sequences prone to side reactions under prolonged basic conditions.[1][2][3] Furthermore, the dmf group has been shown to be particularly well-suited for the synthesis of G-rich sequences, minimizing incomplete deprotection that can be observed with the ib group.[1]
Data Presentation
Table 1: Comparison of Deprotection Times for dG Protecting Groups with Ammonium (B1175870) Hydroxide (B78521)
| dG Protecting Group | Deprotection Temperature | Deprotection Time |
| Isobutyryl (iBu) | Room Temperature | 36 hours |
| 55°C | 16 hours | |
| 65°C | 8 hours | |
| Dimethylformamidine (dmf) | Room Temperature | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| Acetyl (Ac) | Room Temperature | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| Isopropyl-Pac (iPr-Pac) | Room Temperature | 2 hours |
| 55°C | 0.5 hours |
Data synthesized from Glen Research Deprotection Guide.
Table 2: Deprotection Times using AMA (Ammonium Hydroxide/Methylamine (B109427) 1:1)
| dG Protecting Group | Deprotection Temperature | Deprotection Time |
| iBu-dG, dmf-dG , or Ac-dG | Room Temperature | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes | |
| 65°C | 5 minutes |
This "UltraFAST" deprotection protocol requires the use of Acetyl-dC (Ac-dC) to prevent base modification.[4][5] Data from Glen Research.
Table 3: Illustrative Yield Comparison of a 10-mer Oligonucleotide
| 2-Aminopurine (B61359) Protecting Group | Initial DMT-on Oligonucleotide Yield (OD260) | Final DMT-off Oligonucleotide Yield (OD260) |
| Isobutyryl (ibu) | 363 | 276 |
| Dimethylformamidine (dmf) | 156 | 111 |
This table is based on a study synthesizing a short sequence containing 2-aminopurine and provides a relative comparison of yields obtained with different protecting groups. The study noted the appearance of an extra peak in the HPLC purification when using the dmf-protected phosphoramidite.[6] It is important to note that yields can be sequence-dependent and influenced by various factors in the synthesis and purification process.
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis using DMT-dG(dmf)
This protocol outlines the standard cycle for solid-phase oligonucleotide synthesis on an automated synthesizer. DMT-dG(dmf) can be directly substituted for DMT-dG(ib) without changes to the standard coupling protocols.[1]
1. Materials and Reagents:
-
DMT-dG(dmf)-CE Phosphoramidite
-
Standard DNA phosphoramidites (DMT-dA(bz), DMT-dC(bz or Ac), DMT-dT)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM))
2. Synthesis Cycle:
The synthesis proceeds in the 3' to 5' direction through repetitive cycles of deblocking, coupling, capping, and oxidation.
-
Step 1: Deblocking (Detritylation)
-
The CPG column is treated with the deblocking solution to remove the 5'-DMT protecting group from the support-bound nucleoside.
-
The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMT cation. The orange color of the DMT cation can be monitored spectrophotometrically to determine coupling efficiency.[7]
-
-
Step 2: Coupling
-
The DMT-dG(dmf) phosphoramidite and the activator solution are simultaneously delivered to the CPG column.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 30-60 seconds.
-
-
Step 3: Capping
-
To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are irreversibly capped.
-
Capping solutions A and B are delivered to the column to acetylate the unreacted termini.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable phosphate (B84403) triester.
-
The oxidizing solution is passed through the column.
-
The column is washed with acetonitrile.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protocol 2: Cleavage and Deprotection
Method A: Ammonium Hydroxide Deprotection
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly and heat at 65°C for 2 hours for complete deprotection of the dmf group.[1]
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Method B: AMA (Ammonia/Methylamine) "UltraFAST" Deprotection
Note: This method requires the use of Ac-dC phosphoramidite during synthesis to avoid side reactions.[4][5]
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Add the AMA solution to the CPG support in a sealed vial.
-
Incubate at 65°C for 10 minutes.[4]
-
Cool the vial and transfer the supernatant.
-
Wash the CPG with water and combine the liquids.
-
Dry the oligonucleotide.
Protocol 3: DMT-on Purification by Reverse-Phase HPLC
This protocol is for the purification of oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobicity of the DMT group aids in the separation of the full-length product from shorter, uncapped failure sequences.[8]
-
Column: C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage, optimized to elute the DMT-on oligonucleotide. For example, 5-40% B over 30 minutes.
-
Procedure: a. After cleavage and deprotection (using a method compatible with the DMT group, such as brief room temperature ammonia (B1221849) treatment), neutralize the basic solution. b. Inject the crude oligonucleotide solution onto the HPLC system. c. Collect the major peak corresponding to the DMT-on product. d. Lyophilize the collected fraction.
Protocol 4: Final DMT Group Removal (Detritylation)
-
Dissolve the purified, lyophilized DMT-on oligonucleotide in 80% aqueous acetic acid.
-
Incubate at room temperature for 15-30 minutes.
-
Precipitate the oligonucleotide by adding a salt solution (e.g., 3 M sodium acetate) and cold ethanol.
-
Centrifuge to pellet the oligonucleotide.
-
Wash the pellet with cold 70% ethanol.
-
Dry the pellet and resuspend in a suitable buffer.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA Synthesis using DMT-dG(dmf) Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of small interfering RNA (siRNA) utilizing DMT-dG(dmf) Phosphoramidite (B1245037). This document outlines the chemical principles, a detailed experimental protocol for solid-phase synthesis, and methods for purification and characterization of the final siRNA duplex.
Application Notes
DMT-dG(dmf) Phosphoramidite is a crucial building block in the chemical synthesis of oligonucleotides, particularly for sequences rich in guanosine (B1672433). The dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine (B1146940) offers a significant advantage in the synthesis of RNA molecules like siRNA due to its lability under mild basic conditions. This allows for rapid and efficient deprotection, minimizing potential damage to the RNA strand, which is more susceptible to degradation than DNA.
The use of this compound is fully compatible with standard automated solid-phase oligonucleotide synthesis protocols employing 2'-O-tert-butyldimethylsilyl (TBDMS) protected ribonucleoside phosphoramidites. The high coupling efficiency, typically exceeding 99%, ensures the synthesis of high-purity, full-length oligonucleotides. The subsequent cleavage and deprotection steps can be expedited using an ammonium (B1175870) hydroxide/methylamine (AMA) solution, which efficiently removes the dmf and other base-protecting groups, as well as the cyanoethyl phosphate (B84403) protecting groups, in a significantly shorter time compared to traditional methods.[1][2]
Following synthesis and deprotection, the single-stranded RNA molecules are purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length product from truncated sequences.[3] The purified complementary strands are then annealed to form the final, functional siRNA duplex.
Quantitative Data
The efficiency of each step in oligonucleotide synthesis is critical for the overall yield and purity of the final product. The following tables summarize key quantitative data related to the synthesis of siRNA using this compound and 2'-O-TBDMS protected phosphoramidites.
| Parameter | Value | Reference |
| Typical Coupling Efficiency per Step | >99% | [4] |
| This compound Coupling Time | 2 - 10 minutes | [2][5] |
| Overall Yield of a 21-mer (Theoretical) | ~81% (assuming 99% coupling efficiency per step) | Calculation |
| Purity after HPLC Purification | >95% | [3] |
Table 1: Synthesis Efficiency and Purity.
| Deprotection Step | Reagent | Conditions | Duration | Reference |
| Cleavage and Base Deprotection | AMA (Ammonium Hydroxide/Methylamine, 1:1) | 65°C | 10 - 15 minutes | [1][6] |
| 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO/TEA | 65°C | 2.5 hours | [6] |
Table 2: Deprotection Conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Single-Strand siRNA (21-mer)
This protocol outlines the automated solid-phase synthesis of a single 21-nucleotide RNA strand using an automated DNA/RNA synthesizer. The synthesis is performed on a solid support (e.g., Controlled Pore Glass - CPG) and follows a cyclical four-step process for each nucleotide addition.[7][8]
Materials:
-
DNA/RNA Synthesizer
-
CPG solid support pre-loaded with the first nucleoside
-
This compound
-
2'-O-TBDMS protected A, C, and U phosphoramidites
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM))
-
Capping Reagent A (Acetic anhydride/2,6-lutidine/THF)
-
Capping Reagent B (16% N-Methylimidazole in THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Preparation: Ensure the synthesizer is clean, dry, and all reagent bottles are filled with fresh solutions.
-
Synthesis Initiation: Load the CPG column with the initial nucleoside onto the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide): a. Deblocking (Detritylation): The 5'-DMT protecting group is removed by treating the solid support with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction. b. Coupling: The appropriate phosphoramidite (including DMT-dG(dmf) for guanosine incorporation) and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group, forming a phosphite (B83602) triester linkage. The coupling time is typically 2-10 minutes.[2][5] c. Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutations. d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed (DMT-off synthesis).
-
Post-Synthesis: The synthesis column containing the full-length single-stranded RNA on the solid support is removed from the synthesizer for cleavage and deprotection.
Protocol 2: Cleavage and Deprotection of the Synthesized siRNA Strand
This protocol describes the cleavage of the RNA from the solid support and the removal of all protecting groups.[1][6]
Materials:
-
Synthesis column with the synthesized RNA
-
AMA solution (Ammonium Hydroxide/40% Methylamine, 1:1 v/v)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Sterile, RNase-free microcentrifuge tubes
-
Heating block
-
SpeedVac concentrator
Procedure:
-
Cleavage and Base Deprotection: a. Transfer the CPG support from the synthesis column to a sterile, RNase-free screw-cap tube. b. Add 1 mL of AMA solution to the tube, ensuring the support is fully submerged. c. Seal the tube tightly and incubate at 65°C for 15 minutes. d. Cool the tube to room temperature and carefully transfer the supernatant containing the cleaved RNA to a new sterile tube. e. Wash the CPG with 0.5 mL of RNase-free water and combine the supernatant with the previous collection. f. Dry the combined supernatant in a SpeedVac.
-
2'-O-TBDMS Deprotection: a. Dissolve the dried RNA pellet in 115 µL of anhydrous DMSO. Gentle heating at 65°C for a few minutes may be required. b. Add 60 µL of TEA and mix gently. c. Add 75 µL of TEA·3HF and mix gently. d. Incubate the mixture at 65°C for 2.5 hours. e. Cool the reaction on ice. The fully deprotected single-stranded RNA is now ready for purification.
Protocol 3: Purification of the siRNA Strands by HPLC
This protocol outlines the purification of the deprotected single-stranded RNA using reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile
-
Desalting columns
Procedure:
-
Sample Preparation: Dilute the deprotected RNA sample with Mobile Phase A.
-
HPLC Separation: a. Equilibrate the C18 column with a low percentage of Mobile Phase B. b. Inject the sample onto the column. c. Elute the RNA using a linear gradient of increasing Mobile Phase B. The full-length product will elute as a major peak. d. Monitor the elution at 260 nm.
-
Fraction Collection: Collect the fractions corresponding to the major peak of the full-length RNA.
-
Desalting: Desalt the collected fractions using a desalting column to remove the TEAA buffer.
-
Lyophilization: Lyophilize the desalted RNA to obtain a dry pellet.
Protocol 4: Annealing of siRNA Strands to Form a Duplex
This protocol describes the formation of the double-stranded siRNA from the two purified complementary single strands.[9][10][11]
Materials:
-
Purified sense and antisense siRNA strands
-
Annealing Buffer (5x): 150 mM HEPES-KOH (pH 7.4), 500 mM Potassium Acetate, 10 mM Magnesium Acetate
-
RNase-free water
-
Thermal cycler or heating block and water bath
Procedure:
-
Resuspension: Resuspend the lyophilized sense and antisense siRNA strands in RNase-free water to a concentration of 20 µM.
-
Mixing: In a sterile, RNase-free tube, combine equal molar amounts of the sense and antisense siRNA solutions. Add the 5x annealing buffer to a final concentration of 1x.
-
Annealing: a. Heat the mixture to 95°C for 2 minutes. b. Gradually cool the mixture to room temperature over 1 hour. This can be done by setting a slow ramp-down program on a thermal cycler or by placing the tube in a heat block or water bath that is slowly cooled.
-
Storage: The annealed siRNA duplex is ready for use or can be stored at -20°C.
Visualizations
Signaling Pathway
Caption: siRNA-mediated knockdown of Aurora Kinase A.
Experimental Workflows
Caption: Experimental workflows for siRNA synthesis and gene knockdown.
Caption: Advantage of dmf protecting group in siRNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. ads-tec.co.jp [ads-tec.co.jp]
- 4. This compound | Benchchem [benchchem.com]
- 5. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idtdna.com [idtdna.com]
- 9. Protocol Online: siRNA (RNA Oligo) Annealing Protocol [protocol-online.org]
- 10. bioneer.co.kr [bioneer.co.kr]
- 11. Annealing Of Sirnas Annealed Duplexes RNA Lyophilized RNA [biosyn.com]
Step-by-Step Guide for DMT-dG(dmf) Coupling Reaction in Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the coupling reaction of 5'-O-Dimethoxytrityl-N²-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dG(dmf)), a key step in the automated solid-phase synthesis of oligonucleotides. The use of the dimethylformamidine (dmf) protecting group on the guanine (B1146940) base offers the significant advantage of rapid deprotection, which is particularly beneficial for the synthesis of complex and modified oligonucleotides.[1][2]
This guide outlines the standard phosphoramidite synthesis cycle, with specific details pertinent to the use of DMT-dG(dmf). The protocol is designed for use with automated DNA synthesizers.
I. Overview of the Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides using the phosphoramidite method is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain attached to a solid support.[][4] The synthesis proceeds in the 3' to 5' direction and comprises four main chemical reactions in each cycle:
-
Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the terminal nucleotide of the growing oligonucleotide chain.
-
Coupling: Reaction of the free 5'-hydroxyl group with the incoming phosphoramidite monomer, in this case, DMT-dG(dmf).
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
The following diagram illustrates the workflow of the DMT-dG(dmf) coupling reaction within the broader context of the oligonucleotide synthesis cycle.
Caption: Workflow of the DMT-dG(dmf) coupling reaction within the four-step oligonucleotide synthesis cycle.
II. Experimental Protocols
This section provides a detailed, step-by-step protocol for a single coupling cycle using DMT-dG(dmf) phosphoramidite on an automated DNA synthesizer.
Materials and Reagents:
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.
-
This compound: High purity, stored under anhydrous conditions.
-
Activator Solution: 0.25 M - 0.5 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile (B52724).
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/Lutidine.
-
Capping Solution B: 16% N-Methylimidazole (NMI) in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water. Note that a lower concentration of iodine is recommended when using dG(dmf) amidites.[1]
-
Washing Solvent: Anhydrous acetonitrile.
Protocol:
Step 1: Deblocking (Detritylation)
-
The solid support-bound oligonucleotide is treated with the deblocking solution (3% TCA in DCM) to remove the 5'-DMT protecting group from the terminal nucleoside.
-
The reaction is monitored by detecting the orange-colored DMT cation, which allows for an estimation of the previous cycle's coupling efficiency.
-
The column is thoroughly washed with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.
Step 2: Coupling
-
The this compound, dissolved in anhydrous acetonitrile to a concentration of 0.1 M, is delivered to the synthesis column.
-
Simultaneously, the activator solution (e.g., 0.25 M ETT in acetonitrile) is delivered to the column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive.
-
The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.
-
The column is then washed with anhydrous acetonitrile to remove excess reagents.
Step 3: Capping
-
To block any unreacted 5'-hydroxyl groups, a capping mixture is introduced. Capping Solution A and Capping Solution B are delivered to the column.
-
The acetic anhydride in the capping mixture acetylates the free 5'-hydroxyls, rendering them unreactive in subsequent coupling cycles.
-
The column is washed with anhydrous acetonitrile.
Step 4: Oxidation
-
The oxidizing solution (0.02 M Iodine in THF/Pyridine/Water) is passed through the column.
-
The iodine oxidizes the unstable phosphite triester to a stable pentavalent phosphate triester.
-
The column is washed with anhydrous acetonitrile to remove the oxidizing agent and byproducts.
This completes one cycle of nucleotide addition. The cycle is repeated with the next phosphoramidite in the desired sequence until the full-length oligonucleotide is assembled.
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the DMT-dG(dmf) coupling reaction. These values are typical for standard automated DNA synthesis and may require optimization based on the specific synthesizer, sequence, and scale of synthesis.
| Parameter | Value/Range | Notes |
| This compound Concentration | 0.1 M in anhydrous acetonitrile | Higher concentrations may be used for challenging couplings. |
| Activator Concentration | 0.25 M - 0.5 M in anhydrous acetonitrile | Common activators include ETT and DCI. |
| Deblocking Time | 60 - 120 seconds | Prolonged exposure to acid can lead to depurination. |
| Coupling Time | 30 - 180 seconds | Can be extended for difficult couplings or G-rich sequences. |
| Capping Time | 20 - 60 seconds | Sufficient to completely block unreacted hydroxyl groups. |
| Oxidation Time | 20 - 60 seconds | Using a lower iodine concentration (0.02 M) is recommended.[1] |
| Stepwise Coupling Efficiency | >99% | Can be monitored by trityl cation release during the deblocking step.[5] |
IV. Post-Synthesis Cleavage and Deprotection
A primary advantage of using the dmf protecting group on guanine is the significantly reduced time required for the final deprotection step.[2]
-
Standard Deprotection: Using concentrated ammonium (B1175870) hydroxide (B78521), deprotection of dG(dmf) can be achieved in 2 hours at 55 °C or 1 hour at 65 °C.
-
Rapid Deprotection: With AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), deprotection can be completed in as little as 10 minutes at 65°C.[6]
This rapid deprotection minimizes potential damage to sensitive modifications on the oligonucleotide, making DMT-dG(dmf) a preferred choice for the synthesis of complex oligonucleotides.
References
- 1. This compound 330628-04-1 [sigmaaldrich.com]
- 2. This compound | Benchchem [benchchem.com]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. biotage.com [biotage.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for Automated DNA Synthesis Cycles with DMT-dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated phosphoramidite (B1245037) chemistry is the cornerstone of modern oligonucleotide synthesis, enabling the production of custom DNA sequences for a vast array of applications, from diagnostic probes and PCR primers to therapeutic antisense oligonucleotides and CRISPR guide RNAs. The choice of protecting groups for the exocyclic amines of the nucleobases is critical for achieving high synthesis efficiency and final product purity. For deoxyguanosine (dG), the N2-dimethylformamidine (dmf) protecting group has emerged as a favorable alternative to the traditional isobutyryl (ibu) group. DMT-dG(dmf) phosphoramidite offers the significant advantage of faster deprotection kinetics, which is particularly beneficial for the synthesis of G-rich sequences and for high-throughput applications.[1][2] This document provides detailed application notes and protocols for the use of DMT-dG(dmf) in automated DNA synthesis cycles.
Advantages of this compound
The use of the dmf protecting group for deoxyguanosine offers several key benefits:
-
Rapid Deprotection: The dmf group is significantly more labile than the conventional ibu group, allowing for substantially reduced deprotection times with concentrated ammonia.[1][2] This accelerates the overall workflow and is particularly advantageous for sequences prone to incomplete deprotection.
-
Suitability for G-Rich Sequences: Incomplete deprotection is a common issue in the synthesis of guanine-rich oligonucleotides, leading to lower purity. The faster deprotection of dmf-dG minimizes this problem, resulting in a cleaner final product.[1][2]
-
High Stability and Compatibility: this compound exhibits excellent stability in solution, comparable to standard dA(bz) and dC(bz) amidites.[1][2] It is fully compatible with standard automated DNA synthesis cycles and reagents, allowing for its direct substitution for dG(ibu) phosphoramidite with minimal changes to existing protocols.[1][2]
-
High Coupling Efficiency: This phosphoramidite demonstrates high coupling efficiency, a critical factor for the successful synthesis of long oligonucleotides.[3][4]
Data Presentation
Table 1: Comparison of Deprotection Conditions for dG Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature | Time | Key Considerations |
| dmf | Concentrated Ammonia | 65°C | 1 hour | Faster deprotection, ideal for G-rich sequences.[1][2][5] |
| dmf | Concentrated Ammonia | 55°C | 2 hours | [1][2][5] |
| ibu | Concentrated Ammonia | Room Temperature | >72 hours | Significantly slower deprotection compared to dmf.[6] |
| ibu | AMA (Ammonium hydroxide (B78521)/40% Methylamine) | 65°C | 10 minutes | A faster alternative for ibu deprotection. |
Table 2: Typical Stepwise Coupling Efficiency
| Phosphoramidite | Typical Stepwise Coupling Efficiency |
| DMT-dG(dmf) | >99% |
| Standard Phosphoramidites (dA, dC, dT) | >99% |
Note: Coupling efficiency is highly dependent on the synthesizer, reagents, and protocol. The value presented is a typical expectation under optimal conditions.
Experimental Protocols
Materials and Reagents
-
Phosphoramidites: DMT-dG(dmf), DMT-dA(bz), DMT-dC(bz), DMT-dT phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.
-
Activator: 0.45 M Tetrazole or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile (B52724).
-
Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF
-
Cap B: 10% N-Methylimidazole in THF
-
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solvent: Anhydrous acetonitrile.
-
Cleavage and Deprotection Reagent: Concentrated ammonium (B1175870) hydroxide.
Automated DNA Synthesis Cycle Workflow
Caption: The four-step automated DNA synthesis cycle.
Detailed Protocol for a Single Synthesis Cycle
This protocol outlines the steps for one addition of a DMT-dG(dmf) monomer to a growing oligonucleotide chain on a solid support. The times and volumes are typical for a standard DNA synthesizer and may need to be optimized for specific instruments and synthesis scales.
-
Step 1: Detritylation (DMT Group Removal)
-
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.
-
Procedure:
-
Deliver the deblocking reagent (3% TCA in dichloromethane) to the synthesis column.
-
Allow the reaction to proceed for 60-120 seconds.
-
The appearance of an orange color indicates the release of the DMT cation.
-
Wash the column thoroughly with anhydrous acetonitrile to remove the deblocking reagent and the cleaved DMT groups.
-
-
-
Step 2: Coupling (Monomer Addition)
-
Objective: To couple the this compound to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Procedure:
-
Simultaneously deliver the this compound solution (0.1 M in acetonitrile) and the activator solution (0.45 M Tetrazole or 0.25 M DCI in acetonitrile) to the synthesis column.
-
Allow the coupling reaction to proceed for 30-180 seconds.
-
Wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
-
-
Step 3: Capping (Termination of Unreacted Chains)
-
Objective: To acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations (n-1 sequences).
-
Procedure:
-
Deliver the capping reagents (Cap A and Cap B) to the synthesis column.
-
Allow the capping reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile.
-
-
-
Step 4: Oxidation (Phosphite to Phosphate (B84403) Conversion)
-
Objective: To stabilize the newly formed phosphite (B83602) triester linkage by oxidizing it to a more stable phosphate triester.
-
Procedure:
-
Deliver the oxidizer solution (0.02 M Iodine in THF/Water/Pyridine) to the synthesis column.
-
Allow the oxidation reaction to proceed for 30-60 seconds.
-
Wash the column with anhydrous acetonitrile to remove the oxidizer and prepare for the next synthesis cycle.
-
-
Post-Synthesis Cleavage and Deprotection Protocol
-
Cleavage from Solid Support and Base Deprotection:
-
Transfer the CPG support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmole synthesis).
-
Incubate the vial at 65°C for 1 hour or at 55°C for 2 hours.[1][2][5]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with a small amount of water and combine the wash with the supernatant.
-
-
Purification:
-
The crude oligonucleotide solution can be purified using various methods, including DMT-on reverse-phase HPLC, polyacrylamide gel electrophoresis (PAGE), or cartridge purification, depending on the length and purity requirements of the final product.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Moisture in reagents or lines.- Degraded phosphoramidite or activator.- Insufficient coupling time. | - Ensure all reagents and solvents are anhydrous.[4]- Use fresh, high-quality phosphoramidites and activator.- Increase the coupling time. |
| Presence of n-1 Deletion Sequences | - Inefficient capping.- Incomplete detritylation. | - Increase capping time or use a more efficient capping reagent.- Increase detritylation time or use a fresh deblocking solution. |
| Incomplete Deprotection | - Insufficient deprotection time or temperature. | - Ensure the deprotection is carried out for the recommended time and at the correct temperature (e.g., 1 hour at 65°C with concentrated ammonia). |
| Depurination (especially of dG) | - Prolonged exposure to acidic conditions during detritylation. | - Minimize detritylation time. The dmf group on guanosine (B1672433) helps to reduce the risk of depurination.[4] |
Logical Relationship Diagram
Caption: Key advantages of using this compound.
References
Application Notes and Protocols for DMT-dG(dmf) Phosphoramidite in CRISPR Guide RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, with broad applications in basic research, drug discovery, and therapeutics. A key component of this system is the guide RNA (gRNA), which directs the Cas9 endonuclease to a specific target DNA sequence. The chemical synthesis of gRNAs offers significant advantages over in vitro transcription, including the ability to incorporate various modifications to enhance stability, specificity, and efficacy.[1][2]
This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(dmf) Phosphoramidite) in the solid-phase synthesis of CRISPR guide RNAs. The dimethylformamidine (dmf) protecting group on the guanosine (B1672433) base offers advantages in terms of deprotection kinetics, making it a suitable choice for the efficient synthesis of high-purity oligonucleotides, including gRNAs.[3]
Chemical Properties and Advantages of DMT-dG(dmf) Phosphoramidite (B1245037)
This compound is a key building block for the incorporation of deoxyguanosine residues during automated solid-phase oligonucleotide synthesis.[4] Its structure consists of a deoxyguanosine nucleoside with three critical modifications:
-
A 5'-Dimethoxytrityl (DMT) group: This acid-labile group protects the 5'-hydroxyl function during the coupling reaction and is removed at the beginning of each synthesis cycle to allow for chain elongation.[5][6]
-
A 3'-Phosphoramidite moiety: This reactive group, specifically a β-cyanoethyl phosphoramidite, enables the formation of the phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[5][]
-
An N2-dimethylformamidine (dmf) protecting group: This group shields the exocyclic amine of the guanine (B1146940) base from undesired side reactions during synthesis.
Key Advantages of the dmf Protecting Group:
-
Faster Deprotection: The dmf group can be removed more rapidly than the traditional isobutyryl (iBu) group, particularly with amine-based deprotection reagents.[3] This can significantly reduce the overall synthesis and deprotection time.
-
Suitability for G-rich Sequences: Incomplete deprotection can be an issue with guanine-rich sequences when using the dG(iBu) monomer. The use of dG(dmf) helps to mitigate this problem, leading to higher purity for such oligonucleotides.[3]
-
Compatibility: this compound is compatible with standard phosphoramidite chemistry and can be directly substituted for dG(iBu) phosphoramidite in existing protocols without significant changes to the synthesis cycle itself.[3][5] It is stable in solution, comparable to other standard phosphoramidites like dA(bz) and dC(bz).[3][5]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier/Grade |
| This compound | High purity, for DNA/RNA synthesis |
| Other DNA/RNA Phosphoramidites (A, C, U/T) | High purity, for DNA/RNA synthesis |
| Controlled Pore Glass (CPG) Solid Support | Pre-loaded with the first nucleoside |
| Activator Solution | 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile |
| Capping Solution A | Acetic anhydride/Pyridine/THF |
| Capping Solution B | 16% N-Methylimidazole in THF |
| Oxidizing Solution | 0.02 M Iodine in THF/Pyridine/Water |
| Deblocking Solution | 3% Trichloroacetic acid (TCA) in dichloromethane |
| Cleavage and Deprotection Solution | Ammonium (B1175870) hydroxide (B78521)/Methylamine (AMA) (1:1, v/v) or concentrated Ammonium Hydroxide |
| Anhydrous Acetonitrile | Oligonucleotide synthesis grade |
Solid-Phase Synthesis of CRISPR Guide RNA
The synthesis of CRISPR guide RNA using this compound follows the standard phosphoramidite solid-phase synthesis cycle. This process is typically performed on an automated DNA/RNA synthesizer. The cycle consists of four main steps that are repeated for each nucleotide addition: detritylation, coupling, capping, and oxidation.
Diagram of the Oligonucleotide Synthesis Cycle:
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Protocol Steps:
-
Detritylation: The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[6] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound (or other desired phosphoramidite) is activated by an activator solution (e.g., 0.45 M ETT in acetonitrile) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.[6][8]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a mixture of capping solutions A and B.[6][8]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution, typically 0.02 M iodine in a mixture of THF, pyridine, and water.[6][8] A lower concentration of iodine is recommended when using dG(dmf).[3]
These four steps are repeated for each nucleotide in the guide RNA sequence.
Cleavage and Deprotection
After the final synthesis cycle, the synthesized guide RNA is cleaved from the solid support, and the protecting groups on the phosphate backbone (cyanoethyl) and the nucleobases (including dmf on guanine) are removed.
Recommended Deprotection Protocol using AMA:
Ammonium hydroxide/methylamine (AMA) is a highly effective reagent for the rapid deprotection of oligonucleotides synthesized with dG(dmf).
-
Transfer the solid support (CPG) to a screw-cap vial.
-
Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine).
-
Incubate the vial at 65°C for 10-15 minutes.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and deprotected guide RNA to a new tube.
-
Rinse the CPG with nuclease-free water and combine the rinse with the supernatant.
-
Dry the sample using a vacuum concentrator.
Deprotection Time Comparison:
| Protecting Group on dG | Deprotection Reagent | Temperature (°C) | Time |
| dmf | Concentrated Ammonia | 55 | 2 hours[3] |
| dmf | Concentrated Ammonia | 65 | 1 hour[3] |
| dmf | AMA | 65 | 5-10 minutes[9] |
| iBu | Concentrated Ammonia | 55 | 8-16 hours |
Workflow for Guide RNA Synthesis and Purification:
Caption: Overall workflow from guide RNA sequence design to the final purified product.
Purification and Quality Control
The crude, deprotected guide RNA should be purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are common methods for purification.
Following purification, the identity and purity of the final guide RNA product should be confirmed by analytical techniques such as mass spectrometry and analytical HPLC.
Application Notes
-
Storage and Stability: this compound is sensitive to moisture and oxidation. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen).[5] Once dissolved in anhydrous acetonitrile, the solution should be used promptly, as the stability of phosphoramidites in solution can vary.[3][5]
-
Oxidizer Concentration: When using this compound, it is recommended to use a low-concentration iodine oxidizer (0.02 M) to achieve optimal results.[3]
-
Alternative Deprotection: While AMA is highly recommended for its speed, deprotection can also be achieved with concentrated ammonium hydroxide, although this requires longer incubation times (e.g., 1 hour at 65°C or 2 hours at 55°C).[3] Note that prolonged exposure to harsh deprotection conditions can be detrimental to sensitive modifications that may be incorporated into the guide RNA.
-
Troubleshooting Incomplete Deprotection: If incomplete deprotection of guanine residues is suspected, especially in G-rich sequences, ensure that the deprotection reagent is fresh and that the time and temperature of incubation are adequate. The use of dG(dmf) over dG(iBu) significantly reduces the likelihood of this issue.[3]
Conclusion
This compound is an excellent choice for the synthesis of CRISPR guide RNAs, offering high coupling efficiency and, most notably, rapid deprotection kinetics.[3][4] This facilitates a more streamlined and efficient production of high-purity guide RNAs, which is crucial for obtaining reliable and reproducible results in CRISPR-based genome editing experiments. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize this phosphoramidite in their workflows.
References
- 1. Frontiers | Using Synthetically Engineered Guide RNAs to Enhance CRISPR Genome Editing Systems in Mammalian Cells [frontiersin.org]
- 2. Versatility of chemically synthesized guide RNAs for CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 4. shop.hongene.com [shop.hongene.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-dG(dmf)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low coupling efficiency encountered during oligonucleotide synthesis using DMT-dG(dmf) phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable coupling efficiency, and how does a small drop impact the final yield?
A high coupling efficiency, ideally above 99%, is critical for successful oligonucleotide synthesis. Any unreacted 5'-hydroxyl groups result in truncated sequences, and the accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide, especially for longer sequences. A seemingly small decrease in average coupling efficiency can have a dramatic impact on the theoretical yield of the final product.[1]
Q2: My trityl cation assay shows a significant drop in signal after the addition of DMT-dG(dmf) phosphoramidite. What are the most common causes?
Low coupling efficiency specifically with guanosine (B1672433) phosphoramidites can be attributed to several factors. The most common culprits are moisture contamination, degradation of the phosphoramidite or activator, and suboptimal reaction conditions.[2] Phosphoramidites are extremely sensitive to moisture, which can hydrolyze the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2][][4]
Q3: Are there any side reactions specific to guanosine phosphoramidites that can lead to low coupling efficiency or impurities?
Yes, there are a few side reactions to be aware of when working with dG phosphoramidites:
-
Depurination: This is the cleavage of the glycosidic bond connecting the guanine (B1146940) base to the sugar backbone.[5] It can be induced by the acidic conditions of the deblocking step. The dimethylformamidine (dmf) protecting group on the guanine base helps to protect against depurination.[2][6]
-
GG Dimer Addition: The activators used in DNA synthesis are mildly acidic and can cause a small amount of the 5'-DMT group to be removed from the dG phosphoramidite during the coupling step. This can lead to the formation of a GG dimer that gets incorporated into the sequence, resulting in an n+1 impurity.[6]
-
Reaction at the O6 position of Guanine: The O6 position of guanosine can be susceptible to reaction with coupling agents, which can lead to side products and reduce the yield of the full-length oligonucleotide.[7][8]
Q4: How does the dmf protecting group on the guanine base affect the synthesis and deprotection process?
The dimethylformamidine (dmf) protecting group offers the advantage of being more resistant to depurination during the acidic deblocking steps of oligonucleotide synthesis compared to other protecting groups like isobutyryl (ibu).[2][6] Additionally, dG(dmf) can be deprotected more rapidly than dG(ibu).
Troubleshooting Guide
Issue 1: Consistently Low Coupling Efficiency with DMT-dG(dmf)
If you are observing a consistent drop in coupling efficiency every time DMT-dG(dmf) is added, follow this troubleshooting workflow:
References
Technical Support Center: Optimizing Deprotection of DMT-dG(dmf) Phosphoramidite
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the deprotection of DMT-dG(dmf) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using dG(dmf) over dG(iBu) phosphoramidite?
The dimethylformamidine (dmf) protecting group on the dG phosphoramidite is more labile than the isobutyryl (iBu) group.[1][2] This allows for significantly faster deprotection times. For instance, dG(dmf) can be deprotected in concentrated ammonia (B1221849) at 55°C in as little as 2 hours, or 1 hour at 65°C.[3] This accelerated deprotection is particularly beneficial for high-throughput oligonucleotide synthesis and for G-rich sequences where incomplete deprotection can be a concern with dG(iBu).[3]
Q2: What are the recommended "fast" deprotection conditions for oligonucleotides containing dG(dmf)?
For rapid deprotection, a mixture of ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (B109427) (AMA) is highly effective.[1][2] This "UltraFast" method can completely deprotect oligonucleotides in as little as 5-10 minutes at 65°C.[1][4] It is crucial to use acetyl-protected dC (Ac-dC) with AMA to prevent transamination of the cytosine base.[2][4]
Q3: Can I use standard ammonium hydroxide for deprotection of dG(dmf)?
Yes, concentrated ammonium hydroxide is a common reagent for dG(dmf) deprotection. While not as rapid as AMA, it is still effective. Typical conditions include heating at 55°C for 2 hours or 65°C for 1 hour to ensure complete deprotection.[3][5] For room temperature deprotection, a longer incubation of 17 hours is recommended.[6]
Q4: Are there milder deprotection methods suitable for sensitive modifications?
For oligonucleotides containing base-labile modifications, milder deprotection strategies are necessary. One such method involves using 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.[2] This approach is compatible with "UltraMild" protecting groups like Pac-dA, Ac-dC, and iPr-Pac-dG.[2][6] Another mild option is using tert-Butylamine/water (1:3 v/v) at 60°C for 6 hours.[2][4]
Q5: I am observing a side product after deprotection with AMA. What could be the cause?
A common side reaction when using AMA is the transamination of dC if it is protected with benzoyl (Bz) group, leading to the formation of N4-Me-dC.[2] To avoid this, it is essential to use acetyl-protected dC (Ac-dC) during synthesis when planning to use AMA for deprotection.[2][4]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of multiple peaks on HPLC or UPLC analysis of the crude oligonucleotide.
-
Mass spectrometry data showing masses corresponding to the oligonucleotide with protecting groups still attached.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Deprotection Time or Temperature | The lability of the dmf group is temperature-dependent. Ensure that the deprotection time and temperature are appropriate for the chosen reagent. Refer to the deprotection conditions tables below for guidance. For G-rich sequences, consider extending the deprotection time or increasing the temperature slightly to ensure complete removal of all dmf groups.[3] |
| Degraded Deprotection Reagent | Ammonium hydroxide solutions can lose ammonia gas over time, reducing their effectiveness. Use fresh, high-quality deprotection reagents. It is recommended to aliquot and store ammonium hydroxide in the refrigerator for no longer than one week.[7] |
| Inefficient Capping | If uncapped 5'-hydroxyl groups are present, they can react with the dmf group during subsequent synthesis cycles, leading to a modified guanine (B1146940) base that is difficult to deprotect. Ensure that capping reagents are fresh and that the capping step is efficient.[8] |
Issue 2: Low Yield of Final Oligonucleotide
Symptoms:
-
Lower than expected final yield after purification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Precipitation of Oligo during Deprotection | With certain deprotection reagents like 0.4 M NaOH in MeOH/water, larger scale syntheses can lead to the CPG support fusing and the oligonucleotide precipitating. To mitigate this, briefly sonicate the vial to break up the CPG before collecting the supernatant. A subsequent rinse of the CPG with water can help recover additional product.[9] |
| Side Reactions Leading to Product Degradation | Harsh deprotection conditions can sometimes lead to degradation of sensitive oligonucleotides. If your sequence contains sensitive modifications, switch to a milder deprotection protocol, such as using potassium carbonate in methanol or tert-Butylamine/water.[2][6] |
| Cyanoethylation of Amino Modifiers | If your oligonucleotide contains a 5'-amino-modifier, the cyanoethyl protecting groups from the phosphate (B84403) backbone can react with the amino group. To prevent this, pre-treat the support-bound oligonucleotide with 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) for 5 minutes before the main deprotection step.[10] |
Deprotection Condition Comparison Tables
Table 1: Ammonium Hydroxide Deprotection Conditions for dG(dmf)
| Temperature | Time | Notes |
| Room Temp. | 17 hours | Sufficient for A, C, and dmf-dG.[6] |
| 55°C | 2 hours | Faster deprotection.[3] |
| 65°C | 1 hour | Further accelerated deprotection.[3] |
Table 2: AMA (Ammonium Hydroxide/Methylamine 1:1) "UltraFast" Deprotection
| Temperature | Time | Notes |
| Room Temp. | 120 min | |
| 37°C | 30 min | |
| 55°C | 10 min | [2][6] |
| 65°C | 5 min | Requires the use of Ac-dC to avoid base modification.[2][6] |
Table 3: Mild Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | For use with UltraMild protecting groups (Pac-dA, Ac-dC, iPr-Pac-dG).[2][6] |
| tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | Sufficient to deprotect A, C, and dmf-dG.[2][4] |
| 0.4 M NaOH in MeOH/water (4:1 v/v) | Room Temp. | >72 hours | dmf-dG is remarkably resistant to this solution.[9] |
Experimental Protocols
Protocol 1: "UltraFast" Deprotection using AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the AMA reagent to the vial (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly and place it in a heating block at 65°C for 10 minutes.[4]
-
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness in a vacuum concentrator.
-
The crude oligonucleotide is now ready for purification (e.g., by HPLC or cartridge).
-
Protocol 2: Standard Deprotection using Ammonium Hydroxide
-
Reagent: Use fresh, concentrated ammonium hydroxide (28-30%).
-
Cleavage and Deprotection:
-
Work-up:
-
Follow the same work-up procedure as described for the AMA protocol.
-
Visual Guides
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Oligonucleotide Synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of GG dimers and other common side reactions during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a GG dimer, and why is it problematic in oligonucleotide synthesis?
A GG dimer is a common impurity formed during solid-phase oligonucleotide synthesis where two guanosine (B1672433) (G) phosphoramidites are coupled together instead of one. This results in an oligonucleotide that is one nucleotide longer than intended (an "n+1" species). Because this impurity, like the full-length product, is successfully capped and carries a 5'-DMT group, it is difficult to separate from the desired oligonucleotide using standard purification methods like reverse-phase HPLC.[1]
Q2: What is the chemical mechanism behind GG dimer formation?
GG dimer formation is primarily caused by the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from a dG phosphoramidite (B1245037) during the coupling step. The activators used in synthesis are mildly acidic and can cleave a small percentage of these DMT groups. The newly exposed 5'-hydroxyl on the dG monomer can then react with another activated dG phosphoramidite in the solution, forming a dimer that is subsequently incorporated into the growing oligonucleotide chain.[1] Guanosine is particularly susceptible to this issue because it detritylates more rapidly than other bases.[1]
Q3: Are there other significant side reactions involving guanine (B1146940)?
Yes, guanine bases are susceptible to other modifications. One notable side reaction is phosphitylation at the O6 position of guanine by phosphoramidite reagents.[2] If this modification is not reversed before the oxidation step, it can lead to depurination and subsequent chain cleavage, reducing the yield of the full-length product.[2] Additionally, depurination can occur due to the strong acidic conditions of the deblocking step, particularly with trichloroacetic acid (TCA), which can protonate the N7 nitrogen of guanosine.[1]
Troubleshooting Guide: Preventing GG Dimer Formation
This section provides specific strategies to minimize or eliminate the formation of GG dimers during your experiments.
Issue 1: Significant n+1 Peak Corresponding to a GG Dimer in HPLC/MS Analysis
This is the most direct evidence of a GG dimer issue, often observed in the synthesis of long or G-rich oligonucleotides.
Solution A: Optimize the Activator
The choice of activator is critical. Strongly acidic activators increase the rate of premature detritylation of dG phosphoramidites.
-
Recommendation: Switch from highly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) to a less acidic, more nucleophilic activator like 4,5-Dicyanoimidazole (B129182) (DCI).[1][3] DCI has a higher pKa, reducing unwanted detritylation, and its nucleophilicity can double the coupling rate compared to tetrazole.[3][4]
-
Data Summary:
Activator pKa Key Characteristics 1H-Tetrazole 4.8 Standard activator, but acidity can cause dimer formation.[3][4] ETT 4.3 More acidic than tetrazole; effective for RNA synthesis but higher risk of GG dimers.[5][6] BTT 4.1 More acidic than ETT; potent but carries a higher risk of dimer formation.[1][6] DCI 5.2 Less acidic and more nucleophilic; significantly reduces GG dimer formation. [1][3]
Solution B: Use O6-Protected dG Phosphoramidites
Protecting the O6-position of the guanine base directly prevents the side reaction that leads to modification and potential chain cleavage. This strategy has been shown to significantly improve synthesis results for G-rich sequences.[7]
-
Recommendation: For sequences with a high guanine content, utilize dG phosphoramidites with an O6-protecting group, such as a p-nitrophenylethyl group.[2]
Issue 2: Reduced Yield of Full-Length Product, Especially for Long or G-Rich Oligos
While not exclusively due to GG dimers, this issue is often related to guanine-specific side reactions.
Solution A: Modify the Deblocking Step to Prevent Depurination
Depurination at guanosine sites weakens the oligonucleotide backbone, leading to chain cleavage during the final deprotection step and lowering the yield of the full-length product.
-
Recommendation: Replace the standard deblocking agent, Trichloroacetic Acid (TCA) (pKa ~0.7), with a milder acid like Dichloroacetic Acid (DCA) (pKa 1.5).[1] Using a 3% DCA solution can effectively limit depurination without significantly compromising detritylation efficiency.[1][8]
Solution B: Use dG Phosphoramidites with Depurination-Resistant Protecting Groups
The exocyclic amine protecting group on the guanine base can influence its stability.
-
Recommendation: Use dG phosphoramidites with a dimethylformamidine (dmf) protecting group. The electron-donating nature of the dmf group helps protect the guanosine from depurination.[1]
Experimental Protocols
Protocol 1: Oligonucleotide Synthesis Using DCI Activator
This protocol outlines the key steps for using DCI to minimize GG dimer formation.
-
Reagent Preparation:
-
Prepare a 0.25 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile (B52724). This concentration is optimal for small-scale syntheses (<15 µmole).[6] For larger scales, a concentration up to 1.1 M can be used.[3]
-
Ensure all reagents, especially the acetonitrile and the phosphoramidite solutions, are strictly anhydrous (<15 ppm water).[1]
-
-
Synthesis Cycle Modification:
-
Substitute the standard tetrazole or ETT/BTT activator solution on your synthesizer with the prepared DCI solution.
-
Due to the increased coupling speed with DCI, it may be possible to reduce the coupling time.[9] However, for initial experiments, maintain the standard coupling time recommended for your synthesizer and phosphoramidites.
-
Keep all other synthesis cycle steps (deblocking, capping, oxidation) as per the standard protocol, unless other issues like depurination are being addressed simultaneously.
-
-
Post-Synthesis Processing:
-
Cleave and deprotect the oligonucleotide from the solid support using your standard procedure.
-
Analyze the crude product using anion-exchange HPLC or LC-MS to confirm the reduction in n+1 species.
-
Visualizations
Caption: Mechanism of GG dimer formation during oligo synthesis.
Caption: Troubleshooting workflow for preventing GG dimer formation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dealing with Incomplete Deprotection of the Dimethylformamidine (DMF) Group
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the deprotection of the dimethylformamidine (DMF) protecting group.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete DMF deprotection.
Q1: How do I confirm that the deprotection of my DMF group is incomplete?
A1: Several analytical techniques can be used to confirm incomplete deprotection:
-
Thin-Layer Chromatography (TLC): This is often the quickest method. The DMF-protected compound is typically more nonpolar than the deprotected amine. Therefore, on a silica (B1680970) gel TLC plate, the starting material (DMF-protected) will have a higher Rf value (travel further up the plate) than the product (free amine). Incomplete deprotection will show a spot corresponding to the starting material. While DMF itself is not UV active at 254 nm, many compounds are, allowing for visualization.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can effectively separate the more hydrophobic DMF-protected starting material from the more polar deprotected product. The presence of a peak corresponding to the starting material in your crude product indicates incomplete reaction.[4][5]
-
Mass Spectrometry (MS): Mass spectrometry is a definitive method. The mass of the DMF-protected compound will be higher than the deprotected product by the mass of the DMF group (C3H5N = 55.08 Da). Observing a significant ion corresponding to the mass of the starting material confirms incomplete deprotection.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic signals of the DMF group, typically a singlet around 8 ppm for the formamidine (B1211174) proton and two singlets for the N,N-dimethyl protons. The persistence of these signals indicates an incomplete reaction.[7]
Q2: My analysis confirms incomplete deprotection. What are the common causes and how can I address them?
A2: Incomplete DMF deprotection can stem from several factors. Here’s a breakdown of potential causes and their solutions:
| Potential Cause | Explanation & Solution |
| Reagent Quality | Degraded Reagents: Basic deprotection reagents like ammonia (B1221849) or methylamine (B109427) solutions can lose their effective concentration over time, especially if not stored properly. Solution: Always use fresh, high-quality reagents. For instance, when using aqueous ammonia, ensure it is a fresh bottle as ammonia gas can escape, lowering the concentration.[4] |
| Reaction Conditions | Insufficient Reaction Time or Temperature: Deprotection kinetics can be slow, especially for sterically hindered substrates. Solution: Increase the reaction time and/or temperature. For example, if deprotection with aqueous ammonia at room temperature is incomplete, increasing the temperature to 55°C or 65°C can significantly speed up the reaction.[8][9] |
| Inadequate Mixing: If the reaction mixture is not homogenous, the deprotection reagent may not have sufficient access to the substrate. Solution: Ensure efficient stirring or agitation throughout the reaction. | |
| Substrate-Related Issues | Steric Hindrance: Bulky groups near the DMF-protected amine can sterically hinder the approach of the deprotection reagent. Solution: Consider using a stronger or less sterically hindered deprotection reagent. For example, a mixture of aqueous ammonia and methylamine (AMA) can be more effective than ammonia alone.[4][8] Alternatively, acidic deprotection methods might be more successful. |
| Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Solution: Choose a solvent system in which your substrate is fully soluble. You may need to use a co-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the DMF protecting group and why is it used?
A1: The dimethylformamidine (DMF) group is a protecting group for primary amines. It is commonly used in oligonucleotide and peptide synthesis to prevent the amine from participating in unwanted side reactions during the synthetic sequence.[10]
Q2: What are the standard conditions for DMF deprotection?
A2: Standard conditions for DMF deprotection are typically basic. Common reagents include:
-
Aqueous ammonium (B1175870) hydroxide (B78521), often at elevated temperatures (e.g., 55°C).[10]
-
A mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA), which allows for faster deprotection at elevated temperatures (e.g., 65°C for 10 minutes).[5][8]
-
50 mM potassium carbonate in methanol (B129727) for very mild deprotection.[5][8]
Q3: Are there alternative, non-basic methods for DMF deprotection?
A3: Yes, acidic conditions can also be used for DMF deprotection. Mild acidic conditions using reagents like imidazolium (B1220033) triflate or 1-hydroxybenztriazole have been shown to be effective, particularly in oligonucleotide synthesis. This provides an orthogonal deprotection strategy to base-labile protecting groups.
Q4: Can I monitor the progress of the DMF deprotection reaction?
A4: Yes, monitoring the reaction is crucial. TLC is the most common and convenient method for real-time monitoring. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material spot and the appearance of the product spot. HPLC can also be used for more quantitative monitoring.
Quantitative Data Summary
The efficiency of DMF deprotection can vary significantly depending on the reagent, temperature, and substrate. The following table summarizes typical deprotection times with various reagents, primarily in the context of oligonucleotide synthesis.
| Deprotection Reagent | Temperature | Typical Time | Notes |
| 30% Aqueous Ammonia | Room Temp | 8 - 17 hours | Sufficient for dmf-dG.[10] |
| 30% Aqueous Ammonia | 55°C | 1 - 4 hours | Faster than room temperature.[4][10] |
| 30% Aqueous Ammonia | 65°C | 2 hours | [5] |
| 30% NH4OH / 40% CH3NH2 (1:1 v/v) (AMA) | 65°C | 5 - 10 minutes | Referred to as "UltraFAST deprotection".[4][8] |
| tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | [5][8] |
| 50 mM Potassium Carbonate in Methanol | Room Temp | 4 hours | Considered an "UltraMild" condition.[5][8] |
Experimental Protocols
Protocol 1: Standard Deprotection using Aqueous Ammonia/Methylamine (AMA)
This protocol is a fast and efficient method for the deprotection of the DMF group, commonly used in oligonucleotide synthesis.
Materials:
-
DMF-protected compound
-
30% Aqueous Ammonium Hydroxide (NH4OH)
-
40% Aqueous Methylamine (CH3NH2)
-
Reaction vessel (e.g., sealed vial)
-
Heating block or water bath
Procedure:
-
Dissolve the DMF-protected compound in a minimal amount of a suitable solvent if it is not already in solution.
-
Prepare the AMA reagent by mixing equal volumes of 30% aqueous ammonium hydroxide and 40% aqueous methylamine.
-
Add the AMA reagent to the reaction vessel containing the substrate.
-
Seal the vessel tightly to prevent the escape of ammonia and methylamine gas.
-
Heat the reaction mixture to 65°C for 10-15 minutes.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure.
-
Analyze the crude product using TLC, HPLC, or MS to confirm complete deprotection.
Protocol 2: Mild Deprotection using Potassium Carbonate in Methanol
This protocol is suitable for substrates that are sensitive to harsh basic conditions.
Materials:
-
DMF-protected compound
-
Potassium Carbonate (K2CO3)
-
Methanol (MeOH)
-
Reaction vessel
Procedure:
-
Prepare a 0.05 M solution of potassium carbonate in methanol.
-
Dissolve the DMF-protected compound in the potassium carbonate/methanol solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the product as required.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete DMF deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. N,N-Dimethylformamide(68-12-2) 1H NMR spectrum [chemicalbook.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
Technical Support Center: Purification of Oligonucleotides with DMT-dG(dmf)
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of synthetic oligonucleotides containing the N2-dimethylformamidine-protected deoxyguanosine [dG(dmf)] modification.
Frequently Asked Questions (FAQs)
Q1: What is DMT-dG(dmf) and why is it used in oligonucleotide synthesis?
A1: DMT-dG(dmf) refers to a deoxyguanosine (dG) phosphoramidite (B1245037) used in oligonucleotide synthesis where the exocyclic amine group (N2) of guanine (B1146940) is protected by a dimethylformamidine (dmf) group, and the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. The dmf group is electron-donating and effectively protects the guanosine (B1672433) from depurination (cleavage of the bond between the base and the sugar) during the acidic detritylation steps of synthesis.[1] This is particularly crucial when synthesizing long oligonucleotides, as repeated exposure to acid can lead to chain cleavage at unprotected G residues.[1]
Q2: What are the primary strategies for purifying oligonucleotides?
A2: The most common purification strategies for synthetic oligonucleotides are based on chromatography.[2] These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates oligonucleotides based on hydrophobicity. It is highly effective and can be performed in two main modes: DMT-on and DMT-off.[2][3]
-
Reverse-Phase Cartridge Purification (Solid-Phase Extraction - SPE): This is a faster, more convenient method that also utilizes the hydrophobicity of the DMT group for purification.[4][5] It is suitable for routine purification but may offer lower resolution than HPLC.[3]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the charge of their phosphate (B84403) backbone. It is very sensitive to sequence length but often requires sequence-specific method development.[3]
-
Gel Electrophoresis (PAGE): Polyacrylamide gel electrophoresis separates oligonucleotides by size and is capable of providing very high purity, but it is often laborious and not easily scalable.[2]
Q3: What is "DMT-on" purification and what are its advantages?
A3: "DMT-on" is a reverse-phase purification strategy where the final 5'-DMT protecting group is intentionally left on the full-length oligonucleotide after synthesis.[2] This large, hydrophobic DMT group dramatically increases the retention of the desired full-length product on a reverse-phase column or cartridge compared to failure sequences (truncated oligonucleotides), which lack the 5'-DMT group.[2][3] The failure sequences are washed away, and the purified DMT-on product is then retained. Following elution, a final acid treatment (detritylation) is performed to remove the DMT group.[2][6] This method is very effective for separating the target oligonucleotide from shorter impurities.[3]
Q4: How does the dmf protecting group affect deprotection and purification?
A4: The dmf group is more stable under certain basic conditions compared to other common guanosine protecting groups like isobutyryl (ibu). For instance, when using mild deprotection conditions like 0.4 M sodium hydroxide (B78521) in methanol/water, the dmf group is remarkably resistant, requiring over 72 hours for complete removal at room temperature, whereas an ibu group is removed within 17 hours.[7] Incomplete removal of the dmf group will result in a more hydrophobic oligonucleotide, leading to altered retention times in RP-HPLC and potential misidentification of the final product.[2][8] Standard deprotection with ammonium (B1175870) hydroxide or AMA (Ammonium Hydroxide/Methylamine) is typically effective at removing the dmf group.[8][9]
Q5: When should the dmf group be removed?
A5: The dmf group, along with other base and phosphate protecting groups, must be removed after the synthesis is complete and before the final product is used in any biological application. This process, known as deprotection, is typically performed by treating the solid support-bound oligonucleotide with a basic solution like concentrated ammonium hydroxide or AMA.[9][10] This step cleaves the oligonucleotide from the support and removes the protecting groups. For DMT-on purification, this deprotection is done before the chromatographic step.
Troubleshooting Guides
Issue 1: Low Purity After Purification (Multiple Peaks on HPLC/PAGE)
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | The dmf group or other base protecting groups may not be fully removed. This results in more hydrophobic species that elute later on RP-HPLC.[2][8] Solution: Ensure deprotection conditions are sufficient. For dmf-dG, standard ammonium hydroxide (55 °C, 8-17 hours) or AMA (65 °C, 10 min) is effective.[8][9] If using milder, non-amine bases like NaOH, be aware of the slow removal rate for dmf and extend the reaction time accordingly.[7] |
| Formation of Secondary Structures | Long oligonucleotides or G-rich sequences can form stable secondary structures that cause peak broadening or splitting during HPLC.[1][2] Solution: Heat the oligonucleotide sample at >65 °C just before loading it onto the purification cartridge or HPLC column to denature these structures.[1] Performing HPLC at an elevated temperature (e.g., 60 °C) can also prevent re-formation of secondary structures during the run.[2] |
| Co-elution of Impurities | Failure sequences, particularly the "n-1" species in DMT-on purification, can be difficult to separate from the full-length product.[1] Solution: For HPLC, optimize the elution gradient to improve separation. A shallower gradient of acetonitrile (B52724) can increase resolution. For cartridge purification, ensure the salt wash step is performed correctly to remove hydrophilic impurities and consider an additional wash with a low percentage of organic solvent to remove capped failure sequences.[4] |
| Depurination during Synthesis | If the acidic detritylation steps during synthesis are too harsh or prolonged, depurination can occur. Upon cleavage with base, this leads to chain scission and the creation of 3'-truncated, DMT-on species that contaminate the final product.[1] Solution: Use dmf-protected dG, as it is resistant to depurination.[1] Use a milder deblocking agent like 3% Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA).[1] |
Issue 2: Low Yield of Purified Oligonucleotide
| Potential Cause | Recommended Solution |
| Precipitation of Oligonucleotide | When using NaOH for deprotection, the oligonucleotide can precipitate onto the CPG solid support, leading to poor recovery.[7] Solution: After the deprotection reaction, briefly sonicate the vial to break up the CPG cake. Pipette off the supernatant containing the oligonucleotide and perform an additional rinse of the CPG with water to recover any remaining product.[7] |
| Poor Binding or Elution from Cartridge | Incorrect buffer composition can lead to the product being washed away during loading or failing to elute at the final step. Solution: Ensure the loading buffer has sufficient salt concentration (e.g., 100 mg/mL NaCl) to promote binding of the DMT-on oligonucleotide to the reverse-phase sorbent.[7] For elution, use the recommended concentration of acetonitrile. |
| Loss during Post-Purification Steps | Significant product can be lost during manual detritylation and subsequent precipitation steps.[6] Solution: When precipitating the detritylated oligonucleotide, use isopropanol (B130326) instead of ethanol (B145695) for very short sequences (<15 bases) to ensure complete precipitation.[6] Ensure all volatile salts from HPLC buffers are removed by evaporation before proceeding with detritylation.[6] |
Data Presentation
Table 1: Comparison of Common Purification Strategies
| Feature | Reverse-Phase Cartridge (SPE) | Reverse-Phase HPLC (RP-HPLC) |
| Primary Separation Principle | Hydrophobicity (DMT-on)[4] | Hydrophobicity (DMT-on or DMT-off)[2] |
| Typical Purity Achieved | 70-90%[4] | >90%, often >95%[3] |
| Speed | Fast (minutes per sample)[4] | Slower (20-60 min per sample)[2] |
| Scalability | High-throughput (96-well plates)[4] | Lower throughput, but scalable to large quantities[3] |
| Resolution | Lower; best for removing salts and very short failure sequences[3] | High; capable of separating n-1 sequences[2] |
| Recommended Use | Routine purification for non-critical applications (e.g., PCR) | High-purity applications (e.g., therapeutics, qPCR, cloning)[11] |
Table 2: Recommended Deprotection Times for dG Protecting Groups with AMA¹
| dG Protecting Group | Temperature | Time |
| iBu-dG or dmf-dG | Room Temp. | 120 min |
| Ac-dG | 37 °C | 30 min |
| Ac-dG | 55 °C | 10 min |
| Ac-dG | 65 °C | 5 min |
| ¹Data sourced from Glen Research.[8] AMA (Ammonium Hydroxide/Methylamine 1:1) is an "UltraFAST" deprotection reagent. Use of Ac-dC is required with AMA to prevent side reactions.[8][9] |
Experimental Protocols
Protocol 1: DMT-on Reverse-Phase Cartridge Purification
This protocol is a general guideline adapted for cartridges like Glen-Pak.[7]
-
Cleavage & Deprotection: Treat the CPG-bound oligonucleotide with your chosen deprotection solution (e.g., concentrated ammonium hydroxide at 55 °C for 8-17 hours or AMA at 65 °C for 10 minutes) to cleave the product from the support and remove base/phosphate protecting groups.
-
Dilute Sample: After deprotection, transfer the basic supernatant to a clean tube. Dilute the sample to ~10 mL with a high-salt loading buffer (e.g., 100 mg/mL NaCl in water).[7]
-
Prepare Cartridge: Condition a reverse-phase cartridge by flushing sequentially with acetonitrile (ACN), followed by water, and finally with the high-salt loading buffer.
-
Load Sample: Slowly pass the diluted oligonucleotide solution through the prepared cartridge. The DMT-on product will bind to the sorbent.
-
Salt Wash: Wash the cartridge with 2-3 column volumes of a salt wash solution (e.g., 100 mg/mL NaCl containing 5% ACN) to remove hydrophilic impurities and salts.[7]
-
Organic Wash: Wash the cartridge with 2-3 column volumes of a low-percentage organic solution (e.g., 5-15% ACN in water) to remove capped (DMT-off) failure sequences.
-
On-Cartridge Detritylation: Pass a 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) solution through the cartridge. The orange color of the cleaved DMT cation will be visible.
-
Elute Product: Immediately after detritylation, wash the cartridge with nuclease-free water to remove residual acid. Elute the final, purified DMT-off oligonucleotide with a solution of 20-50% ACN in water.
-
Dry Sample: Lyophilize the eluted sample to dryness.
Protocol 2: Manual Detritylation after DMT-on HPLC
This protocol is for removing the 5'-DMT group from a sample that has been purified by DMT-on RP-HPLC.[6]
-
Dry Sample: After collecting and pooling the desired fractions from HPLC, evaporate the solution to complete dryness in a microcentrifuge tube. It is critical to remove all residual amine buffers (e.g., triethylammonium (B8662869) acetate), which can neutralize the acid in the next step.
-
Acid Treatment: Dissolve the dried oligonucleotide in 200-500 µL of 80% acetic acid in water. Vortex to mix and let the solution stand at room temperature for 20-30 minutes.[6]
-
Precipitation: Add 0.1 volumes of 3 M sodium acetate (B1210297) solution, followed by 3-4 volumes of cold absolute ethanol or isopropanol. Vortex thoroughly.[6]
-
Isolate Product: Chill the sample at -20 °C or -80 °C for at least 30 minutes. Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the oligonucleotide.
-
Wash and Dry: Carefully decant the supernatant. Wash the pellet with 70% ethanol, centrifuge again, decant, and air-dry or vacuum-dry the final product. Resuspend in a suitable buffer for your application.
Visualizations
Caption: A step-by-step workflow for the DMT-on purification of oligonucleotides using a reverse-phase cartridge.
Caption: A decision tree for troubleshooting common causes of low purity in oligonucleotide purification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. dupont.com [dupont.com]
- 4. diva-portal.org [diva-portal.org]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gilson.com [gilson.com]
common side reactions with DMT-dG(dmf) Phosphoramidite
Welcome to the technical support center for DMT-dG(dmf) Phosphoramidite (B1245037). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using DMT-dG(dmf) Phosphoramidite?
A1: The most prevalent side reactions include depurination during the acidic detritylation step, formation of GG dimers leading to n+1 impurities, and side reactions related to incomplete capping, resulting in n-1 deletion sequences.[1] Additionally, premature cleavage of the dmf group and modification of the protected guanine (B1146940) can occur during capping or oxidation steps.[2]
Q2: Why am I observing a significant amount of depurination in my synthesized oligonucleotides?
A2: Depurination is the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, which can happen under acidic conditions, particularly during the removal of the 5'-DMT protecting group.[][4] While the dimethylformamidine (dmf) protecting group on guanosine (B1672433) is electron-donating and helps protect against depurination, prolonged or harsh acidic treatment can still lead to base loss.[1][4] The use of strong acids like trichloroacetic acid (TCA) for deblocking can protonate the N7 nitrogen of guanosine, leading to depurination and the formation of abasic sites.[1]
Q3: How can I minimize depurination when using this compound?
A3: To minimize depurination, consider the following strategies:
-
Use a milder deblocking agent: Substitute trichloroacetic acid (TCA) with an acid with a higher pKa, such as dichloroacetic acid (DCA).[1]
-
Shorten acid exposure time: Minimize the duration of the deblocking step to reduce the risk of depurination.[]
-
Employ depurination-resistant monomers: The dmf protecting group on dG is designed to reduce depurination.[1][4]
Q4: I am seeing a significant n+1 peak in my HPLC or Mass Spec analysis. What could be the cause?
A4: A prominent n+1 peak is often due to the formation of a GG dimer that gets incorporated into the oligonucleotide sequence.[1] This occurs because the activators used in DNA synthesis are mildly acidic and can prematurely remove a small percentage of the 5'-DMT group from the dG phosphoramidite during the coupling step. This prematurely deprotected dG can then react with another activated dG phosphoramidite, forming a dimer that is subsequently incorporated into the growing chain.[1]
Q5: What are the recommended deprotection conditions for the dmf group on guanine?
A5: The dmf protecting group is more labile than traditional protecting groups like isobutyryl (iBu).[2][5] This allows for faster deprotection, which is advantageous for high-throughput synthesis and for oligonucleotides containing base-labile modifications.[5][6][7]
| Deprotection Reagent | Temperature | Time | Reference |
| Concentrated Ammonia (B1221849) | 55°C | 2 hours | [6] |
| Concentrated Ammonia | 65°C | 1 hour | [6] |
| AMA (Ammonia/Methylamine, 1:1 v/v) | 65°C | 10 minutes | [8] |
Q6: My coupling efficiency is low when using this compound. What are the potential causes and solutions?
A6: Low coupling efficiency can stem from several factors:
-
Moisture: Water in the reagents or on the solid support can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1] Ensure all reagents and equipment are anhydrous.
-
Incomplete Activation: Insufficient or weak activators can lead to incomplete activation of the phosphoramidite, reducing coupling efficiency.[]
-
Degraded Phosphoramidite: this compound can degrade if not stored properly under anhydrous conditions at a low temperature (-10 to -25°C).[7][8] Hydrolysis of the phosphoramidite is a known degradation pathway.[9]
-
Support Pore Size: For long oligonucleotides, the pores of the solid support can become clogged, hindering reagent diffusion and lowering coupling efficiency.[1][5] Consider using a support with a larger pore size (e.g., 1000 Å or 2000 Å) for longer sequences.[1][5]
Troubleshooting Guides
Troubleshooting Depurination
This workflow outlines the steps to diagnose and mitigate depurination issues.
Caption: Troubleshooting workflow for depurination.
Investigating n+1 Impurities (GG Dimer Formation)
Use this guide to address the presence of significant n+1 peaks in your analytical data.
Caption: Troubleshooting guide for GG dimer formation.
Experimental Protocols
Protocol: Deblocking Step Optimization to Reduce Depurination
-
Standard Protocol (TCA):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Time: 60-120 seconds.
-
-
Optimized Protocol (DCA):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Time: 60-90 seconds.
-
Rationale: DCA has a higher pKa than TCA, making it a milder acid and reducing the risk of depurination, especially for longer oligonucleotides or sequences rich in purines.[1]
-
Protocol: Post-Synthesis Treatment to Eliminate N3-Cyanoethyl Adducts
While not specific to dG(dmf), this is a common side reaction in oligonucleotide synthesis.
-
Post-Synthesis Wash: After the final synthesis cycle is complete, and before cleavage from the support, wash the column with a solution of 10% diethylamine (B46881) (DEA) in acetonitrile.
-
Procedure: Slowly push a few milliliters of the DEA solution through the column over a 5-minute period.
-
Cleavage and Deprotection: Proceed with the standard ammonia or AMA cleavage and deprotection protocol.
-
Rationale: This treatment removes the cyanoethyl groups from any thymidine (B127349) bases that may have been alkylated, preventing the formation of a +53 Da adduct.[1]
Signaling Pathways and Workflows
Oligonucleotide Synthesis Cycle
The following diagram illustrates the standard phosphoramidite synthesis cycle.
Caption: The four main steps of the phosphoramidite synthesis cycle.
Depurination Pathway
This diagram shows the chemical pathway leading to depurination.
Caption: Chemical pathway of acid-induced depurination.
References
- 1. glenresearch.com [glenresearch.com]
- 2. digital.csic.es [digital.csic.es]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. Fast Deprotection [qualitysystems.com.tw]
- 7. This compound 330628-04-1 [sigmaaldrich.com]
- 8. shop.hongene.com [shop.hongene.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of DMT-dG(dmf) Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the stability of DMT-dG(dmf) phosphoramidite (B1245037). Adherence to proper storage and handling protocols is critical for ensuring high coupling efficiency and the successful synthesis of high-quality oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DMT-dG(dmf) phosphoramidite degradation?
A1: The primary cause of degradation is hydrolysis due to the presence of water.[1][2][3] Phosphoramidites are highly sensitive to moisture, and exposure to even trace amounts of water can hydrolyze the phosphoramidite group, rendering it incapable of participating in the coupling reaction during oligonucleotide synthesis.[2][4] This leads to lower coupling efficiencies and an increase in truncated sequences.[2]
Q2: How does water content specifically affect the performance of DMT-dG(dmf) in oligonucleotide synthesis?
A2: Water content negatively impacts oligonucleotide synthesis in two main ways:[1]
-
Reaction with the Activated Amidite: During the coupling step, the phosphoramidite is activated (e.g., by a tetrazole activator). Water can react with this activated intermediate more readily than the 5'-hydroxyl of the growing oligonucleotide chain, effectively consuming the activated amidite.
-
Hydrolysis of the Phosphoramidite: Water can directly hydrolyze the this compound in the reagent bottle before it is even delivered to the synthesis column. This reduces the concentration of active phosphoramidite available for coupling.
Both of these effects lead to a significant decrease in stepwise coupling efficiency, resulting in a lower yield of the desired full-length oligonucleotide and an increase in failure sequences (n-1 shortmers).[3]
Q3: Why is dG phosphoramidite, including DMT-dG(dmf), particularly sensitive to degradation?
A3: Studies have shown that the stability of deoxynucleoside phosphoramidites in acetonitrile (B52724) solution decreases in the order: T, dC > dA > dG.[5][6][7] While the exact mechanism for this increased susceptibility is complex, it is a well-documented phenomenon. For dG phosphoramidites, degradation is second-order with respect to the phosphoramidite concentration, which suggests an autocatalytic hydrolysis reaction.[7] This means the degradation products can catalyze further degradation, accelerating the process.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store as a dry solid (powder) in a tightly sealed vial at -20°C under an inert atmosphere (e.g., argon or dry nitrogen).[2][7]
-
In Solution: Once dissolved in anhydrous acetonitrile, the solution should be stored in a tightly sealed, pre-dried vial with a septum cap at -20°C.[2] It is highly recommended to add activated 3 Å molecular sieves to the solution to scavenge any residual moisture.[2][8][9] Use the solution as quickly as possible and avoid multiple freeze-thaw cycles.
Q5: How should I handle a new vial of this compound?
A5: To prevent condensation of atmospheric moisture onto the cold solid, it is critical to allow the vial to warm to room temperature before opening.[2] This typically takes 30-60 minutes. All subsequent handling, such as weighing and dissolving, should be performed under strictly anhydrous conditions, for instance, inside a glove box or under a stream of dry inert gas.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to Water Content | Recommended Actions & Solutions |
| Low Coupling Efficiency (as indicated by trityl monitoring) | The this compound may have been exposed to moisture, leading to hydrolysis. | 1. Verify Reagent Anhydrousness: Ensure the acetonitrile used for dissolving the amidite and for the synthesizer wash steps is of high quality (<30 ppm water, preferably <10 ppm).[3][8] Use a fresh, sealed bottle of anhydrous acetonitrile. 2. Use a Fresh Amidite Vial: If you suspect the current vial is compromised, switch to a new, unopened vial of DMT-dG(dmf), ensuring it is warmed to room temperature before opening. 3. Dry Dissolved Amidite: Add a layer of activated 3 Å molecular sieves to the bottom of your dissolved amidite vial and let it stand overnight before use.[8] |
| Presence of n-1 Shortmers in Final Product (seen in HPLC or Mass Spec) | Inefficient coupling at dG positions due to hydrolyzed phosphoramidite. | In addition to the actions for low coupling efficiency: 1. Perform QC on the Amidite: Analyze the DMT-dG(dmf) solution using ³¹P NMR to check for the presence of P(V) hydrolysis products.[10][11] 2. Optimize Protocol: For G-rich sequences, which are already challenging, ensuring the highest quality of the dG phosphoramidite is paramount. Consider extending the coupling time for dG additions.[] |
| White Precipitate in Phosphoramidite Solution | This can sometimes be related to hydrolysis byproducts or other impurities. | Do not use the solution. Discard it and prepare a fresh solution from a new vial of solid phosphoramidite using fresh anhydrous acetonitrile. |
| Inconsistent Synthesis Results, Especially in Humid Weather | Increased atmospheric moisture is entering the synthesizer or reagents. | 1. Check Gas Lines: Ensure that the inert gas (argon or helium) being supplied to the synthesizer is being passed through an in-line drying filter.[1] 2. Minimize Reagent Exposure: Keep reagent bottles tightly capped when not in use. Prime the lines to flush out any potentially moist solvent before starting a synthesis run. 3. Pre-dry the System: If the synthesizer has been idle, it may take a few runs to become fully anhydrous. The first synthesis after a period of inactivity may show lower quality.[1] |
Data Presentation
Table 1: Stability of Deoxyguanosine Phosphoramidite in Acetonitrile Solution
This table summarizes data from a study on the degradation of dG(ib) phosphoramidite, which is analogous to DMT-dG(dmf) in its susceptibility to hydrolysis.
| Time (weeks) | Purity of dG(ib) (%) | Purity of dA(bz) (%) | Purity of dC(bz) (%) | Purity of T (%) |
| 0 | >99 | >99 | >99 | >99 |
| 5 | 61 | 94 | 98 | 98 |
Data adapted from a study analyzing phosphoramidite solutions (0.2 M in acetonitrile) stored under an inert atmosphere.[5][6][7] This highlights the significantly lower stability of the guanosine (B1672433) phosphoramidite compared to other bases.
Table 2: Recommended Specifications for Reagents
| Reagent | Parameter | Recommended Value | Analysis Method |
| This compound (Solid) | Purity | ≥98% | HPLC, ³¹P NMR |
| Water Content | ≤0.3% w/w | Karl Fischer Titration | |
| Anhydrous Acetonitrile (for dilution and synthesis) | Water Content | <30 ppm (preferably <10 ppm) | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is the gold standard for accurately measuring trace amounts of water in reagents.[13][14]
-
Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.
-
Sample Preparation: Under an inert, dry atmosphere (e.g., in a glove box), accurately weigh a sample of the solid this compound or measure a precise volume of the acetonitrile.
-
Titration: Inject the sample into the titration cell containing the Karl Fischer reagent. The instrument will automatically titrate the sample and calculate the water content.
-
Analysis: The result is typically reported as a percentage by weight (% w/w) for solids or in parts per million (ppm) for solvents.
Protocol 2: Purity and Degradation Analysis by ³¹P NMR Spectroscopy
³¹P NMR is a powerful tool to directly assess the purity of the phosphoramidite and detect hydrolysis byproducts.[10][11]
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (5-10 mg) of the this compound in a suitable deuterated solvent (e.g., anhydrous acetonitrile-d₃ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
The active P(III) phosphoramidite species will appear as a singlet (or a pair of singlets for diastereomers) in the region of 140-155 ppm .[10]
-
Hydrolysis products, such as H-phosphonates and other P(V) species, will appear as distinct signals in the region of -25 to 99 ppm .[11]
-
Quantify the purity by integrating the P(III) signal relative to the total phosphorus signal intensity.
-
Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the overall purity of the phosphoramidite.
-
System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical gradient elution uses a buffered aqueous solution (e.g., 0.1 M triethylammonium (B8662869) acetate, TEAA) and acetonitrile.
-
Sample Preparation: Prepare a dilute solution of the this compound in acetonitrile.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector. The purity is calculated based on the area of the main product peak relative to the total peak area.
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. usp.org [usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Long Oligonucleotide Synthesis with DMT-dG(dmf)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of long oligonucleotides, with a specific focus on the application and advantages of N2-dimethylformamidine-protected deoxyguanosine, DMT-dG(dmf).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DMT-dG(dmf) over other dG phosphoramidites like DMT-dG(ibu) for long oligonucleotide synthesis?
A1: The primary advantages of using DMT-dG(dmf) for the synthesis of long oligonucleotides are:
-
Faster Deprotection: The dimethylformamidine (dmf) protecting group is significantly more labile than the traditional isobutyryl (ibu) group. This allows for much shorter deprotection times, reducing the overall synthesis turnaround time. For instance, deprotection with concentrated ammonia (B1221849) can be completed in as little as 1-2 hours at 65°C for dG(dmf), compared to 8 hours or more for dG(ibu) at the same temperature.[1][2][3]
-
Milder Deprotection Conditions: The lability of the dmf group permits the use of milder deprotection reagents and conditions. This is crucial for long oligonucleotides that may contain sensitive modified bases or fluorescent dyes that could be degraded by harsh, prolonged basic treatments.[4][5]
-
Reduced Depurination: The dmf group is electron-donating, which helps to protect the guanosine (B1672433) from depurination during the acidic detritylation (deblocking) step of each synthesis cycle.[6] This is a critical factor in improving the yield of full-length long oligonucleotides, as depurination leads to chain cleavage and the accumulation of truncated sequences.[6][7]
-
Improved Yield for G-Rich Sequences: For sequences with a high guanosine content, incomplete deprotection of the dG base is a common problem that leads to lower purity and yield. The rapid deprotection of dG(dmf) significantly mitigates this issue, resulting in a cleaner synthesis of G-rich oligonucleotides.[2][3]
Q2: What is the impact of coupling efficiency on the theoretical yield of long oligonucleotides?
A2: Coupling efficiency has a dramatic impact on the final yield of full-length oligonucleotides, and this effect is magnified as the length of the oligo increases. Even a small decrease in average coupling efficiency per step leads to a significant reduction in the theoretical yield of the desired product. The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency) ^ (Number of Couplings) .
The following table illustrates this relationship:
| Oligonucleotide Length (bases) | Average Coupling Efficiency: 98.0% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 99.5% |
| 20 | 68% | 82% | 91% |
| 50 | 36% | 61% | 78% |
| 75 | 22% | 47% | 69% |
| 100 | 13% | 37% | 61% |
| 150 | 5% | 22% | 47% |
| 200 | 2% | 13% | 37% |
As the table shows, maintaining a very high coupling efficiency (≥99.5%) is critical for obtaining a reasonable yield of long oligonucleotides.[4][6][8][9]
Q3: How can I minimize depurination during the synthesis of long oligonucleotides?
A3: Depurination, the cleavage of the bond between the purine (B94841) base (A or G) and the sugar, is a significant cause of yield loss in long oligo synthesis. It occurs during the acidic deblocking step. To minimize depurination:
-
Use DMT-dG(dmf): As mentioned, the electron-donating dmf group helps protect guanosine from acid-catalyzed depurination.[6]
-
Use a Weaker Deblocking Acid: Instead of the standard trichloroacetic acid (TCA), consider using dichloroacetic acid (DCA). DCA has a higher pKa, making it a milder acid that reduces the rate of depurination.[6] When switching to DCA, it is often necessary to increase the deblocking time or the concentration of the acid to ensure complete removal of the DMT group.[6]
-
Minimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete detritylation.
Q4: What are the recommended deprotection conditions for oligonucleotides synthesized with DMT-dG(dmf)?
A4: The deprotection conditions will depend on the presence of other protecting groups and any sensitive modifications on the oligonucleotide. Here are some common protocols:
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide (B78521) | 55°C | 2-4 hours | A standard and effective method.[1][3] |
| Concentrated Ammonium Hydroxide | 65°C | 1-2 hours | Faster deprotection at a higher temperature.[1][2][3] |
| AMA (Ammonium Hydroxide/40% Methylamine 1:1) | 65°C | 10 minutes | An ultra-fast deprotection method. Requires the use of Ac-dC to prevent base modification.[10][11][12][13] |
| 0.4 M Sodium Hydroxide in Methanol/Water (4:1) | Room Temperature | >72 hours | Not recommended for dmf-dG due to very slow deprotection.[14] |
It is always recommended to consult the technical documentation for any modified phosphoramidites used in the synthesis for their specific deprotection requirements.
Troubleshooting Guide
Problem 1: Low Yield of Full-Length Oligonucleotide
| Potential Cause | Recommended Solution |
| Low Coupling Efficiency | - Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous. Moisture significantly reduces coupling efficiency.[6] - Use fresh, high-quality phosphoramidites and activator. - Increase the coupling time, especially for modified bases or within regions of secondary structure. - Optimize the activator concentration. |
| Depurination | - Switch from TCA to DCA for the deblocking step.[6] - Reduce the deblocking time to the minimum required for complete DMT removal. - Ensure the use of dG(dmf) to protect guanosine.[6] |
| Incomplete Deprotection | - Ensure the deprotection time and temperature are adequate for all protecting groups used, especially for G-rich sequences.[2][3] - Use fresh deprotection reagents. Ammonium hydroxide solutions can lose strength over time.[1][11] |
| Issues with Solid Support | - For oligonucleotides longer than 40-50 bases, use a controlled pore glass (CPG) support with a larger pore size (e.g., 1000 Å or 2000 Å) to prevent steric hindrance as the oligo chain grows.[4][6] |
| Formation of Secondary Structures | - For purification, heat the crude DMT-on oligo to >65°C just before loading onto the purification cartridge to disrupt secondary structures that can interfere with binding.[6] |
Problem 2: Presence of n-1 Deletion Mutants
| Potential Cause | Recommended Solution |
| Inefficient Capping | - Ensure the capping reagents (Cap A and Cap B) are fresh and active. - Increase the capping time to ensure all unreacted 5'-hydroxyl groups are blocked from further elongation. A highly efficient capping step is crucial for minimizing n-1 sequences.[6] |
| Incomplete Deblocking | - If the DMT group is not completely removed, the subsequent coupling reaction cannot occur at that position, leading to a deletion. - Increase the deblocking time or use a fresh deblocking solution.[6] |
Problem 3: Presence of n+1 Addition Products (Especially GG Dimers)
| Potential Cause | Recommended Solution |
| Premature Detritylation during Coupling | - Some activators are acidic enough to cause a small amount of DMT removal from the dG phosphoramidite (B1245037) in solution. This can lead to the formation of a GG dimer that is then incorporated into the growing chain.[6] - Avoid strongly acidic activators. DCI is a good choice as it is a strong activator but less acidic than others.[6] |
Experimental Protocols & Methodologies
Standard Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on an automated synthesizer follows a four-step cycle for the addition of each base.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the nucleotide bound to the solid support by treatment with an acid (e.g., 3% TCA or DCA in dichloromethane). This exposes a free 5'-hydroxyl group for the next coupling reaction.[15][16]
-
Coupling: The next phosphoramidite in the sequence is activated (e.g., with DCI or ETT) and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is highly sensitive to moisture.[6][16][17]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of n-1 deletion sequences.[6][17]
-
Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).[12][17]
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Visualizations
Caption: Automated phosphoramidite synthesis cycle for oligonucleotides.
Caption: Troubleshooting workflow for low yield in long oligo synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. DMT-dG(dmf) Phosphoramidite configured for ABI 330628-04-1 [sigmaaldrich.com]
- 4. atdbio.com [atdbio.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. DNA Oligo FAQ [0800072222.tw]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. genelink.com [genelink.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 14. glenresearch.com [glenresearch.com]
- 15. Frequently asked questions for Oligo Synthesis and siRNA [us.bioneer.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. biofabresearch.com [biofabresearch.com]
Technical Support Center: DMT-dG(dmf) Coupling Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the activator concentration for DMT-dG(dmf) coupling in oligonucleotide synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of DMT-dG(dmf) phosphoramidite (B1245037).
Frequently Asked Questions
Q1: What is the purpose of the dimethylformamidine (dmf) protecting group on the dG phosphoramidite?
A1: The dimethylformamidine (dmf) group protects the exocyclic amine of guanine (B1146940) during oligonucleotide synthesis.[1][2] A key advantage of the dmf group is that it allows for rapid deprotection under milder conditions compared to other protecting groups like isobutyryl (ibu).[2][3] This is particularly beneficial for the synthesis of G-rich sequences where incomplete deprotection can be a problem.[3]
Q2: Which activators are recommended for coupling DMT-dG(dmf) phosphoramidite?
A2: Several activators can be used, with the choice often depending on the synthesis scale, desired coupling efficiency, and the specific sequence. Commonly used activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1][4] For routine small-scale synthesis, ETT or BTT are often recommended. For larger scale synthesis or for longer oligonucleotides where high efficiency is critical, DCI can be advantageous due to its higher nucleophilicity and solubility in acetonitrile (B52724).[4][5][6][7]
Q3: What is the underlying mechanism of activator function in phosphoramidite coupling?
A3: The activator, which is a mild acid, protonates the diisopropylamino group of the phosphoramidite.[1][] This protonation turns the diisopropylamino group into a good leaving group, making the phosphorus atom highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound oligonucleotide chain.[1][] This reaction forms the desired phosphite (B83602) triester linkage.[1][]
Q4: How does the choice of activator impact the coupling reaction?
A4: Different activators can significantly affect coupling efficiency, reaction speed, and the formation of side products.[] More acidic activators can increase the rate of coupling but also carry the risk of prematurely removing the 5'-DMT protecting group (detritylation) from the phosphoramidite monomer, which can lead to the formation of n+1 impurities.[4] Activators like DCI are less acidic than tetrazole but are more nucleophilic, which can increase the coupling reaction rate and product yield, especially at larger scales.[4][6][7]
Troubleshooting Low Coupling Efficiency
Problem: I am observing low coupling efficiency specifically at dG(dmf) incorporation steps. What are the potential causes and solutions?
This is a common challenge that can often be traced back to several factors. Below is a systematic approach to troubleshooting this issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low dG(dmf) coupling efficiency.
Solution 1: Verify Reagent Quality and Handling
-
Moisture Contamination: The presence of water is a primary cause of reduced coupling efficiency.[9] Water hydrolyzes the phosphoramidite, rendering it inactive.
-
Activator Degradation: Activator solutions can degrade over time, especially if exposed to moisture or light. 1H-Tetrazole has limited solubility in acetonitrile and can precipitate at lower temperatures, clogging fluid lines.[4]
-
Action: Prepare fresh activator solutions regularly. If using tetrazole, ensure it is fully dissolved before use, warming gently if necessary.[4]
-
-
Phosphoramidite Quality: The dG phosphoramidite itself can degrade, especially if not stored under dry, inert conditions.
-
Action: Use fresh phosphoramidite and ensure it is fully dissolved in anhydrous acetonitrile before placing it on the synthesizer.
-
Solution 2: Optimize Synthesis Protocol Parameters
If reagent quality is confirmed, the synthesis protocol may require adjustment, especially for difficult couplings or longer oligonucleotides.
-
Increase Activator Concentration: A higher concentration of the activator can drive the coupling reaction more effectively.
-
Increase Coupling Time: Some sequences, particularly those with steric hindrance or potential secondary structures, may require longer reaction times.[][10]
-
Action: Double the standard coupling time for the DMT-dG(dmf) monomer.[10]
-
-
Perform a Double Coupling: A second exposure to the phosphoramidite and activator can drive the reaction to completion for any remaining unreacted 5'-hydroxyl groups.[10]
-
Action: Program the synthesizer to perform two consecutive coupling steps for the dG(dmf) addition.[10]
-
-
Switch to a Stronger Activator: If using a milder activator like 1H-Tetrazole, switching to a more potent one can improve efficiency.
Data on Common Activators
The selection of an activator and its concentration is critical for achieving high coupling efficiency. The table below summarizes typical concentrations for commonly used activators.
| Activator | Typical Concentration Range (in ACN) | Key Characteristics |
| 1H-Tetrazole | 0.25 M - 0.5 M | Standard activator; limited solubility in ACN; can be acidic enough to cause some detritylation of the monomer.[1][4] |
| ETT | 0.25 M - 0.75 M | More soluble and more reactive than 1H-Tetrazole; often preferred for RNA synthesis.[4][5] |
| BTT | ~0.3 M | More acidic than ETT; highly effective for RNA synthesis with reduced coupling times.[4][11] |
| DCI | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazole; highly soluble in ACN, allowing for higher effective concentrations; increases coupling rate.[4][5][6][7] |
Experimental Protocols
Protocol: Optimization of Activator Concentration for DMT-dG(dmf) Coupling
This protocol describes a systematic experiment to determine the optimal activator concentration for a specific sequence containing a DMT-dG(dmf) monomer.
Experimental Workflow Diagram
Caption: Workflow for optimizing activator concentration.
1. Objective:
To identify the activator concentration that yields the highest coupling efficiency for DMT-dG(dmf) in a target oligonucleotide sequence.
2. Materials:
-
DNA Synthesizer
-
This compound
-
Other required phosphoramidites (dA(bz), dC(bz), dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator (e.g., DCI)
-
Anhydrous acetonitrile (ACN)
-
Standard synthesis reagents: Capping solutions, Oxidizing solution, Deblocking solution
-
Cleavage and deprotection reagents (e.g., concentrated ammonia)
-
Reverse-Phase HPLC system
3. Methodology:
-
Prepare Activator Solutions:
-
Prepare a series of activator solutions at different concentrations in anhydrous ACN. For example, using DCI, you might prepare 0.1 M, 0.25 M, and 0.5 M solutions.[5]
-
Ensure the activator is completely dissolved at each concentration.
-
-
Prepare Phosphoramidite Solution:
-
Prepare a fresh stock solution of this compound in anhydrous ACN at the manufacturer's recommended concentration (typically 0.1 M).[5]
-
-
Synthesize a Test Oligonucleotide:
-
Design a short test sequence (e.g., a 10-mer to 20-mer) that includes at least one dG incorporation. A representative sequence would be 5'-TGT TGT TGT T-3'.
-
Set up three separate syntheses on the DNA synthesizer.
-
For each synthesis, use one of the prepared activator concentrations (0.1 M, 0.25 M, or 0.5 M).
-
Keep all other synthesis parameters (e.g., phosphoramidite concentration, coupling times for other bases, temperature) constant across all three runs.[5]
-
-
Cleavage and Deprotection:
-
After synthesis is complete, cleave the oligonucleotides from the CPG support and deprotect them using your standard laboratory protocol (e.g., concentrated ammonia (B1221849) at 55°C for 2 hours for dmf-protected bases).[1][3]
-
-
Analysis:
-
Analyze the crude product from each of the three syntheses by reverse-phase HPLC.
-
Identify the peak corresponding to the full-length product (n) and any major failure peaks, particularly the n-1 peak resulting from failed dG coupling.
-
-
Calculate Coupling Efficiency:
-
Calculate the coupling efficiency for the dG addition for each activator concentration by comparing the peak area of the full-length product to the total area of the full-length and failure peaks.
-
Formula: % Coupling Efficiency ≈ [Area(n) / (Area(n) + Area(n-1))] * 100
-
-
-
The optimal activator concentration is the one that results in the highest percentage of the full-length product.[5]
-
References
- 1. This compound | Benchchem [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. This compound configured for ABI 330628-04-1 [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
Technical Support Center: Troubleshooting N+1 Impurities in Oligonucleotide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of N+1 peak formation during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are N+1 impurities in oligonucleotide synthesis?
A1: N+1 impurities, also known as "longmers," are undesirable byproducts of solid-phase oligonucleotide synthesis that are one nucleotide longer than the target full-length product (FLP). These impurities can complicate downstream applications and purification processes.
Q2: What are the primary causes of N+1 impurities?
A2: The two main causes of N+1 impurities are:
-
Phosphoramidite (B1245037) Dimer Addition: This is the most common cause, particularly with dG phosphoramidites. The acidic nature of the activator can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a phosphoramidite monomer in solution. This deprotected monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain.
-
N3-Cyanoethylation of Thymidine (B127349): Acrylonitrile (B1666552), a byproduct of the deprotection of the cyanoethyl protecting group on the phosphate, can react with the N3 position of a thymidine base. This modification results in a product that can be mistaken for an N+1 peak in reverse-phase HPLC analysis due to a similar retention time, although it is readily distinguishable by mass spectrometry as a +53 Da species.
Q3: Why is dG phosphoramidite more prone to forming N+1 impurities?
A3: The 5'-DMT protecting group on dG phosphoramidites is more labile (detritylates faster) in acidic conditions compared to the other standard phosphoramidites (dA, dC, and T). This increased sensitivity to the acidic activator makes it more susceptible to premature deprotection and subsequent dimer formation.
Q4: How can I detect N+1 impurities?
A4: N+1 impurities are typically detected and quantified using analytical techniques such as:
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This method separates oligonucleotides based on their hydrophobicity. N+1 impurities often elute very close to the full-length product, sometimes appearing as a post-peak or a shoulder.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for confirming the presence of N+1 impurities by providing accurate mass information. The expected mass of an N+1 impurity will be the mass of the full-length product plus the mass of the additional nucleotide. For N3-cyanoethylation of thymidine, a characteristic mass increase of +53 Da will be observed.
Troubleshooting Guide for N+1 Peaks
If you are observing significant N+1 peaks in your oligonucleotide synthesis, follow this troubleshooting guide to identify and resolve the issue.
Step 1: Reagent and Activator Evaluation
The quality and type of reagents, especially the activator, are critical in preventing N+1 formation.
Issue: High levels of dG-related N+1 impurities.
Potential Cause: The activator is too acidic, leading to premature detritylation of the dG phosphoramidite.
Recommended Solutions:
-
Switch to a Less Acidic Activator: For routine small to medium-scale synthesis, consider using activators like 5-Ethylthio-1H-tetrazole (ETT). For longer oligonucleotides or larger-scale synthesis, 4,5-Dicyanoimidazole (DCI) is a less acidic and more nucleophilic activator that can significantly reduce dG dimer formation.
-
Ensure High-Purity Phosphoramidites: Use fresh, high-quality phosphoramidites with low levels of reactive impurities. Degraded phosphoramidites can contribute to side reactions.
-
Minimize Premixing Time: Reduce the time that the phosphoramidite and activator are mixed before being delivered to the synthesis column to minimize the opportunity for dimer formation in solution.
| Activator | pKa | Relative Acidity | Propensity for dG Dimer Formation |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | High | High |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | High | Moderate to High |
| 1H-Tetrazole | 4.8 | Moderate | Moderate |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Low | Low |
Issue: A peak that appears to be an N+1 impurity, particularly in thymidine-rich sequences.
Potential Cause: N3-cyanoethylation of thymidine.
Recommended Solutions:
-
Increase Ammonia (B1221849) Volume During Cleavage: Using a larger volume of ammonium (B1175870) hydroxide (B78521) for cleavage can help to scavenge the acrylonitrile byproduct.
-
Use AMA for Deprotection: A mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) is more effective at scavenging acrylonitrile.
-
Post-synthesis Diethylamine (B46881) Wash: Treat the synthesis column with a solution of 10% diethylamine (DEA) in acetonitrile (B52724) after the synthesis is complete but before cleavage and deprotection. This will effectively remove the acrylonitrile adduct.
Step 2: System and Protocol Optimization
Proper instrument maintenance and optimized protocols are essential for high-quality oligonucleotide synthesis.
Issue: General increase in N+1 and other impurities.
Potential Cause: Moisture in the system or reagents.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous acetonitrile (<30 ppm water) for all reagents and washes. Keep reagent bottles tightly sealed and under an inert gas atmosphere (e.g., Argon).
-
Regular Synthesizer Maintenance: Follow a strict maintenance schedule for your oligonucleotide synthesizer.
| Frequency | Task | Purpose |
| Daily/Per Run | Check reagent and solvent levels. | To ensure sufficient volumes for the synthesis run. |
| Purge all reagent lines. | To remove any air or moisture from the lines. | |
| Inspect tubing and fittings for leaks. | To prevent loss of reagents and introduction of moisture. | |
| Verify bottle pressures. | To ensure proper reagent delivery. | |
| Weekly | Calibrate reagent delivery volumes. | To ensure accurate dispensing of phosphoramidites and other reagents. |
| Clean the synthesis column/plate holder. | To prevent cross-contamination. | |
| Check the inert gas supply and pressure. | To maintain an anhydrous environment. | |
| Monthly | Replace solvent and reagent filters. | To prevent particulate contamination. |
| Inspect and clean valves. | To ensure proper functioning and prevent leaks. | |
| Perform a system-wide leak test. | To identify and fix any potential sources of moisture ingress. |
Experimental Protocols
Protocol 1: Phosphoramidite Quality Control using ³¹P NMR
Objective: To assess the purity of phosphoramidite monomers and detect the presence of oxidized P(V) impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃) in an NMR tube under an inert atmosphere.
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 5-10 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
The active P(III) phosphoramidite will appear as a peak or a pair of diastereomeric peaks around 146-150 ppm.
-
Oxidized P(V) impurities will appear as peaks in the range of -10 to 20 ppm.
-
Integrate the P(III) and P(V) peaks to determine the percentage of oxidized impurity. A high-quality phosphoramidite should have >98% P(III) content.
-
Protocol 2: Analysis of N+1 Impurities by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To separate and quantify N+1 impurities from the full-length oligonucleotide product.
Methodology:
-
System Preparation: Use a biocompatible HPLC system with a suitable C8 or C18 reversed-phase column designed for oligonucleotide analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a solution of 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) and 5% acetonitrile in water.
-
Mobile Phase B: Prepare a solution of 100 mM TEAA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude or purified oligonucleotide in Mobile Phase A to a concentration of approximately 0.5-1.0 OD₂₆₀/mL.
-
Chromatographic Conditions:
-
Column Temperature: 50-60 °C to denature secondary structures.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Gradient: A shallow gradient is crucial for resolving the N+1 peak. Start with a low percentage of Mobile Phase B and increase it slowly over 20-30 minutes. For example, a gradient of 10-25% Mobile Phase B over 30 minutes.
-
-
Data Analysis: The full-length product will be the major peak. The N+1 impurity will typically elute slightly after the main peak. Integrate the peak areas to determine the relative percentage of the N+1 impurity.
Protocol 3: Identification of N+1 Impurities by LC-MS
Objective: To confirm the identity of N+1 impurities by accurate mass determination.
Methodology:
-
LC System: Use an LC system compatible with mass spectrometry, employing volatile ion-pairing reagents.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM triethylamine (B128534) (TEA), 400 mM hexafluoroisopropanol (HFIP) in water.
-
Mobile Phase B: 10 mM TEA, 400 mM HFIP in methanol (B129727) or acetonitrile.
-
-
Sample Preparation: Desalt the oligonucleotide sample to remove salt adducts that can complicate mass spectral interpretation. Dissolve the sample in Mobile Phase A.
-
Chromatographic Conditions: Use a reversed-phase column suitable for oligonucleotides and a gradient similar to the HPLC protocol, adjusting for the different mobile phase.
-
MS Conditions:
-
Operate the mass spectrometer in negative ion mode.
-
Acquire full scan data over a mass range that includes the expected charge states of the oligonucleotide.
-
-
Data Analysis: Deconvolute the mass spectrum to obtain the zero-charge mass of the main peak and any impurity peaks. Compare the observed masses to the theoretical masses of the full-length product and the expected N+1 adducts.
Visualizations
Caption: Troubleshooting workflow for N+1 impurities.
Caption: Oligonucleotide synthesis cycle and point of N+1 formation.
Technical Support Center: DMT-dG(dmf) Reactions and the Impact of Anhydrous Conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on using 5'-O-DMT-N²-(dimethylformamidine)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (DMT-dG(dmf)) in oligonucleotide synthesis. The extreme sensitivity of phosphoramidites to moisture necessitates stringent anhydrous techniques to ensure high coupling efficiency and final product purity.[1] This guide offers detailed troubleshooting, protocols, and data to address common issues related to moisture contamination.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for DMT-dG(dmf) reactions?
A: Anhydrous conditions are paramount because the phosphoramidite moiety is extremely reactive towards water.[1] Moisture causes the hydrolysis of the phosphoramidite group to an unreactive H-phosphonate derivative.[2] This reaction prevents the phosphoramidite from coupling with the free 5'-hydroxyl group of the growing oligonucleotide chain, thereby terminating chain elongation and drastically reducing the yield of the desired full-length product.[3] The 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are known to be especially susceptible to this water-induced degradation.[2]
Q2: What are the primary signs of moisture contamination in my reaction?
A: The most immediate indicator of moisture contamination is a drop in coupling efficiency, which is typically monitored in real-time on automated synthesizers by measuring the absorbance of the orange-colored DMT carbocation released during the detritylation step.[4] Other signs include the presence of significant n-1 shortmer sequences (deletions) in the final product analysis (e.g., by HPLC or mass spectrometry) and the detection of H-phosphonate side products by ³¹P NMR.[5] A rapid decline in the coupling performance of a freshly prepared phosphoramidite solution over a few days is also a strong indicator of moisture issues.[6]
Q3: How does water specifically lower the coupling efficiency?
A: Water lowers coupling efficiency in two primary ways:
-
Hydrolysis of the Phosphoramidite: Water directly attacks the phosphorus of the phosphoramidite, converting it to an inactive H-phosphonate, which is unable to participate in the coupling reaction.[2][3]
-
Competition during Activation: During the coupling step, the phosphoramidite is activated by a weak acid like tetrazole or DCI. If water is present, it can compete with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, effectively "capping" the chain with a hydroxyl group and preventing further elongation.[3]
Q4: My DMT-dG(dmf) phosphoramidite is stored correctly at -20°C under argon. What are other potential sources of moisture?
A: Even with proper storage of the solid reagent, moisture can be introduced from several other sources. It is critical to ensure all solvents and reagents used in the synthesis are anhydrous. Key sources include the acetonitrile (B52724) used for dissolving the phosphoramidites and for washing steps on the synthesizer, the activator solution, and the inert gas (argon or helium) used to pressurize the reagent bottles.[3] Condensation is also a major risk; if a refrigerated vial of phosphoramidite is opened before it has fully warmed to room temperature, atmospheric moisture will condense on the cold powder.[1]
Q5: How can I rigorously ensure my solvents and reagents are anhydrous?
A: Use only high-quality, anhydrous grade solvents, preferably from a freshly opened bottle sealed under an inert atmosphere. For dissolving phosphoramidites, anhydrous acetonitrile is the standard diluent.[1][7] If there is any doubt about the dryness of a solvent like DMF or acetonitrile, it can be further dried using activated molecular sieves (3 Å).[8][9] It is also recommended to use an in-line drying filter for the argon or helium gas supply to the synthesizer.[3]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency
-
Symptom: Stepwise coupling efficiency, as measured by trityl response, drops below the desired >99%. Final analysis shows significant (n-1) deletion sequences.
| Possible Cause | Recommended Solution |
| Hydrolyzed Phosphoramidite | Discard the phosphoramidite solution and prepare a fresh batch from solid material. Ensure the solid reagent vial is warmed to room temperature before opening to prevent moisture condensation.[1] |
| Moisture in Acetonitrile (ACN) Diluent | Use a new, sealed bottle of anhydrous grade ACN. Consider passing ACN through a column of activated molecular sieves before use. |
| Moisture in Synthesizer Fluidics | Perform a system-wide flush with fresh, anhydrous acetonitrile. Check for and repair any potential leaks in the system that could allow atmospheric moisture to enter. |
| Inefficient Activator | Verify the activator (e.g., DCI, ETT) is fresh and has been handled under anhydrous conditions. Old or improperly stored activator can absorb moisture. |
| Sub-optimal Coupling Time | For sterically hindered or complex sequences, a standard coupling time may be insufficient. Increase the coupling time (e.g., to 10 minutes for certain modified amidites) to drive the reaction to completion.[9] |
Issue 2: High Levels of H-phosphonate Detected
-
Symptom: A significant peak corresponding to the H-phosphonate species is observed in the ³¹P NMR spectrum of the phosphoramidite solution or reaction mixture.
| Possible Cause | Recommended Solution |
| Systemic Moisture Contamination | This indicates a widespread issue with moisture. All reagents, especially the acetonitrile diluent, must be verified as anhydrous.[3] |
| Degraded Phosphoramidite Stock | The solid phosphoramidite may have been compromised by moisture during previous use or improper storage. Use a fresh, unopened vial of DMT-dG(dmf). |
| Autocatalytic Degradation | dG phosphoramidites can undergo autocatalytic hydrolysis, where the degradation is second order in phosphoramidite concentration.[2] Use freshly prepared solutions and avoid prolonged storage on the synthesizer. |
Data Presentation: Impact of Coupling Efficiency on Oligonucleotide Yield
The presence of moisture directly reduces coupling efficiency. The following table illustrates how seemingly minor drops in stepwise efficiency have a dramatic cumulative effect on the final yield of the full-length oligonucleotide, especially for longer sequences.
Formula: Overall Yield (%) = (Average Stepwise Coupling Efficiency) ^ (Number of Couplings)
| Coupling Efficiency per Step | Overall Yield of a 20mer (%) | Overall Yield of a 50mer (%) | Overall Yield of a 100mer (%) |
| 99.5% | 90.5% | 77.8% | 60.6% |
| 99.0% | 81.8% | 60.5% | 36.6% |
| 98.5% | 74.0% | 47.0% | 22.1% |
| 98.0% | 66.8% | 36.4% | 13.3%[3] |
| 95.0% | 35.8% | 7.7% | 0.6% |
This table demonstrates the critical importance of maintaining the highest possible coupling efficiency by rigorously excluding moisture.
Experimental Protocols
Protocol 1: Proper Handling and Dissolution of this compound
-
Equilibration: Remove the sealed vial of solid this compound from the -20°C freezer.[1] Place it in a desiccator at room temperature and allow it to equilibrate for at least 1 hour. This step is critical to prevent atmospheric moisture from condensing onto the cold powder when the vial is opened.
-
Inert Atmosphere: Perform all subsequent manipulations in a glove box or under a steady stream of dry, inert gas (e.g., argon or nitrogen).
-
Dissolution: Using a gas-tight syringe, transfer the required volume of anhydrous acetonitrile into the phosphoramidite vial.[7] For example, to prepare a 0.1M solution from a 0.25g pack of dmf-dG-CE Phosphoramidite (MW: 824.92 g/mol ), you would add approximately 3.03 mL of anhydrous acetonitrile.[7]
-
Mixing: Gently swirl the vial to ensure the phosphoramidite is fully dissolved. Avoid vigorous shaking to prevent shearing.
-
Transfer: Transfer the solution to the appropriate bottle for your DNA synthesizer using a syringe. The synthesizer bottle should be dry and purged with inert gas prior to transfer.
-
Storage of Solution: If not for immediate use, store the solution tightly capped at controlled room temperature or lower, and use within the recommended stability window.[7] For extended storage, adding activated molecular sieves to the solution can help scavenge trace amounts of moisture.[9]
Protocol 2: Standard Anhydrous Oligonucleotide Synthesis Cycle
This protocol outlines the four key steps in a single cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry. All steps must be performed under strictly anhydrous conditions.[1]
-
Step 1: Detritylation
-
Reagent: Trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[4]
-
Purpose: The acidic solution removes the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next coupling reaction.
-
Monitoring: The cleaved DMT cation produces a distinct orange color, the intensity of which is measured to quantify the coupling efficiency of the previous cycle.[4]
-
-
Step 2: Coupling
-
Reagents: this compound solution and an activator solution (e.g., DCI or ETT in anhydrous acetonitrile).
-
Purpose: The free 5'-hydroxyl group from Step 1 attacks the activated phosphoramidite, forming a new phosphite (B83602) triester linkage and extending the oligonucleotide chain by one base.
-
-
Step 3: Capping
-
Reagents: A capping mixture, typically consisting of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B).
-
Purpose: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated (capped). This prevents them from reacting in subsequent cycles, thus minimizing the formation of n-1 deletion impurity sequences.[4]
-
-
Step 4: Oxidation
-
Reagent: A solution of iodine in a THF/water/pyridine mixture.[1] A low-concentration (e.g., 0.02 M) iodine oxidizer is often recommended for dG(dmf) amidites to minimize side reactions.[1]
-
Purpose: The unstable phosphite triester linkage formed during coupling is oxidized to a more stable phosphate (B84403) triester backbone.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting logic tree for low coupling efficiency.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glenresearch.com [glenresearch.com]
- 4. biotage.com [biotage.com]
- 5. Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. rsc.org [rsc.org]
- 9. glenresearch.com [glenresearch.com]
reducing depurination during DMT-dG(dmf) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing depurination during the synthesis of 5'-O-DMT-N²-(dimethylformamidinyl)-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dG(dmf)).
Frequently Asked Questions (FAQs)
Q1: What is depurination and why is it a concern during DMT-dG(dmf) synthesis and its use in oligonucleotide synthesis?
A1: Depurination is a chemical reaction where the β-N-glycosidic bond between the purine (B94841) base (guanine) and the deoxyribose sugar is cleaved, leading to the loss of the guanine (B1146940) base and the formation of an apurinic (AP) site.[1][2] This is a significant issue, particularly during the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) protecting group (detritylation) in oligonucleotide synthesis.[2] The resulting apurinic sites are unstable and can lead to chain cleavage during the final basic deprotection step, which reduces the yield of the full-length oligonucleotide and complicates purification.[1]
Q2: How does the dimethylformamidine (dmf) protecting group on dG help in reducing depurination?
A2: The N²-dimethylformamidine (dmf) group is an electron-donating group.[1] This electronic property stabilizes the glycosidic bond of the guanosine (B1672433) nucleoside, making it more resistant to the acidic conditions that cause depurination. In contrast, traditional acyl protecting groups like isobutyryl (iBu) are electron-withdrawing and can destabilize this bond, making the nucleoside more susceptible to depurination.[1] The dmf group provides a good balance of stability during synthesis and allows for rapid deprotection, making it a preferred choice for synthesizing G-rich or sensitive oligonucleotides.[3][4]
Q3: What are the main factors that contribute to depurination during oligonucleotide synthesis using dG phosphoramidites?
A3: The primary cause of depurination is exposure to acidic conditions, especially during the detritylation step to remove the 5'-DMT group.[2] The strength of the acid, the duration of the acid treatment, and the nature of the exocyclic amine protecting group on the guanine base are all critical factors.[1] For instance, using a strong acid like trichloroacetic acid (TCA) can lead to higher rates of depurination compared to a milder acid like dichloroacetic acid (DCA).[2]
Q4: What are the typical indicators of significant depurination in a synthesized oligonucleotide?
A4: Significant depurination during synthesis will manifest in several ways that can be observed during the analysis of the crude or purified oligonucleotide product. These indicators include a reduced yield of the full-length product and the presence of multiple shorter fragments in HPLC or gel electrophoresis analysis. These shorter fragments are the result of chain cleavage at the apurinic sites.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of DMT-dG(dmf) that may be related to depurination.
Problem 1: Low yield of full-length oligonucleotide with evidence of shorter fragments upon analysis.
-
Possible Cause: Significant depurination has occurred during the synthesis cycles.
-
Solutions:
-
Optimize Detritylation Conditions:
-
If using Trichloroacetic acid (TCA), consider switching to a milder acid such as Dichloroacetic acid (DCA).
-
Reduce the concentration of the acid used for detritylation.
-
Minimize the acid exposure time to the shortest duration necessary for complete detritylation.
-
-
Verify Reagent Quality:
-
Ensure that the DMT-dG(dmf) phosphoramidite (B1245037) is of high purity and has been stored correctly under anhydrous conditions to prevent degradation.
-
Use fresh, anhydrous acetonitrile (B52724) for all synthesis steps.
-
-
Problem 2: DMT-dG(dmf) phosphoramidite appears unstable or shows degradation upon storage.
-
Possible Cause: The phosphoramidite has been exposed to moisture or acidic impurities.
-
Solutions:
-
Storage: Always store the this compound under an inert gas (argon or nitrogen) at low temperatures (typically -20°C).[5]
-
Handling: Use anhydrous solvents and techniques when preparing phosphoramidite solutions for synthesis. Avoid repeated opening and closing of the storage container.
-
Problem 3: Incomplete deprotection of the dmf group during the final cleavage and deprotection step.
-
Possible Cause: Insufficient deprotection time or temperature.
-
Solutions:
-
The dmf group is known for its rapid deprotection.[4] However, ensure that the recommended conditions are followed. For example, deprotection with concentrated ammonia (B1221849) can be completed in 2 hours at 55°C or 1 hour at 65°C.[3][4]
-
For oligonucleotides containing sensitive modifications, alternative deprotection strategies such as using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA) can be employed, which typically allows for deprotection in 5-10 minutes at 65°C.[6]
-
Data Presentation
The following tables summarize key quantitative data related to the performance of the dmf protecting group in comparison to the more traditional isobutyryl (iBu) group.
Table 1: Comparison of Deprotection Times for dG Protecting Groups
| Protecting Group | Deprotection Conditions | Deprotection Time | Reference(s) |
| dmf | Concentrated Ammonia at 55°C | 2 hours | [3][4] |
| Concentrated Ammonia at 65°C | 1 hour | [3][4] | |
| AMA at 65°C | 5-10 minutes | [6] | |
| iBu | Concentrated Ammonia at 55°C | 16 hours | [7] |
| Concentrated Ammonia at 65°C | 8 hours | [7] |
Table 2: Relative Stability to Depurination
| Protecting Group on 2-aminopurine | Depurination Observation | Reference(s) |
| dmf | More sensitive to depurination (half-life ≈ 2 days) | [8] |
| iBu | At least 4 times more stable to depurination than dmf | [8] |
Note: This data is for 2-aminopurine, but provides a relevant comparison of the electronic effects of dmf versus iBu on a purine base.
Experimental Protocols
Protocol 1: Synthesis of 5'-O-DMT-N²-(dimethylformamidinyl)-2'-deoxyguanosine
This protocol describes the protection of the 5'-hydroxyl and the exocyclic amine of 2'-deoxyguanosine (B1662781).
-
5'-O-DMT Protection:
-
Co-evaporate 2'-deoxyguanosine with anhydrous pyridine (B92270) to remove residual water.
-
Dissolve the dried 2'-deoxyguanosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product using a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 5'-O-DMT-2'-deoxyguanosine.
-
-
N²-dmf Protection:
-
Dissolve the purified 5'-O-DMT-2'-deoxyguanosine in anhydrous methanol.
-
Add N,N-dimethylformamide dimethyl acetal.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent to obtain the crude 5'-O-DMT-N²-(dimethylformamidinyl)-2'-deoxyguanosine, which can be purified by chromatography.
-
Protocol 2: Phosphitylation of 5'-O-DMT-N²-(dimethylformamidinyl)-2'-deoxyguanosine
This protocol describes the final step to create the reactive phosphoramidite.
-
Reaction Setup:
-
Dissolve the dried 5'-O-DMT-N²-(dimethylformamidinyl)-2'-deoxyguanosine in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).
-
Add N,N-diisopropylethylamine (DIPEA).
-
-
Addition of Phosphitylating Agent:
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature and monitor by TLC or ³¹P NMR.
-
Once the reaction is complete, quench it with a suitable reagent (e.g., methanol).
-
Wash the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification:
-
Purify the crude product by flash chromatography on silica gel using a gradient of an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) with a small amount of triethylamine) to yield the final this compound.
-
Visualizations
Caption: Mechanism of depurination during oligonucleotide synthesis.
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for depurination-related low yields.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Benchchem [benchchem.com]
- 4. This compound configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. digital.csic.es [digital.csic.es]
Technical Support Center: Synthesis of G-Quadruplexes with DMT-dG(dmf)
Welcome to the technical support center for the synthesis of G-quadruplexes using DMT-dG(dmf) phosphoramidite (B1245037). This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DMT-dG(dmf) phosphoramidite for synthesizing G-quadruplexes?
A1: The primary advantage of using the dimethylformamidine (dmf) protecting group on deoxyguanosine is the significantly faster deprotection kinetics compared to the traditional isobutyryl (ibu) group.[1] This rapid deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, thereby reducing the chance of side reactions and preserving the integrity of the final G-quadruplex structure.[1] The dG(dmf) monomer is particularly well-suited for G-rich sequences as it helps to mitigate issues of incomplete deprotection that can be more pronounced with the dG(ib) monomer.[2][3]
Q2: What are the common challenges encountered when synthesizing G-rich sequences that form G-quadruplexes?
A2: Synthesizing G-rich oligonucleotides (GROs) presents several challenges. A primary issue is the propensity of the growing G-rich chains to aggregate on the solid support.[1] This aggregation can hinder the accessibility of reagents to the growing oligonucleotide chain, leading to lower coupling efficiency and a decreased yield of the full-length product.[1] Additionally, G-rich sequences are prone to forming stable secondary structures on the synthesis support, which can further impede the synthesis process. While phosphoramidite chemistry is highly efficient, these issues can lead to a significant reduction in overall yield and purity.
Q3: How can I improve the coupling efficiency during the synthesis of G-quadruplex forming sequences?
A3: To improve coupling efficiency, ensure that all reagents, especially the acetonitrile (B52724) (ACN) diluent and the phosphoramidite solutions, are strictly anhydrous.[4] Water can react with the activated phosphoramidite, leading to a lower coupling efficiency.[4] Optimizing the coupling time and using a sufficient excess of the this compound can also help drive the reaction to completion. For particularly difficult sequences, using a stronger activator may be beneficial, but be mindful of potential side reactions such as GG dimer formation.[4]
Q4: What are the recommended deprotection methods for oligonucleotides synthesized with DMT-dG(dmf)?
A4: DMT-dG(dmf) offers flexibility in deprotection protocols. Standard deprotection can be achieved with concentrated ammonium (B1175870) hydroxide (B78521). For faster deprotection, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) is highly effective. The choice of deprotection method may also depend on the presence of other sensitive modifications in your oligonucleotide.
| Deprotection Reagent | Temperature | Duration | Notes |
| Concentrated Ammonia | 55°C | 2 hours | Standard method.[1][2][3] |
| Concentrated Ammonia | 65°C | 1 hour | Faster standard method.[1][2][3] |
| AMA (Ammonia/Methylamine, 1:1 v/v) | 65°C | 5-10 minutes | "UltraFAST" deprotection. Requires the use of Ac-dC to prevent base modification.[1][5] |
Q5: How should I purify my synthetic G-quadruplex?
A5: A highly effective method for purifying synthetic oligonucleotides is DMT-on reverse-phase purification. This technique utilizes the hydrophobicity of the 5'-DMT group, which is left on the full-length product after synthesis. Failure sequences, which lack the DMT group, will not bind as strongly to the reverse-phase cartridge, allowing for efficient separation. The purified DMT-on oligonucleotide is then treated with a mild acid to remove the DMT group. For G-rich sequences that are prone to aggregation, purification by anion-exchange HPLC can also be effective as it separates oligonucleotides based on charge.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | 1. Low Coupling Efficiency: Presence of moisture in reagents; Insufficient phosphoramidite or activator concentration; G-rich sequence aggregation on the support. 2. Incomplete Deprotection: Deprotection time or temperature was insufficient. | 1. Improve Coupling: Use fresh, anhydrous acetonitrile for all solutions.[4] Ensure phosphoramidite and activator bottles are properly sealed and stored. Increase the coupling time or the excess of phosphoramidite. 2. Ensure Complete Deprotection: Follow the recommended deprotection protocols for dG(dmf) (see FAQ 4). For G-rich sequences, a longer deprotection time or the use of AMA may be beneficial. |
| Presence of n-1 Species (Shorter Oligos) | 1. Inefficient Capping: The capping step failed to block unreacted 5'-hydroxyl groups. 2. Low Coupling Efficiency: See above. | 1. Check Capping Reagents: Ensure that your capping reagents (Cap A and Cap B) are fresh and active. 2. Optimize Coupling: As above, ensure anhydrous conditions and sufficient reagent concentrations. |
| Presence of n+1 Species (Longer Oligos) | GG Dimer Formation: The acidic activator can prematurely remove the 5'-DMT group from a dG phosphoramidite, which then reacts with another activated dG phosphoramidite to form a dimer that gets incorporated into the sequence.[4] | Use a less acidic activator if possible. Minimize the time the phosphoramidite is in contact with the activator before coupling. |
| Broad or Multiple Peaks on HPLC | 1. Oligonucleotide Aggregation: G-quadruplexes can form aggregates, especially in the presence of certain cations. 2. Incomplete Deprotection: Residual protecting groups can lead to multiple peaks. 3. Secondary Structures: The oligonucleotide may be adopting multiple conformations. | 1. Mitigate Aggregation: Heat the sample before injection. Use a mobile phase with a higher pH or containing a denaturant (e.g., formamide) if compatible with your column.[6] 2. Re-treat for Deprotection: Subject the sample to the deprotection conditions again to ensure all protecting groups are removed. 3. Denature Before Analysis: Heat the sample prior to HPLC analysis to disrupt secondary structures. |
| Difficulty Removing the 5'-DMT Group | Steric Hindrance: In some branched or complex structures, the DMT group may be sterically hindered and more resistant to removal. | Increase the temperature or duration of the acid treatment for detritylation. For example, treat with 80% acetic acid at 55°C for 30 minutes.[7] |
Experimental Protocols
Solid-Phase Synthesis of G-Quadruplexes using DMT-dG(dmf)
This protocol outlines the standard steps for solid-phase synthesis on an automated DNA synthesizer.
-
Preparation:
-
Ensure all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and deblocking solution) are fresh and correctly installed on the synthesizer.
-
Use anhydrous acetonitrile as the solvent for phosphoramidites and activator.
-
Dissolve DMT-dG(dmf) and other phosphoramidites to the manufacturer's recommended concentration.
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: The this compound is activated by an activator (e.g., tetrazole or a derivative) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of n-1 sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in THF/water/pyridine.
-
This cycle is repeated for each subsequent nucleotide addition.
-
-
Final Step:
-
After the final coupling step, decide whether to perform a final detritylation (DMT-off) or leave the DMT group on for purification (DMT-on). For G-quadruplexes, DMT-on purification is highly recommended.
-
Deprotection Protocol using AMA
This protocol is for the rapid deprotection of G-quadruplexes synthesized with DMT-dG(dmf) and Ac-dC.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and heat at 65°C for 10 minutes.[5]
-
Allow the vial to cool to room temperature.
-
-
Oligonucleotide Recovery:
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with water and combine the wash with the AMA solution.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
DMT-on Purification using a Reverse-Phase Cartridge
This protocol describes the purification of a DMT-on G-quadruplex.
-
Sample Preparation:
-
After deprotection and evaporation, redissolve the crude oligonucleotide pellet in a loading buffer (e.g., 0.1 M TEAA or a salt solution recommended by the cartridge manufacturer).
-
For G-rich sequences prone to aggregation, heating the sample at 55°C for 15 minutes before loading can improve binding to the cartridge.[4]
-
-
Cartridge Purification:
-
Equilibrate the reverse-phase cartridge with a high-aqueous buffer (e.g., 0.1 M TEAA).
-
Load the dissolved oligonucleotide solution onto the cartridge.
-
Wash the cartridge with the equilibration buffer to elute the short, DMT-off failure sequences.
-
Elute the DMT-on G-quadruplex using a higher concentration of organic solvent (e.g., acetonitrile in 0.1 M TEAA).
-
-
DMT Removal (Detritylation):
-
Evaporate the purified DMT-on oligonucleotide fraction to dryness.
-
Redissolve the pellet in 80% aqueous acetic acid and let it stand at room temperature for 20-30 minutes.[8]
-
Quench the reaction by adding an equal volume of 95% ethanol (B145695) and freeze the sample.
-
-
Desalting:
-
Lyophilize the sample to remove the acetic acid and ethanol.
-
Redissolve the final product in sterile, nuclease-free water.
-
The purified G-quadruplex is now ready for use.
-
Visualized Workflows
Caption: Overall workflow for G-quadruplex synthesis, deprotection, and purification.
Caption: Troubleshooting logic for low yield in G-quadruplex synthesis.
References
- 1. exactmer.com [exactmer.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 7. Synthesis and Structural Characterization of Stable Branched DNA G-Quadruplexes Using the Trebler Phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Post-Synthesis Workup of DMT-dG(dmf) Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the post-synthesis workup of oligonucleotides containing DMT-dG(dmf).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the post-synthesis workup of DMT-dG(dmf) oligonucleotides.
Issue 1: Incomplete Deprotection of dG(dmf)
-
Question: My mass spectrometry analysis indicates the presence of residual dmf protecting groups on guanine (B1146940) bases. What could be the cause, and how can I ensure complete deprotection?
-
Answer: Incomplete deprotection of dG(dmf) is a common issue, particularly in G-rich sequences.[1][2] The removal of the dG protecting group is often the rate-determining step in oligonucleotide deprotection.[1][3][4] Several factors could be contributing to this problem:
-
Deprotection Time and Temperature: The conditions may be insufficient for complete removal.
-
Reagent Quality: The deprotection reagent, especially ammonium (B1175870) hydroxide (B78521), may be old or of poor quality. Concentrated ammonium hydroxide should be fresh for optimal results.[1][3]
-
Deprotection Method: The chosen deprotection method may not be aggressive enough for your specific oligonucleotide sequence.
Recommendations:
-
Verify your deprotection parameters against the recommended conditions in the tables below.
-
Use a fresh bottle of concentrated ammonium hydroxide.
-
For faster and more efficient deprotection, consider using AMA (a mixture of ammonium hydroxide and aqueous methylamine), which can significantly reduce deprotection times.[1][5]
-
For sequences with base-labile modifications, tert-butylamine/water can be a suitable alternative.[5][6]
-
Issue 2: Degradation of Dyes or Other Modifications
-
Question: I am observing degradation of my fluorescent dye or other sensitive modifications during the deprotection step. How can I prevent this?
-
Answer: Many dyes and other modifications are sensitive to the harsh basic conditions of standard deprotection protocols.[5][6] It is crucial to select a deprotection method that is compatible with all components of your oligonucleotide.
Recommendations:
-
Review the compatibility of your specific modification with different deprotection reagents.
-
For very sensitive molecules, "UltraMild" deprotection conditions using potassium carbonate in methanol (B129727) are recommended.[1][5] However, ensure that you have used the appropriate "UltraMild" phosphoramidites (Pac-dA, Ac-dC, and iPr-Pac-dG) during synthesis.[1][5]
-
Some modifications may require specific deprotection protocols. For example, FAM is compatible with AMA deprotection if the oligo is first treated with ammonium hydroxide to remove pivaloyl protecting groups.[6]
-
Issue 3: Low Yield After Purification
-
Question: My final yield of purified oligonucleotide is lower than expected. What are the potential causes during the post-synthesis workup?
-
Answer: Low yield can result from issues at various stages of the workup process, including cleavage, deprotection, and purification.[7]
-
Incomplete Cleavage: The oligonucleotide may not be efficiently cleaved from the solid support.
-
Premature DMT Group Removal: The 5'-DMT group, which is crucial for "DMT-on" purification, can be prematurely lost if the deprotection solution is heated for extended periods before purification.[1]
-
Oligonucleotide Precipitation: During deprotection with reagents like NaOH, oligonucleotides can precipitate onto the CPG, leading to reduced recovery.[8]
-
Purification Method: The chosen purification method and its execution can significantly impact the final yield.[9][10]
Recommendations:
-
Ensure the cleavage step is carried out for the recommended duration. For AMA, cleavage is typically accomplished in 5 minutes at room temperature.[1]
-
When performing "DMT-on" purification, avoid excessive heating of the deprotection solution before the purification step.[1]
-
If using NaOH for deprotection, briefly sonicate the vial to break up the CPG before collecting the supernatant.[8]
-
Optimize your purification protocol. For "DMT-on" purification, reverse-phase cartridge (RPC) is a common and effective method for oligonucleotides up to 50 bases.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for DMT-dG(dmf) oligos using ammonium hydroxide?
A1: For oligonucleotides containing dG(dmf), deprotection with concentrated ammonium hydroxide can be performed under the following conditions: 2 hours at 65°C or 4 hours at 55°C.[1] Using fresh ammonium hydroxide is critical for the success of the deprotection.[1][3]
Q2: What is "UltraFAST" deprotection, and when should I use it?
A2: "UltraFAST" deprotection utilizes a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA).[1] This method significantly reduces deprotection times to as little as 5-10 minutes at 65°C.[1][5] It is compatible with dG(dmf) and is ideal for high-throughput applications. However, it requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[1][5]
Q3: Can I use sodium hydroxide for the deprotection of DMT-dG(dmf) oligos?
A3: The dimethylformamidine (dmf) protecting group on guanosine (B1672433) is remarkably resistant to sodium hydroxide solutions.[8] While an isobutyryl-protected dG (iBu-dG) is cleanly deprotected in 17 hours, the dmf group requires over 72 hours at room temperature for complete removal with 0.4 M NaOH in methanol/water.[8] Therefore, sodium hydroxide is generally not recommended for deprotecting dG(dmf) containing oligonucleotides.
Q4: How does the dG(dmf) protecting group compare to dG(ibu)?
A4: The dG(dmf) protecting group is more labile than the conventional dG(ibu) group, allowing for faster deprotection.[2][3] For instance, deprotection of dG(dmf) with concentrated ammonia (B1221849) is significantly faster than that of dG(ibu).[2] This makes dG(dmf) particularly suitable for G-rich sequences where incomplete deprotection can be a problem.[2]
Q5: Is it necessary to perform a separate cleavage step before deprotection?
A5: This depends on the deprotection protocol. With traditional ammonium hydroxide deprotection, cleavage can be carried out as a separate step, typically for 1 hour at room temperature.[1][3] However, with "UltraFAST" (AMA) and "UltraMild" (potassium carbonate in methanol) methods, cleavage and deprotection occur concurrently.[1]
Data Presentation
Table 1: Deprotection Conditions using Concentrated Ammonium Hydroxide
| dG Protecting Group | Temperature | Time |
| dmf-dG | Room Temperature | 16 hours |
| dmf-dG | 55°C | 4 hours[1] |
| dmf-dG | 65°C | 2 hours[1] |
| iBu-dG | Room Temperature | 36 hours |
| iBu-dG | 55°C | 16 hours |
| iBu-dG | 65°C | 8 hours |
Table 2: "UltraFAST" Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine)
| dG Protecting Group | Temperature | Time |
| dmf-dG or iBu-dG | Room Temperature | 120 minutes |
| dmf-dG or iBu-dG | 37°C | 30 minutes |
| dmf-dG or iBu-dG | 55°C | 10 minutes[1][5] |
| dmf-dG or iBu-dG | 65°C | 5 minutes[1][5] |
| Note: The "UltraFAST" system requires the use of acetyl (Ac) protected dC.[1][5] |
Experimental Protocols
Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide
-
Cleavage (Optional Separate Step): Add 1 mL of fresh, concentrated ammonium hydroxide to the synthesis column. Let stand at room temperature for 1 hour. Elute the oligonucleotide solution into a screw-cap vial.
-
Deprotection: Seal the vial tightly. Place the vial in a heating block or oven set to the desired temperature (e.g., 55°C for 4 hours or 65°C for 2 hours for dG(dmf)).
-
Cooling and Drying: After the incubation, allow the vial to cool to room temperature. Remove the cap and evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspension: Resuspend the deprotected oligonucleotide pellet in an appropriate buffer or water for quantification and purification.
Protocol 2: "UltraFAST" Deprotection using AMA
-
Cleavage and Deprotection: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Add 1 mL of the AMA solution to the synthesis column. Elute the solution into a screw-cap vial.
-
Incubation: Seal the vial tightly and place it in a heating block set to 65°C for 5-10 minutes.
-
Cooling and Drying: After incubation, cool the vial to room temperature. Evaporate the AMA solution to dryness in a vacuum concentrator.
-
Resuspension: Resuspend the oligonucleotide pellet in a suitable buffer for subsequent purification.
Visualizations
Caption: Overview of the post-synthesis workup workflow for DMT-dG(dmf) oligonucleotides.
Caption: Troubleshooting decision tree for incomplete deprotection of dG(dmf) oligos.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. gilson.com [gilson.com]
Technical Support Center: DMT-dG(dmf) Phosphoramidite
Welcome to the Technical Support Center for DMT-dG(dmf) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this crucial reagent in solution and to offer troubleshooting for common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for DMT-dG(dmf) Phosphoramidite powder and in solution?
A: For long-term stability, this compound powder should be stored at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][2][3] When in solution, typically dissolved in anhydrous acetonitrile (B52724), it is recommended to prepare it fresh for each synthesis run.[4] If storage in solution is necessary, it should be for a short period at -20°C in a tightly sealed container with a dry atmosphere.[3] Repeated freeze-thaw cycles should be avoided to minimize degradation.[1]
Q2: How stable is this compound in acetonitrile solution on a DNA synthesizer?
A: The stability of phosphoramidites in acetonitrile solution on a synthesizer is limited, with dG phosphoramidites being the least stable compared to dT, dC, and dA amidites.[5][6][7][8] Degradation is primarily caused by hydrolysis due to trace amounts of water in the acetonitrile.[5][6][7][8] It is crucial to use anhydrous acetonitrile (<30 ppm water, preferably <10 ppm) and to minimize the time the solution remains on the instrument.[4][9]
Q3: What are the main degradation pathways for this compound in solution?
A: The primary degradation pathways for this compound in solution are:
-
Hydrolysis: The phosphoramidite group is susceptible to hydrolysis, which can be catalyzed by acid, leading to the formation of an inactive H-phosphonate species.[1][7][8][10]
-
Oxidation: The P(III) center can be oxidized to a P(V) species, rendering it inactive for the coupling reaction.[11][12]
-
Acrylonitrile (B1666552) Elimination: Autocatalytic elimination of acrylonitrile can also occur, leading to the formation of cyanoethyl phosphonoamidates.[5][6]
Q4: How does the dimethylformamidine (dmf) protecting group affect stability compared to the isobutyryl (ib) group?
A: The dmf protecting group on the guanine (B1146940) base allows for faster deprotection times compared to the conventional isobutyryl (ib) group. While this compound is as stable in solution as other standard phosphoramidites, the dG phosphoramidite, in general, is the most susceptible to degradation regardless of the protecting group.[5][6][7][8] However, the nature of the protecting group can influence the rate of autocatalytic degradation.[7][8]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in oligonucleotide synthesis.
Issue: Low Coupling Efficiency
Low coupling efficiency is a frequent issue that can significantly reduce the yield of the full-length oligonucleotide.[4][13]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Phosphoramidite | Use fresh, high-quality this compound.[4][14] Dissolve the amidite just before use. Visually inspect the powder for clumping or discoloration, which may indicate degradation.[14] |
| Presence of Moisture | Use anhydrous acetonitrile (<10-30 ppm water) for all reagents and washes.[4][9] Consider using molecular sieves in solvent bottles.[4][14] Ensure the inert gas supply to the synthesizer is dry.[9] |
| Suboptimal Activator | Use a fresh, high-quality activator at the recommended concentration. For sterically hindered phosphoramidites, a stronger activator might be necessary.[4] |
| Insufficient Coupling Time | Optimize the coupling time. Longer coupling times may be required for difficult sequences or if coupling efficiency is low.[1][13] |
| Instrument/Fluidics Issues | Check for leaks or blockages in the synthesizer's fluid delivery system.[13] Ensure correct reagent volumes are being delivered. |
Issue: Appearance of n+1 Peaks in Chromatogram
The presence of n+1 peaks (sequences with an additional nucleotide) can arise from issues with the phosphoramidite.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| DMT Group Removal from dG Phosphoramidite | Acidic activators can cause some removal of the 5'-DMT group from the dG phosphoramidite during coupling. This can lead to the formation of a GG dimer that gets incorporated. Using a less acidic activator or optimizing coupling conditions can help mitigate this.[9] |
Data Presentation
Table 1: Representative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the relative stability of standard phosphoramidites in acetonitrile solution over five weeks under an inert atmosphere. Note that dG is the least stable.
| Phosphoramidite | Purity Reduction after 5 Weeks |
| DMT-dG(ib) | 39% |
| DMT-dA(bz) | 6% |
| DMT-dC(bz) | 2% |
| DMT-T | 2% |
(Data adapted from a study on dG(ib) phosphoramidite, which shows a similar trend for dG amidites in general).[5][6]
Table 2: Recommended Concentrations for Oligonucleotide Synthesis Reagents
| Reagent | Recommended Concentration |
| This compound | 0.1 M in anhydrous acetonitrile |
| Activator (e.g., DCI) | 0.25 - 0.5 M in anhydrous acetonitrile |
| Oxidizer (Iodine) | 0.02 M in THF/Water/Pyridine |
(General recommendations, may vary by synthesizer and protocol).[1]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To assess the purity of this compound and detect degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in 10 mL of anhydrous acetonitrile to prepare a 0.1 mg/mL solution. It is recommended to add a small amount of a non-nucleophilic base like triethylamine (B128534) (0.01% v/v) to the diluent to improve stability during analysis.[11]
-
Prepare the sample immediately before analysis to minimize degradation.[11]
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., YMC-Triart C18).[15]
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM Triethylammonium Acetate, pH 7.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The main peak corresponds to the two diastereomers of the intact this compound.[11][15]
-
Earlier eluting peaks may correspond to hydrolyzed products (H-phosphonate), while other peaks can indicate oxidized species or other impurities.[11]
-
Calculate purity by integrating the peak area of the desired product and expressing it as a percentage of the total peak area.
-
Protocol 2: ³¹P NMR Spectroscopy for Stability Assessment
Objective: To directly observe the phosphorus-containing species in a this compound solution and identify degradation products.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.5 mL of anhydrous acetonitrile-d₃ in an NMR tube.
-
Cap the NMR tube securely under an inert atmosphere.
-
-
NMR Spectrometer and Parameters:
-
Spectrometer: A standard NMR spectrometer with a phosphorus probe.
-
Nucleus: ³¹P.
-
Decoupling: Proton-decoupled (¹H-decoupled) for simplified spectra.[16]
-
Chemical Shift Reference: 85% Phosphoric acid as an external standard (δ = 0 ppm).
-
Acquisition: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The intact phosphoramidite will show a characteristic signal around δ 149 ppm.[1][17]
-
Degradation products will appear at different chemical shifts. For example, the hydrolyzed H-phosphonate species typically appear in the region of δ 0-20 ppm.[16]
-
Oxidized P(V) species will also have distinct chemical shifts.
-
The relative integrals of the signals can be used to quantify the extent of degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. China DMF-dG Phosphoramidite Factory - Customized DMF-dG Phosphoramidite - SHARING [sharingtechcn.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 17. nmr.oxinst.com [nmr.oxinst.com]
Validation & Comparative
A Comparative Guide to DMT-dG(dmf) and DMT-dG(ibu) Phosphoramidites in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is critical to ensuring high coupling efficiency, yield, and purity of the final product. For the incorporation of deoxyguanosine (dG), two of the most commonly utilized phosphoramidites are those protected with the dimethylformamidine (dmf) group, DMT-dG(dmf), and the isobutyryl (ibu) group, DMT-dG(ibu). This guide provides an objective comparison of these two reagents, supported by experimental data, to aid researchers in selecting the optimal phosphoramidite for their specific applications.
Introduction to dG Protecting Groups
During oligonucleotide synthesis, the exocyclic amine of guanine (B1146940) must be protected to prevent unwanted side reactions. The isobutyryl (ibu) group has been the conventional choice, offering robust protection throughout the synthesis cycles. However, its removal requires relatively harsh deprotection conditions. The dimethylformamidine (dmf) group was introduced as a more labile alternative, enabling faster and milder deprotection protocols, which are particularly beneficial for the synthesis of sensitive or modified oligonucleotides.
Performance Comparison: Experimental Data
While both DMT-dG(dmf) and DMT-dG(ibu) are capable of achieving high coupling efficiencies, their overall performance in oligonucleotide synthesis can differ, particularly concerning the final yield of the desired product. A study comparing the synthesis of an oligonucleotide containing the guanosine (B1672433) analog 2-aminopurine (B61359) protected with either dmf or ibu provides valuable insights.
| Performance Metric | DMT-dG(ibu) (analog) | DMT-dG(dmf) (analog) | Reference |
| Coupling Efficiency | 99% per step | 99% per step | [1] |
| Yield of Full-Length Oligonucleotide (DMT-on) | 363 OD units (approx. 3.6 µmol) | 156 OD units (approx. 1.6 µmol) | [1] |
| Yield of Full-Length Oligonucleotide (DMT-off) | 276 OD units | 111 OD units | [1] |
The data indicates that while the stepwise coupling efficiencies were identical, the synthesis utilizing the ibu-protected phosphoramidite yielded more than double the amount of the full-length oligonucleotide compared to the dmf-protected counterpart.[1] The authors of the study suggested that the lower yield with the dmf-protected amidite could be attributed to a higher rate of depurination during the acidic detritylation steps of the synthesis.[1]
Depurination: A Contentious Point
The topic of depurination with dmf-protected guanosine is complex. Depurination is the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, leading to chain cleavage during the final basic deprotection and resulting in truncated oligonucleotide sequences.
Some sources suggest that the electron-donating nature of the dmf group should theoretically stabilize the glycosidic bond and thus reduce the rate of depurination compared to the electron-withdrawing acyl protecting groups like ibu. However, the experimental data from the aforementioned study on the 2-aminopurine analog points towards a higher degree of product loss, potentially due to depurination, with the dmf protecting group.[1] This discrepancy highlights the need for further direct comparative studies on standard dG phosphoramidites.
Deprotection Conditions
A significant advantage of DMT-dG(dmf) is the considerably faster and milder conditions required for the final deprotection step. This is a critical factor when synthesizing oligonucleotides containing base-labile modifications.
| Deprotection Reagent | Temperature | DMT-dG(ibu) Deprotection Time | DMT-dG(dmf) Deprotection Time |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | Room Temperature | ~8 hours | ~2 hours[1] |
| Concentrated Ammonium Hydroxide | 55°C | Overnight | 1-2 hours[2] |
| Concentrated Ammonium Hydroxide | 65°C | 8 hours | 1 hour[2] |
| Ammonium Hydroxide/Methylamine (B109427) (AMA) | 65°C | 5-10 minutes | 5-10 minutes |
Stability in Solution
Phosphoramidites, particularly dG phosphoramidites, are known to be sensitive to moisture and can degrade upon storage in solution (e.g., in acetonitrile (B52724) on the synthesizer). Studies have shown that dG phosphoramidites are the least stable among the four standard DNA building blocks.[3][4] There is also evidence to suggest a correlation between the lability of the protecting group and the rate of degradation of the phosphoramidite in solution.[5] This implies that the more readily cleaved dmf-protected dG may be less stable in solution over time compared to the more robust ibu-protected version.[5]
Experimental Protocols
Determination of Coupling Efficiency (Trityl Cation Assay)
This protocol outlines the spectrophotometric determination of coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each coupling cycle.
Methodology:
-
Collection of Trityl Cation: During each synthesis cycle on an automated DNA synthesizer, the acidic deblocking solution containing the cleaved DMT cation is collected into a separate vial for each coupling step.
-
Dilution: Each collected fraction is diluted to a standard volume (e.g., 10 mL) with a suitable acidic solution (e.g., 0.1 M p-toluenesulfonic acid in acetonitrile) to ensure complete ionization and color development of the DMT cation.
-
Spectrophotometric Measurement: The absorbance of the orange-colored DMT cation solution is measured at its maximum absorbance wavelength, which is typically around 498 nm.
-
Calculation of Stepwise Coupling Efficiency: The coupling efficiency for each step is calculated by comparing the absorbance of the trityl cation released at that step to the absorbance from the previous step.
-
Stepwise Efficiency (%) = (Absorbance at step n / Absorbance at step n-1) x 100
-
-
Calculation of Average Coupling Efficiency: The average coupling efficiency is the geometric mean of all the stepwise coupling efficiencies over the entire oligonucleotide synthesis.
Standard Deprotection Protocol for DMT-dG(ibu) Oligonucleotides
Methodology:
-
Cleavage from Solid Support and Deprotection: The solid support-bound oligonucleotide is treated with concentrated ammonium hydroxide (28-30%).
-
Incubation: The sealed reaction vessel is heated at 55°C for 8-16 hours (overnight).
-
Work-up: The solid support is removed by filtration, and the ammonium hydroxide solution containing the deprotected oligonucleotide is evaporated to dryness.
Fast Deprotection Protocol for DMT-dG(dmf) Oligonucleotides
Methodology:
-
Cleavage from Solid Support and Deprotection: The solid support-bound oligonucleotide is treated with concentrated ammonium hydroxide (28-30%).
-
Incubation: The sealed reaction vessel is heated at 55°C for 1-2 hours or at 65°C for 1 hour.[2]
-
Work-up: The solid support is removed by filtration, and the ammonium hydroxide solution containing the deprotected oligonucleotide is evaporated to dryness.
Ultra-Fast Deprotection Protocol (for both dmf- and ibu-dG)
Methodology:
-
Cleavage from Solid Support and Deprotection: The solid support-bound oligonucleotide is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubation: The sealed reaction vessel is heated at 65°C for 5-10 minutes.
-
Work-up: The solid support is removed by filtration, and the AMA solution containing the deprotected oligonucleotide is evaporated to dryness.
Visualizing the Comparison Workflow
Caption: Logical workflow for comparing DMT-dG(ibu) and DMT-dG(dmf).
Conclusion
The choice between DMT-dG(dmf) and DMT-dG(ibu) phosphoramidites depends on the specific requirements of the oligonucleotide synthesis.
-
DMT-dG(ibu) remains a robust and reliable choice for the synthesis of standard DNA oligonucleotides where harsh deprotection conditions are tolerable and maximizing the final product yield is the primary concern. Its greater stability in solution may also be advantageous for less frequent synthesis runs.
-
DMT-dG(dmf) offers the significant advantage of rapid and mild deprotection, making it the preferred option for high-throughput synthesis and for the preparation of oligonucleotides containing sensitive modifications. However, researchers should be aware of the potential for lower overall yields, possibly due to increased depurination, as suggested by studies on guanosine analogs.
Ultimately, the selection should be based on a careful consideration of the trade-offs between deprotection time, the nature of the desired oligonucleotide, and the overall yield. For critical applications, it is advisable to perform a small-scale pilot synthesis to determine the optimal phosphoramidite for a specific sequence and synthesis platform.
References
A Comparative Guide: DMT-dG(dmf) vs. Isobutyryl-dG in Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of success in oligonucleotide synthesis. The protecting group on the exocyclic amine of deoxyguanosine (dG) plays a pivotal role in balancing coupling efficiency, ease of deprotection, and the prevention of side reactions. This guide provides an objective comparison of two commonly used dG phosphoramidites: DMT-dG(dmf) and DMT-dG(isobutyryl), supported by experimental data and detailed protocols.
Executive Summary
The primary advantage of DMT-dG(dmf) over DMT-dG(isobutyryl) lies in its significantly faster deprotection kinetics, which streamlines the overall synthesis workflow and is particularly beneficial for sequences rich in guanine (B1146940). Furthermore, the electron-donating nature of the dimethylformamidine (dmf) group provides superior protection against depurination during the acidic detritylation steps of synthesis. While coupling efficiencies are generally comparable, the choice between the two may also be influenced by the specific sequence and scale of synthesis.
Performance Comparison: Quantitative Data
The selection of a dG phosphoramidite directly impacts several key performance indicators in oligonucleotide synthesis. The following tables summarize the available quantitative data comparing DMT-dG(dmf) and DMT-dG(isobutyryl).
| Parameter | DMT-dG(dmf) | DMT-dG(isobutyryl) | Key Advantage |
| Deprotection Time | Significantly faster | Slower | DMT-dG(dmf) |
| Depurination | Reduced due to electron-donating protecting group | More susceptible due to electron-withdrawing protecting group | DMT-dG(dmf) |
| Coupling Efficiency | High (~99%) | High (~99%) | Comparable |
| Oligonucleotide Yield | May be lower in certain contexts | May be higher in certain contexts | Context-dependent |
Table 1: High-Level Performance Comparison
Deprotection Kinetics
The most significant advantage of the dmf protecting group is its lability, allowing for rapid removal under basic conditions. This is a stark contrast to the more robust isobutyryl (ibu) group, which requires longer incubation times or harsher conditions for complete removal.
| Deprotection Conditions | DMT-dG(dmf) | DMT-dG(isobutyryl) |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) at Room Temperature | 2 hours | 8 hours |
| Concentrated Ammonium Hydroxide at 55°C | < 1 hour | 6-8 hours |
| AMA (Ammonium hydroxide/40% Methylamine (B109427) 1:1) at 65°C | ~5-10 minutes | ~5-10 minutes |
Table 2: Comparison of Deprotection Times
Note: AMA is a fast deprotection reagent compatible with both protecting groups, but the overall trend of dmf being more labile holds true under standard conditions.
Coupling Efficiency and Yield
Studies comparing the coupling efficiency of dmf- and ibu-protected guanosine (B1672433) analogues have shown similar performance, with step-wise efficiencies typically around 99%. However, the final yield of the full-length oligonucleotide can be influenced by other factors. In a study involving the synthesis of a 2-aminopurine (B61359) (a dG analog) containing oligonucleotide, the following was observed:
| Protecting Group on 2-aminopurine | Coupling Efficiency (per step) | Final Yield of DMT-on Oligonucleotide (OD) |
| dmf | 99% | 156 OD |
| isobutyryl | 99% | 363 OD |
Table 3: Comparative Yield for a 2-aminopurine containing oligonucleotide (10 µmol scale)
This data suggests that for certain sequences, the isobutyryl group may lead to a higher yield of the final product, potentially due to fewer side reactions or better stability under specific synthesis conditions.
Depurination: A Critical Consideration
Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, is a detrimental side reaction that occurs during the acidic detritylation step of oligonucleotide synthesis. This leads to chain cleavage and the accumulation of truncated sequences.
The chemical nature of the protecting group on dG significantly influences the rate of depurination.
-
DMT-dG(isobutyryl): The isobutyryl group is electron-withdrawing, which destabilizes the glycosidic bond and makes the guanine base more susceptible to cleavage in an acidic environment.
-
DMT-dG(dmf): The dimethylformamidine group is electron-donating. This electronic effect stabilizes the glycosidic bond, thereby providing enhanced protection against acid-induced depurination.
This inherent chemical property of the dmf group is a crucial advantage, particularly in the synthesis of long oligonucleotides that undergo numerous detritylation cycles.
Experimental Protocols
To facilitate a direct comparison, the following are detailed methodologies for key experiments in oligonucleotide synthesis and analysis.
Solid-Phase Oligonucleotide Synthesis (General Protocol)
This protocol outlines the standard cycle for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the 3'-terminal nucleoside.
-
Phosphoramidites: DMT-dG(dmf) or DMT-dG(isobutyryl), and corresponding phosphoramidites for dA, dC, and dT.
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane).
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous Acetonitrile.
Procedure:
The synthesis is performed on an automated DNA synthesizer and follows a four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is monitored to determine coupling efficiency.
-
Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
For DMT-dG(isobutyryl) protected oligonucleotides (Standard Deprotection):
-
Transfer the solid support to a vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 8-12 hours.
-
Cool to room temperature and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
For DMT-dG(dmf) protected oligonucleotides (Fast Deprotection):
-
Transfer the solid support to a vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55°C for 1-2 hours (or room temperature for 2 hours).
-
Cool to room temperature and transfer the supernatant.
-
Dry the oligonucleotide solution.
Alternatively, for fast deprotection with AMA:
-
Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at 65°C for 10-15 minutes.
-
Cool and dry the solution.
Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized oligonucleotide and quantify the full-length product versus truncated sequences.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Reconstitute the dried oligonucleotide in an appropriate volume of Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
The full-length product will typically be the major peak, with shorter, truncated sequences eluting earlier. Purity is calculated based on the relative peak areas.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key workflows.
A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with DMT-dG(dmf)
For researchers, scientists, and professionals in drug development, the purity and yield of synthetic oligonucleotides are of paramount importance. The choice of phosphoramidite (B1245037) chemistry, particularly the protecting group for the deoxyguanosine (dG) base, significantly impacts these critical parameters. This guide provides an objective comparison of oligonucleotides synthesized using DMT-dG(dmf) phosphoramidite against other common alternatives, supported by experimental data and detailed protocols.
The use of the dimethylformamidine (dmf) protecting group for the dG monomer offers a significant advantage in the deprotection step of oligonucleotide synthesis, allowing for faster and milder cleavage conditions compared to the more traditional isobutyryl (ibu) group. This can be particularly beneficial for the synthesis of oligonucleotides containing base-labile modifications.
Performance Comparison: DMT-dG(dmf) vs. Alternatives
The selection of the dG protecting group directly influences the deprotection time, and consequently, the overall efficiency and purity of the synthesized oligonucleotide.
Deprotection Time Comparison
The primary advantage of using DMT-dG(dmf) is the significantly reduced deprotection time compared to DMT-dG(ibu). This is a critical factor in high-throughput oligonucleotide synthesis. The following table, compiled from data provided by Glen Research, illustrates the deprotection times for various dG protecting groups under different temperature conditions using ammonium (B1175870) hydroxide (B78521).[1][2]
| dG Protecting Group | Deprotection Temperature | Deprotection Time |
| dmf | Room Temperature | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| ibu | Room Temperature | 36 hours |
| 55°C | 16 hours | |
| 65°C | 8 hours | |
| acetyl (Ac) | Room Temperature | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| iPr-Pac | Room Temperature | 2 hours |
| 55°C | 0.5 hours |
Yield Comparison
| 2-Aminopurine (B61359) Protecting Group | Amount of DMT-oligonucleotide (OD) |
| ibu | 363 |
| dmf | 156 |
Purity and Coupling Efficiency
Qualitative assessments suggest that this compound provides high coupling efficiency, comparable to standard phosphoramidites.[3] However, quantitative, head-to-head comparisons of HPLC purity and coupling efficiency for the same oligonucleotide sequence synthesized with dmf, ibu, and other protecting groups are not extensively documented in publicly available data. The final purity of an oligonucleotide is highly dependent on the efficiency of all steps in the synthesis and deprotection process. Incomplete removal of any protecting group can lead to impurities that may be difficult to separate by HPLC.
Experimental Protocols
1. Solid-Phase Oligonucleotide Synthesis (Automated)
This protocol outlines the general steps for automated solid-phase synthesis of a standard DNA oligonucleotide using phosphoramidite chemistry.
-
Synthesis Scale: 1 µmol
-
Synthesizer: An automated DNA/RNA synthesizer (e.g., Applied Biosystems 392)
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.
Synthesis Cycle:
-
Detritylation (Deblocking): The 5'-DMT (dimethoxytrityl) protecting group is removed from the support-bound nucleoside by treating with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer (e.g., DMT-dG(dmf)) is activated with an activator solution (e.g., 0.45 M tetrazole in acetonitrile) and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation using a capping solution (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of deletion mutations (n-1 sequences).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution (e.g., 0.02 M iodine in a mixture of THF, pyridine, and water).
These four steps are repeated for each subsequent nucleotide addition until the desired sequence is synthesized.
2. Cleavage and Deprotection
-
Cleavage from Support: The synthesized oligonucleotide is cleaved from the CPG solid support.
-
Base and Phosphate Deprotection: The protecting groups from the nucleobases (including the dmf or ibu group on guanine) and the cyanoethyl groups from the phosphate backbone are removed. The specific conditions depend on the protecting groups used:
-
For DMT-dG(dmf): Treatment with concentrated ammonium hydroxide at 55°C for 4 hours or at 65°C for 2 hours is typically sufficient.[1][2]
-
For DMT-dG(ibu): A longer treatment with concentrated ammonium hydroxide is required, typically 16 hours at 55°C or 8 hours at 65°C.[1][2]
-
UltraFast Deprotection (AMA): A mixture of ammonium hydroxide and methylamine (B109427) (1:1 v/v) can be used for rapid deprotection, often for 10 minutes at 65°C for both dmf and ibu protected oligonucleotides.[1][4]
-
3. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Analysis
This method is used to analyze the purity of the synthesized and deprotected oligonucleotide.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Waters X-Bridge C18, 250 x 4.6 mm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage over a set time (e.g., 5% to 50% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Temperature: Elevated temperatures (e.g., 60°C) can improve peak shape by reducing secondary structures.[5]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in oligonucleotide synthesis and analysis.
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Deprotection pathway comparison for dmf vs. ibu.
Conclusion
The use of DMT-dG(dmf) in oligonucleotide synthesis offers a clear advantage in terms of significantly reduced deprotection times compared to the traditional DMT-dG(ibu). This translates to a faster overall workflow, which is particularly beneficial for high-throughput synthesis environments and for the preparation of oligonucleotides containing sensitive modifications that cannot withstand prolonged exposure to harsh deprotection conditions. While direct quantitative comparisons of HPLC purity and coupling efficiency are not extensively available, the successful use of DMT-dG(dmf) in routine synthesis suggests that it performs comparably to other standard phosphoramidites in these aspects. The choice of the dG protecting group should, therefore, be guided by the specific requirements of the synthesis, with DMT-dG(dmf) being a strong candidate when rapid deprotection and milder conditions are a priority.
References
A Comparative Guide to Mass Spectrometry for Purity Assessment of DMT-dG(dmf) Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is a critical quality attribute that significantly impacts their efficacy and safety in research, diagnostic, and therapeutic applications. The presence of impurities, such as failure sequences (n-1, n-2) and modifications introduced during synthesis, can lead to ambiguous experimental results and potential off-target effects. This guide provides a comprehensive comparison of mass spectrometry with other widely used analytical techniques for assessing the purity of oligonucleotides, specifically focusing on sequences synthesized using 5'-O-Dimethoxytrityl-N2-(N,N-dimethylformamidine)-2'-deoxyguanosine [DMT-dG(dmf)] phosphoramidite.
The "trityl-on" purification strategy, which leverages the hydrophobicity of the 5'-DMT group, is a common method for enriching the full-length oligonucleotide product.[1][2] The dmf protecting group on the guanine (B1146940) base is designed for rapid deprotection under milder basic conditions, which can help minimize the formation of certain side products.[3] This guide will delve into the nuances of analyzing these specific oligonucleotides.
Comparison of Analytical Techniques for Oligonucleotide Purity Assessment
The choice of an analytical method for oligonucleotide purity assessment depends on several factors, including the length of the oligonucleotide, the types of impurities to be detected, the required resolution, and throughput.[1] This section compares the performance of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC), and Capillary Gel Electrophoresis (CGE).
Table 1: Quantitative Comparison of Purity Assessment Methods for a Hypothetical 20-mer DMT-dG(dmf) Oligonucleotide
| Analytical Method | Principle of Separation | Typical Purity Result (%) | Resolution | Throughput | Key Advantages | Key Limitations |
| MALDI-TOF MS | Mass-to-charge ratio | Identity Confirmation | High (for mass) | High | Rapid mass confirmation, identification of adducts and truncations.[4] | Not inherently quantitative, lower resolution for longer oligos (>50 bases).[1] |
| IP-RP-HPLC | Hydrophobicity | 90 - 98% | High | Medium | Excellent for separating DMT-on from DMT-off species, MS-compatible.[5] | Can be complex to develop methods, ion-pairing reagents can suppress MS signal.[6] |
| AEX-HPLC | Charge (number of phosphate (B84403) groups) | 92 - 99% | Very High | Medium | Resolves failure sequences (n-1, n+1) effectively, robust and reproducible.[7] | Not directly compatible with MS due to high salt concentrations, less effective for neutral modifications.[8] |
| CGE | Size and charge | 95 - 99% | Very High | High | Excellent resolution of different length oligos, requires minimal sample.[4] | Can be sensitive to secondary structures, gel matrix can be complex to prepare.[3] |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are tailored for the analysis of a DMT-on 20-mer oligonucleotide containing dG(dmf).
MALDI-TOF Mass Spectrometry
This technique provides rapid and accurate molecular weight determination of the main product and its impurities.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
3-Hydroxypicolinic acid (3-HPA) matrix solution (10 mg/mL in 50:50 acetonitrile:water with 10 mg/mL diammonium hydrogen citrate)[8]
-
Oligonucleotide sample (approx. 1-10 pmol/µL in ultrapure water)[1]
Protocol:
-
Spot 0.5 µL of the 3-HPA matrix solution onto the MALDI target plate.[8]
-
Allow the matrix spot to air dry completely.
-
On top of the dried matrix, spot 0.5 µL of the oligonucleotide sample solution.[8]
-
Let the sample co-crystallize with the matrix at room temperature.
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in negative or positive ion linear mode, depending on the instrument and desired information.[9]
-
Analyze the resulting spectrum to identify the peak corresponding to the full-length product and any peaks corresponding to failure sequences or other modifications based on their mass differences.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity, making it highly effective for separating the DMT-on full-length product from non-DMT (failure) sequences.[2]
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[10]
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[6]
-
Mobile Phase B: 100 mM TEAA in acetonitrile[6]
-
DMT-on oligonucleotide sample dissolved in Mobile Phase A
Protocol:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotides using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes).[1]
-
Monitor the elution profile at 260 nm.
-
The DMT-on full-length product will have a significantly longer retention time than the DMT-off failure sequences.
-
Calculate purity based on the relative peak areas of the chromatogram.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone, providing excellent resolution between the full-length product and shorter failure sequences.[1]
Materials:
-
HPLC system with UV detector
-
Strong anion-exchange column (e.g., DNAPac series)[1]
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0[1]
-
Mobile Phase B: 20 mM Tris-HCl with 1 M NaCl, pH 8.0[1]
-
Oligonucleotide sample dissolved in water or Mobile Phase A
Protocol:
-
Equilibrate the anion-exchange column with Mobile Phase A.
-
Inject the oligonucleotide sample.
-
Elute with a linear gradient of increasing Mobile Phase B to increase the salt concentration (e.g., 0% to 50% B over 30 minutes).
-
Monitor the elution at 260 nm.
-
The full-length oligonucleotide will elute after the shorter failure sequences.
-
Purity is determined by the relative area of the main peak.
Capillary Gel Electrophoresis (CGE)
CGE offers high-resolution separation of oligonucleotides based on their size in a gel-filled capillary.
Materials:
-
Capillary electrophoresis system with UV detector
-
Fused silica (B1680970) capillary filled with a sieving polymer (e.g., replaceable polyacrylamide)
-
Run buffer (e.g., 100 mM Tris-TAPS, 7 M Urea, pH 8.0)
-
Oligonucleotide sample dissolved in water
Protocol:
-
Pre-run the capillary with run buffer to equilibrate.
-
Inject the oligonucleotide sample into the capillary using electrokinetic injection.
-
Apply a high voltage (e.g., -10 to -20 kV) across the capillary.
-
Detect the migrating oligonucleotides at 260 nm.
-
Shorter oligonucleotides will migrate faster through the gel matrix.
-
Calculate purity based on the corrected peak areas in the electropherogram.
Visualizing the Workflow
The following diagram illustrates the general workflow for the purity assessment of a DMT-dG(dmf) oligonucleotide.
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthetic DMT-dG(dmf) oligonucleotides is crucial for ensuring their quality and performance. MALDI-TOF MS provides rapid identity confirmation, while IP-RP-HPLC, AEX-HPLC, and CGE offer robust quantitative purity analysis with varying degrees of resolution and throughput.[1] For comprehensive characterization, a combination of these techniques is often employed. For instance, HPLC or CGE can provide quantitative purity data, while MS can be used to identify the impurities observed in the chromatograms or electropherograms. This integrated approach ensures the highest confidence in the quality of synthetic oligonucleotides for demanding downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pharmtech.com [pharmtech.com]
- 9. support.proteinmetrics.com [support.proteinmetrics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of DMF and iBu Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting groups is a critical parameter influencing the efficiency, purity, and yield of synthetic oligonucleotides. This guide provides an objective comparison of two commonly used protecting groups for guanine (B1146940), N,N-dimethylformamidine (DMF) and isobutyryl (iBu), with a focus on their deprotection efficiency, supported by experimental data.
The selection of an appropriate protecting group strategy is paramount in modern oligonucleotide synthesis. The rate-determining step in the deprotection of oligonucleotides is often the removal of the protecting group from the guanine base.[1][2] Incomplete deprotection can lead to the accumulation of impurities that are difficult to remove, ultimately impacting the performance of the final product in downstream applications. This comparison focuses on the deprotection characteristics of the more labile dimethylformamidine (DMF) group versus the more traditional isobutyryl (iBu) group.
Deprotection Efficiency: A Quantitative Comparison
The primary advantage of the DMF protecting group over the iBu group lies in its significantly increased lability, which allows for faster and milder deprotection conditions.[3][4][5] This is particularly beneficial for the synthesis of oligonucleotides containing sensitive modifications or dyes that may be degraded under harsh deprotection conditions.[6][7]
A study comparing the removal of various protecting groups found the DMF group to be the most labile, followed by the iBu group.[3] At room temperature, the DMF group was completely removed in 2 hours, whereas the iBu group required 8 hours under the same conditions.[3] At the standard deprotection temperature of 55°C, both protecting groups are completely removed, although DMF deprotection is significantly faster.[3][4]
The following table summarizes the deprotection conditions for DMF and iBu protected guanosine (B1672433) (dG) based on data from various sources.
| Protecting Group | Reagent | Temperature | Time for Complete Deprotection | Reference |
| iBu-dG | Concentrated Ammonia | Room Temperature | 8 hours | [3] |
| Concentrated Ammonia | 55°C | ≥ 6 hours | [3] | |
| AMA (Ammonium Hydroxide (B78521)/Methylamine) | 65°C | 5-10 minutes | [7][8] | |
| dmf-dG | Concentrated Ammonia | Room Temperature | 2 hours | [3] |
| Concentrated Ammonia | 55°C | 2 hours | [4] | |
| Concentrated Ammonia | 65°C | 1 hour | [4] | |
| AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | [7][8] | |
| Tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | [6][7] |
Impact on Yield and Purity
The faster deprotection kinetics of the DMF group can lead to higher purity oligonucleotides, especially for G-rich sequences where incomplete deprotection is a known issue with the iBu group.[4] The use of dmf-dG has been shown to greatly reduce the incidence of incomplete deprotection.[4]
However, in a comparative synthesis of a 2-aminopurine (B61359) containing oligonucleotide, the use of an iBu-protected phosphoramidite (B1245037) resulted in a higher final yield (276 OD) compared to the dmf-protected counterpart (111 OD) after HPLC purification.[3] This suggests that while DMF offers faster deprotection, other factors in the synthesis and purification process can also influence the overall yield, and the choice of protecting group may need to be optimized for specific sequences or modifications.
Experimental Protocols
Below are generalized experimental protocols for the deprotection of oligonucleotides synthesized with either iBu-dG or dmf-dG phosphoramidites.
Standard Deprotection using Concentrated Ammonium (B1175870) Hydroxide
Objective: To cleave the oligonucleotide from the solid support and remove the exocyclic amine protecting groups.
Materials:
-
Oligonucleotide synthesis column (containing CPG support with synthesized oligonucleotide)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vial
-
Heating block or oven
Procedure:
-
Place the synthesis column in a suitable apparatus to allow for the passage of the deprotection solution.
-
Draw the concentrated ammonium hydroxide into a syringe and pass it through the column to wet the support.
-
Fill the column with fresh concentrated ammonium hydroxide and allow it to stand for 1 hour at room temperature to cleave the oligonucleotide from the support.
-
Elute the oligonucleotide-containing solution from the column into a screw-cap vial.
-
Wash the support with additional concentrated ammonium hydroxide and combine the eluents.
-
Seal the vial tightly.
-
For iBu-dG containing oligonucleotides, heat the vial at 55°C for a minimum of 6 hours.[3]
-
For dmf-dG containing oligonucleotides, heat the vial at 55°C for 2 hours or at 65°C for 1 hour.[4]
-
After the incubation period, cool the vial to room temperature.
-
The deprotected oligonucleotide solution can then be dried down or proceed directly to purification (e.g., by HPLC or desalting).
UltraFAST Deprotection using AMA Reagent
Objective: To achieve rapid cleavage and deprotection of the oligonucleotide.
Materials:
-
Oligonucleotide synthesis column
-
AMA reagent (a 1:1 mixture of concentrated Ammonium Hydroxide and 40% aqueous Methylamine)
-
Screw-cap vial
-
Heating block or oven set to 65°C
Procedure:
-
Follow steps 1-5 from the standard deprotection protocol, using the AMA reagent instead of concentrated ammonium hydroxide.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 5-10 minutes. This condition is effective for oligonucleotides containing either iBu-dG or dmf-dG .[7][8]
-
Cool the vial to room temperature.
-
Proceed with downstream processing of the deprotected oligonucleotide.
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of synthetic oligonucleotides, highlighting the key stages where the choice of protecting group has an impact.
Caption: General workflow for oligonucleotide deprotection.
Conclusion
The choice between DMF and iBu protecting groups for guanine in oligonucleotide synthesis presents a trade-off between deprotection speed and, in some specific cases, final yield. The DMF group offers the significant advantage of faster and milder deprotection, which is crucial for high-throughput synthesis and for the integrity of sensitive oligonucleotides. This can lead to higher purity products, particularly for sequences prone to incomplete deprotection. While the iBu group is more traditional and can perform well, it requires longer deprotection times and more stringent conditions. For applications demanding rapid turnaround and the use of delicate chemical modifications, the DMF protecting group is generally the superior choice. Researchers should consider the specific requirements of their oligonucleotide sequence and downstream applications when selecting the optimal protecting group strategy.
References
Performance of DMT-dG(dmf) in High-Throughput Oligonucleotide Synthesis: A Comparative Guide
In the realm of high-throughput oligonucleotide synthesis, the choice of phosphoramidite (B1245037) building blocks is a critical determinant of efficiency, yield, and purity of the final product. For the incorporation of deoxyguanosine (dG), various protecting groups for the exocyclic amine are utilized, with dimethylformamidine (dmf) being a prominent option alongside the more traditional isobutyryl (ibu) and acetyl (Ac) groups. This guide provides an objective comparison of the performance of DMT-dG(dmf) against its common alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthesis needs.
Executive Summary
The primary advantage of DMT-dG(dmf) lies in its rapid deprotection kinetics, a crucial factor in high-throughput applications where minimizing cycle times is paramount. The dmf group is significantly more labile than the conventional ibu group, allowing for faster and milder deprotection conditions. This not only accelerates the overall synthesis process but can also be beneficial for oligonucleotides containing sensitive modifications that may be compromised by harsh or prolonged deprotection steps. While coupling efficiencies for all commonly used dG phosphoramidites are generally high, the choice of protecting group can influence the overall yield and purity of the synthesized oligonucleotides.
Performance Comparison
The following tables summarize the key performance indicators for DMT-dG(dmf) and its alternatives based on available data. It is important to note that direct head-to-head comparisons in single studies are limited, and performance can vary depending on the specific sequence, synthesis platform, and protocols employed.
Table 1: Deprotection Conditions and Times
| Protecting Group | Reagent | Temperature | Time |
| dmf | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) | 65°C | 10 minutes[1][2] |
| Concentrated Ammonia (B1221849) | 55°C | 2 hours[3] | |
| Concentrated Ammonia | 65°C | 1 hour[3] | |
| ibu | Concentrated Ammonia | 55°C | 8 hours[4] |
| Concentrated Ammonia | Room Temp. | 24 hours[4] | |
| Ac | Ammonium Hydroxide/Methylamine (AMA) | 65°C | 5-10 minutes[2][5][6] |
Table 2: Performance Metrics Overview
| Performance Metric | DMT-dG(dmf) | DMT-dG(ibu) | DMT-dG(Ac) |
| Coupling Efficiency | Typically >99% | Typically >99% | Typically >99% |
| Synthesis Yield | Generally high, though some studies on analogues suggest potential for lower yield compared to ibu in specific contexts.[7] | High, often considered the standard for routine synthesis. | High, compatible with fast deprotection protocols.[2][5][6] |
| Final Purity | High, with the advantage of reduced risk of incomplete deprotection for G-rich sequences.[3] | High, but can be compromised by incomplete deprotection in G-rich sequences. | High, particularly when used in "UltraFAST" deprotection protocols.[5][6] |
| Deprotection Speed | Fast | Slow | Fast |
| Compatibility with Sensitive Modifications | High | Moderate | High |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to comparing the performance of different dG phosphoramidites.
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four fundamental steps of phosphoramidite-based oligonucleotide synthesis.
-
Detritylation (Deblocking): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The activated phosphoramidite (e.g., DMT-dG(dmf)) in an anhydrous acetonitrile (B52724) solution is delivered to the synthesis column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole, which acetylates the unreacted hydroxyls.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Base Deprotection: The same reagent used for cleavage also removes the protecting groups from the nucleobases. The specific time and temperature conditions are dependent on the protecting groups used (see Table 1). For DMT-dG(dmf), a rapid deprotection can be achieved with AMA at 65°C for 10 minutes.[1][2] For DMT-dG(ibu), a longer incubation in concentrated ammonia at 55°C for 8 hours is typically required.[4]
-
Work-up: The resulting crude oligonucleotide solution is typically dried, resuspended in water, and can be further processed for purification.
Protocol 3: Analysis of Oligonucleotide Purity by HPLC
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a suitable reverse-phase column (e.g., C18) is used.
-
Mobile Phase: A gradient of two solvents is typically employed.
-
Solvent A: An aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is run to elute the oligonucleotides. For example, a gradient of 5% to 50% acetonitrile over 30 minutes.
-
Detection: The elution of oligonucleotides is monitored by UV absorbance at 260 nm.
-
Analysis: The purity of the oligonucleotide is determined by integrating the peak area of the full-length product and comparing it to the total area of all peaks in the chromatogram.
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Caption: Comparison of deprotection times for dG phosphoramidites.
Conclusion
For high-throughput oligonucleotide synthesis, DMT-dG(dmf) offers a significant advantage due to its rapid deprotection kinetics, which translates to shorter cycle times and increased throughput. This is particularly beneficial when synthesizing long oligonucleotides or sequences containing sensitive modifications. While DMT-dG(ibu) remains a robust and widely used option for standard synthesis, its prolonged deprotection time can be a bottleneck in high-throughput environments. DMT-dG(Ac) also offers fast deprotection and is a viable alternative to DMT-dG(dmf). The optimal choice of dG phosphoramidite will ultimately depend on the specific requirements of the application, including the desired throughput, the length and sequence of the oligonucleotide, and the presence of any sensitive chemical modifications. Researchers should consider the trade-offs between deprotection speed, potential side reactions, and overall process efficiency when selecting the appropriate building blocks for their high-throughput synthesis needs.
References
- 1. scribd.com [scribd.com]
- 2. glenresearch.com [glenresearch.com]
- 3. DMT-dG(dmf) Phosphoramidite configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 4. DMT-dG(ib) Phosphoramidite 93183-15-4 [sigmaaldrich.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
Decoding Fidelity: A Comparative Guide to DMT-dG(dmf) in G-Rich Sequence Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of synthesizing G-rich oligonucleotides, ensuring sequence fidelity is paramount. The choice of the deoxyguanosine (dG) phosphoramidite (B1245037) protecting group is a critical determinant of success, directly impacting synthesis efficiency, purity of the final product, and the structural integrity of G-quadruplexes. This guide provides an objective comparison of DMT-dG(dmf) with its common alternative, DMT-dG(ibu), supported by experimental data and detailed protocols to aid in making informed decisions for your research.
Guanine-rich sequences are notorious for their propensity to form stable secondary structures, primarily G-quadruplexes, which can hinder the efficiency of oligonucleotide synthesis and purification. The selection of an appropriate protecting group for the exocyclic amine of guanine (B1146940) is crucial to mitigate these challenges. The dimethylformamidine (dmf) group, utilized in DMT-dG(dmf), offers distinct advantages in this context, primarily owing to its rapid deprotection kinetics.
Performance Comparison: DMT-dG(dmf) vs. DMT-dG(ibu)
The primary distinction between the dmf and isobutyryl (ibu) protecting groups lies in their lability under standard deprotection conditions. The dmf group is significantly more labile, allowing for faster and milder deprotection, which is particularly beneficial for G-rich sequences prone to aggregation and the formation of secondary structures.
| Parameter | DMT-dG(dmf) | DMT-dG(ibu) | Key Advantages of DMT-dG(dmf) |
| Deprotection Time (Ammonia, RT) | ~2 hours for complete removal[1] | ~8 hours for complete removal[1] | Faster deprotection minimizes exposure to harsh basic conditions, reducing the potential for side reactions and degradation of sensitive modifications. |
| Deprotection Time (Ammonia, 55°C) | < 6 hours for complete removal[1] | ~6 hours for complete removal[1] | At elevated temperatures, the time differential is less pronounced but still favors dmf for high-throughput synthesis. |
| Relative Deprotection Rate | Approximately twice as fast as dG(ibu) | Standard deprotection rate | The accelerated deprotection of dmf-dG is particularly advantageous for G-rich sequences, where incomplete deprotection is a common issue with ibu-dG. |
| Synthesis Yield | May be lower in some contexts. A study on 2-aminopurine (B61359) synthesis reported a lower yield compared to the ibu-protected counterpart[1]. | Generally provides good yields. The same 2-aminopurine study showed a higher final yield with the ibu protecting group[1]. | While yield can be sequence-dependent, the improved purity and fidelity with dmf often outweigh a potential slight decrease in crude yield. |
| Purity of G-Rich Sequences | Generally higher due to more efficient deprotection, minimizing incompletely deprotected species. | Can be compromised by incomplete deprotection, leading to co-eluting impurities that are difficult to resolve by HPLC. | Higher purity simplifies downstream purification and improves the reliability of experimental results. |
| G-Quadruplex Formation | Promotes the formation of well-defined G-quadruplex structures due to higher purity of the full-length oligonucleotide. | Incompletely deprotected guanine bases can interfere with proper G-quadruplex folding and stability. | Ensures a more homogeneous population of correctly folded G-quadruplexes for structural and functional studies. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are protocols for the key experiments cited in this guide.
Oligonucleotide Synthesis
The synthesis of G-rich oligonucleotides is typically performed on an automated solid-phase DNA synthesizer using phosphoramidite chemistry.
Protocol:
-
Solid Support: Controlled Pore Glass (CPG) functionalized with the initial nucleoside.
-
Phosphoramidites: DMT-dG(dmf) or DMT-dG(ibu), along with standard phosphoramidites for dA, dC, and dT, are dissolved in anhydrous acetonitrile (B52724) to a concentration of 0.1 M.
-
Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Capping Reagents: Acetic anhydride/Lutidine/THF (Cap A) and N-Methylimidazole/THF (Cap B).
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Deblocking Agent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.
-
Synthesis Cycle: The automated synthesis follows a standard cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.
-
Cleavage and Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature or 55°C for the times specified in the comparison table.
-
Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).
HPLC Purification of G-Rich Oligonucleotides
Reverse-phase HPLC is a standard method for purifying synthetic oligonucleotides. For G-rich sequences, ion-exchange HPLC can also be effective, especially for resolving secondary structures.
Protocol (Reverse-Phase HPLC):
-
Column: A C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure: The crude oligonucleotide solution is injected onto the column, and fractions corresponding to the major peak (full-length product) are collected. The collected fractions are then desalted using a suitable method like ethanol (B145695) precipitation or a desalting column.
Mass Spectrometry Analysis
Mass spectrometry is essential for confirming the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence fidelity.
Protocol (Electrospray Ionization - ESI-MS):
-
Sample Preparation: The purified oligonucleotide is dissolved in a solution of 50:50 acetonitrile:water with 0.1% triethylamine.
-
Mass Spectrometer: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is used.
-
Ionization Mode: Negative ion mode is typically used for oligonucleotides.
-
Data Analysis: The resulting spectrum is deconvoluted to determine the molecular weight of the oligonucleotide.
Thermal Stability (Tm) Analysis by Circular Dichroism (CD) Spectroscopy
The thermal stability of a G-quadruplex is characterized by its melting temperature (Tm), the temperature at which 50% of the structure is unfolded. CD spectroscopy is a powerful technique to monitor the conformational changes of G-quadruplexes upon heating.
Protocol:
-
Sample Preparation: The purified oligonucleotide is dissolved in a buffer containing a stabilizing cation (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) to a final concentration of 3-5 µM.
-
CD Spectrometer: A CD spectrometer equipped with a temperature controller is used.
-
Measurement Parameters:
-
Wavelength: Monitor the CD signal at the wavelength of maximum change upon unfolding (e.g., 264 nm for a parallel G-quadruplex).
-
Temperature Range: 20°C to 95°C.
-
Heating Rate: 1°C/minute.
-
-
Data Analysis: The CD signal is plotted against temperature. The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the melting curve.
Conclusion
The validation of G-rich sequence fidelity is a multifaceted process where the choice of phosphoramidite chemistry plays a pivotal role. The use of DMT-dG(dmf) offers a significant advantage due to its rapid deprotection kinetics, which translates to higher purity and fidelity, especially for challenging G-rich sequences. While synthesis yields may be slightly lower in some cases compared to DMT-dG(ibu), the benefits of cleaner crude product and more reliable formation of desired secondary structures like G-quadruplexes make DMT-dG(dmf) a superior choice for many applications in research and drug development. By utilizing the comparative data and detailed protocols provided in this guide, researchers can optimize their synthesis strategies and ensure the high fidelity of their G-rich oligonucleotides.
References
A Comparative Guide to Assessing the Purity of Crude Oligonucleotides with DMT-dG(dmf)
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and diagnostic potential of synthetic oligonucleotides necessitates rigorous purity assessment to ensure safety and efficacy. The presence of impurities, such as failure sequences (n-1, n-2) and other byproducts from chemical synthesis, can significantly impact the performance of these molecules. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of crude oligonucleotides, with a special focus on sequences containing the 5'-dimethoxytrityl (DMT) protected deoxyguanosine(dmf) phosphoramidite (B1245037) [DMT-dG(dmf)].
Key Analytical Techniques for Oligonucleotide Purity Assessment
The primary methods for analyzing the purity of synthetic oligonucleotides include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC), Capillary Gel Electrophoresis (CGE), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Each technique offers distinct advantages and is suited for different aspects of purity analysis.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of the most common analytical methods for oligonucleotide purity assessment.
| Feature | RP-HPLC (DMT-on) | IEX-HPLC | Capillary Gel Electrophoresis (CGE) | MALDI-TOF MS |
| Primary Separation Principle | Hydrophobicity | Charge (phosphate backbone) | Size/Molecular Weight | Mass-to-charge ratio |
| Resolution | Excellent for separating DMT-on from failure sequences.[1] | Excellent for oligonucleotides up to 40 bases.[1][2] | High, capable of single-base resolution.[3] | Provides molecular weight confirmation.[3] |
| Typical Analysis Time | 20-40 minutes | 20-40 minutes | 10-30 minutes[4] | < 5 minutes |
| Sensitivity | High (pmol range) | High (pmol range) | Very High (fmol-amol range) | High (fmol-pmol range)[3] |
| Quantitative Accuracy | Good | Good | Excellent | Semi-quantitative |
| Throughput | Moderate | Moderate | High (with automated systems)[4] | High |
Method Comparison: Advantages and Disadvantages
| Method | Advantages | Disadvantages |
| RP-HPLC (DMT-on) | - Excellent for separating full-length DMT-bearing oligonucleotides from non-DMT failure sequences.[5] - Volatile buffers can be used, simplifying sample recovery.[6] | - Resolution decreases for longer oligonucleotides (>50-80 bases).[1] - Secondary structures can affect separation. |
| IEX-HPLC | - Separates based on the number of phosphate (B84403) groups, providing good resolution of different lengths.[1] - Effective for oligonucleotides with significant secondary structure due to the use of denaturing high-pH mobile phases.[1][2] | - Resolution decreases for longer oligonucleotides (>40 bases).[1][2] - High salt buffers are not directly compatible with mass spectrometry. |
| Capillary Gel Electrophoresis (CGE) | - High resolving power, capable of separating oligonucleotides that differ by a single base.[3] - Requires very small sample volumes.[3] - Can be fully automated for high throughput.[4] | - Can be more complex to set up and run than HPLC. - Gel matrix needs to be carefully prepared and maintained. |
| MALDI-TOF MS | - Very fast analysis time. - Provides direct confirmation of the molecular weight of the full-length product and impurities.[3] - Tolerant to some salts and buffers.[3] | - Primarily provides molecular weight information and is not ideal for quantitative purity assessment of complex mixtures. - Resolution can be a limiting factor for co-eluting species of similar mass. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for DMT-on Oligonucleotides
This protocol is designed for the analysis of crude oligonucleotides where the final 5'-DMT group is left on the full-length product.
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and column oven.
-
C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Nuclease-free water or Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in the sample solvent to a final concentration of approximately 10 OD/mL.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution:
-
5% to 35% Mobile Phase B over 30 minutes.
-
35% to 100% Mobile Phase B over 5 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes (column wash).
-
100% to 5% Mobile Phase B over 2 minutes.
-
Re-equilibrate at 5% Mobile Phase B for 10 minutes.
-
-
Detection: Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained, hydrophobic peak.
-
Data Analysis: Calculate the purity by integrating the peak area of the full-length product and dividing it by the total area of all peaks.
Protocol 2: Ion-Exchange HPLC (IEX-HPLC)
This protocol separates oligonucleotides based on the negative charge of their phosphate backbone.
Instrumentation:
-
HPLC system with a gradient pump and UV detector.
-
Anion-exchange column suitable for oligonucleotides (e.g., quaternary ammonium-based).
Reagents:
-
Mobile Phase A: 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B: 20 mM Tris-HCl with 1 M NaCl, pH 8.0.
-
Sample Solvent: Nuclease-free water.
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in nuclease-free water to a concentration of approximately 1 OD/mL. Ensure the oligonucleotide is detritylated (DMT-off) for this analysis.
-
Column Equilibration: Equilibrate the anion-exchange column with 100% Mobile Phase A for at least 20 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 20-50 µL of the prepared sample.
-
Gradient Elution:
-
0% to 50% Mobile Phase B over 40 minutes.
-
50% to 100% Mobile Phase B over 10 minutes (column wash).
-
Hold at 100% Mobile Phase B for 5 minutes.
-
100% to 0% Mobile Phase B over 2 minutes.
-
Re-equilibrate at 0% Mobile Phase B for 10 minutes.
-
-
Detection: Monitor the elution at 260 nm. The full-length product will be the most retained peak due to its higher number of phosphate groups.
-
Data Analysis: Determine the purity by calculating the relative peak area of the full-length product.
Protocol 3: Capillary Gel Electrophoresis (CGE)
CGE provides high-resolution separation of oligonucleotides based on their size.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm length).
-
Sieving matrix (e.g., replaceable linear polyacrylamide solution).
Reagents:
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer with 7 M Urea.
-
Sieving Matrix: Commercially available or laboratory-prepared linear polyacrylamide in running buffer.
-
Sample Solvent: Nuclease-free water.
Procedure:
-
Capillary Preparation: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the running buffer.
-
Capillary Filling: Fill the capillary with the sieving matrix solution.
-
Sample Preparation: Dilute the crude oligonucleotide in nuclease-free water to a concentration of 0.1-0.5 OD/mL.
-
Injection: Inject the sample using electrokinetic injection (e.g., 5-10 kV for 5-15 seconds).
-
Separation: Apply a separation voltage of 15-30 kV. The temperature is typically maintained at 30-50 °C to denature the oligonucleotides.
-
Detection: Detect the migrating species at 260 nm.
-
Data Analysis: The purity is determined by the relative peak area of the full-length oligonucleotide.
Protocol 4: MALDI-TOF Mass Spectrometry
This protocol is for the rapid mass confirmation of the synthesized oligonucleotide.
Instrumentation:
-
MALDI-TOF Mass Spectrometer.
Reagents:
-
Matrix Solution: Saturated solution of 3-hydroxypicolinic acid (3-HPA) in 50:50 acetonitrile:water containing 10 mg/mL diammonium hydrogen citrate.[7]
-
Sample Solvent: Nuclease-free water.
Procedure:
-
Sample Preparation: Dilute the crude oligonucleotide to a final concentration of 1-10 pmol/µL in nuclease-free water.[7]
-
Spotting: On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry. Then, spot 1 µL of the diluted oligonucleotide sample on top of the dried matrix spot.
-
Analysis: Acquire the mass spectrum in negative ion linear mode.
-
Data Analysis: Compare the observed molecular weight of the major peak with the calculated theoretical mass of the full-length oligonucleotide. Impurity peaks (e.g., n-1, n-2) can be identified by their mass differences.
Visualization of Workflows and Relationships
Caption: Workflow for assessing crude oligonucleotide purity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Analysis of Guanosine Phosphoramidites for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of high-purity oligonucleotides. Guanosine (B1672433) phosphoramidites, in particular, present unique challenges due to the reactivity of the guanine (B1146940) base. This guide provides an objective comparison of commonly used guanosine phosphoramidites, focusing on their performance, stability, and the impact of different protecting groups on synthesis outcomes. The information is supported by experimental data and detailed protocols to aid in the selection of the most suitable reagents for specific research and development needs.
The efficiency of oligonucleotide synthesis is critically dependent on the performance of the phosphoramidite (B1245037) monomers. Guanosine phosphoramidites are notoriously the most susceptible to degradation and side reactions, which can lead to lower coupling efficiencies and the accumulation of impurities.[1] The choice of the exocyclic amine protecting group on the guanine base is a key determinant of the phosphoramidite's stability and its deprotection kinetics. This analysis delves into the characteristics of several common guanosine phosphoramidites to facilitate an informed selection process.
Performance Characteristics of Common Guanosine Phosphoramidites
The selection of a guanosine phosphoramidite is often a trade-off between coupling efficiency, stability in solution, and the lability of the protecting group. The most widely used protecting groups for the N2 position of guanosine are acyl groups such as isobutyryl (iBu) and acetyl (Ac), and the formamidine (B1211174) group, dimethylformamidine (dmf). More specialized protecting groups like diphenylcarbamoyl (DPC) and tert-butyloxycarbonyl (tBu/Boc) have also been developed for specific applications.[2][3]
A key performance indicator is the coupling efficiency, which dictates the yield of the full-length oligonucleotide. Even small decreases in average stepwise coupling efficiency can lead to a dramatic reduction in the final product yield, especially for longer oligonucleotides.[4] Stability is another critical factor, as phosphoramidites can degrade upon storage in solution on an automated synthesizer, with guanosine phosphoramidites being particularly prone to degradation.[5] The ease of removal of the protecting group during the final deprotection step is also a major consideration, as harsh conditions can damage sensitive modifications on the oligonucleotide.
The following table summarizes the performance characteristics of several common guanosine phosphoramidites based on available data.
| Protecting Group | Common Abbreviation | Key Performance Characteristics | Deprotection Conditions |
| Dimethylformamidine | dmf-dG | Rapid deprotection (approx. 4 times faster than iBu).[6] Suitable for synthesis of oligos with labile modifications. | Mild basic conditions (e.g., ammonium (B1175870) hydroxide (B78521)/methylamine).[7] |
| Isobutyryl | iBu-dG | More resistant to hydrolysis compared to dmf-dG, offering better stability in solution. Slower deprotection. | Requires longer treatment with concentrated ammonium hydroxide at elevated temperatures.[8] |
| Acetyl | Ac-dG | Can offer higher coupling efficiency compared to bulkier protecting groups.[9] | Compatible with standard and mild deprotection conditions.[7] |
| Diphenylcarbamoyl | DPC-G | Bulky group used to enhance regioselectivity during synthesis of the phosphoramidite.[2][10] May lead to lower coupling efficiency.[9] | Standard deprotection with ammonium hydroxide.[2] |
| tert-Butyl/Boc | tBu/Boc-G | Acid-labile protection concept, useful for specific applications in RNA synthesis.[3][11] | Compatible with standard RNA deprotection protocols.[11] |
Experimental Data on Coupling Efficiency
A recent study comparing guanosine TNA phosphoramidites with different protecting groups under suboptimal synthesis conditions highlighted the impact of the protecting group on coupling efficiency. A phosphoramidite with a less bulky acetyl protecting group demonstrated a higher coupling efficiency of 94% compared to the 85% efficiency observed with the bulkier DPC protecting group.[1] This suggests that steric hindrance from the protecting group can play a significant role in the coupling reaction.
Stability and Degradation
Guanosine phosphoramidites are known to be less stable in solution compared to other nucleoside phosphoramidites.[1] The degradation is often autocatalytic and influenced by the presence of water.[4][12] Studies have shown a correlation between the ease of removal of the protecting group and the rate of autocatalytic degradation, with phosphoramidites having more labile protecting groups being more prone to degradation.[12] Therefore, while dmf-dG offers the advantage of rapid deprotection, iBu-dG may provide better stability during prolonged synthesis runs.
Experimental Protocols
To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: Comparative Analysis of Coupling Efficiency
This protocol outlines a method to compare the coupling efficiency of different guanosine phosphoramidites.
1. Oligonucleotide Synthesis:
-
Synthesize a test oligonucleotide sequence (e.g., a 20-mer) containing the guanosine base at a specific position on an automated DNA/RNA synthesizer.
-
For each guanosine phosphoramidite to be tested, perform a separate synthesis under identical conditions (e.g., 50 mM phosphoramidite concentration, 5-minute coupling time).[2]
-
Use standard phosphoramidites for the other bases.
2. Cleavage and Deprotection:
-
Cleave the synthesized oligonucleotides from the solid support and deprotect them using appropriate conditions for the specific guanosine protecting group. For example, treat with a 30% aqueous ammonium hydroxide solution for 18 hours at 55°C.[2]
3. Analysis:
-
Analyze the crude deprotected oligonucleotides by anion-exchange high-performance liquid chromatography (AEX-HPLC) and MALDI-TOF mass spectrometry.[2]
-
Quantify the peaks corresponding to the full-length product and the truncated product (n-1) to calculate the coupling efficiency for the guanosine incorporation step.
Protocol 2: Evaluation of Phosphoramidite Stability in Solution
This protocol describes a method to assess the stability of guanosine phosphoramidites in the synthesis solvent.
1. Sample Preparation:
-
Prepare solutions of the different guanosine phosphoramidites (e.g., 0.1 M) in anhydrous acetonitrile.
-
Store the solutions on the synthesizer at ambient temperature to mimic synthesis conditions.
2. Time-Course Analysis:
-
At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
-
Analyze the aliquots using an appropriate analytical technique, such as HPLC, to quantify the amount of intact phosphoramidite and any degradation products.
3. Data Interpretation:
-
Plot the percentage of intact phosphoramidite as a function of time to determine the degradation rate for each phosphoramidite.
Visualizing Key Processes
To better understand the underlying processes, the following diagrams illustrate the general structure of a guanosine phosphoramidite, the standard oligonucleotide synthesis cycle, and a logical workflow for a comparative analysis.
Caption: General structure of a 5'-DMT-2'-deoxyguanosine-3'-CE phosphoramidite.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.[13]
Caption: Logical workflow for the comparative analysis of guanosine phosphoramidites.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An improved synthesis of guanosine TNA phosphoramidite for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Evaluating the Cost-Effectiveness of DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis
In the realm of synthetic biology and drug development, the efficient and cost-effective synthesis of oligonucleotides is paramount. The choice of phosphoramidite (B1245037) building blocks, particularly for the incorporation of deoxyguanosine (dG), significantly impacts both the final yield and the overall cost of synthesis. This guide provides a comprehensive comparison of DMT-dG(dmf) Phosphoramidite with its common alternative, DMT-dG(ibu) Phosphoramidite, focusing on performance, cost, and experimental considerations for researchers, scientists, and professionals in drug development.
Performance Comparison: Coupling Efficiency and Oligonucleotide Yield
The performance of a phosphoramidite is primarily determined by its coupling efficiency and the yield of the final full-length oligonucleotide. While both DMT-dG(dmf) and DMT-dG(ibu) phosphoramidites generally exhibit high coupling efficiencies, the choice of the exocyclic amine protecting group (dimethylformamidine 'dmf' vs. isobutyryl 'ibu') can influence the overall outcome of the synthesis, particularly in terms of final yield and deprotection conditions.
A key advantage of the 'dmf' protecting group is its lability, which allows for significantly faster deprotection times compared to the more robust 'ibu' group.[1] This can be a critical factor in high-throughput synthesis environments.
Experimental data from a comparative study on the synthesis of an oligonucleotide containing a modified purine (B94841) (2-aminopurine) provides valuable insights into the performance of dmf- and ibu-protected phosphoramidites. In this study, both phosphoramidites demonstrated a high coupling efficiency of 99% per step.[2] However, a notable difference was observed in the final oligonucleotide yield after purification. The synthesis utilizing the ibu-protected phosphoramidite resulted in a significantly higher yield of the full-length product compared to the dmf-protected counterpart.[2]
Table 1: Comparison of Coupling Efficiency and Oligonucleotide Yield
| Parameter | This compound | DMT-dG(ibu) Phosphoramidite | Reference |
| Coupling Efficiency | 99% (for 2-aminopurine) | 99% (for 2-aminopurine) | [2] |
| Final Yield (OD Units) | 156 | 363 | [2] |
Note: The yield data is based on a 10 µmol scale synthesis of an oligonucleotide containing 2-aminopurine (B61359) and purified by HPLC.
Cost-Effectiveness Analysis
The cost-effectiveness of a phosphoramidite is a function of its price and the amount required per synthesis. Prices can vary between suppliers and are subject to change. The following table provides an illustrative cost comparison based on currently available information.
Table 2: Illustrative Cost Comparison
| Product | Supplier | Catalog Number | Quantity | Price (USD) | Cost per Gram (USD) |
| This compound | AxisPharm | AP15313 | 5 g | $90 | $18 |
| This compound | BroadPharm | BP-28842 | 5 g | $110 | $22 |
| This compound | Sigma-Aldrich | G115000 | - | - | - |
| DMT-dG(ibu) Phosphoramidite | Sigma-Aldrich | G111000 | 6 x 10 g | $1,080 | $18 |
| DMT-dG(ibu) Phosphoramidite | Sigma-Aldrich | G111000 | 100 g | $1,630 | $16.30 |
Note: Prices are for illustrative purposes only and may not be current. Researchers should obtain quotes from suppliers for accurate pricing. The amount of phosphoramidite used per coupling reaction depends on the synthesis scale and the excess required, typically a 5- to 20-fold molar excess over the solid support loading.[3][4]
Experimental Protocols
Standard Phosphoramidite Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps for the addition of a single nucleotide.
1. Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[4]
-
Purpose: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain, exposing the 5'-hydroxyl group for the next coupling reaction.[5]
-
Monitoring: The cleaved DMT cation is orange and its absorbance at 495 nm is measured to determine the coupling efficiency of the previous cycle.[4][6]
2. Coupling:
-
Reagents: A phosphoramidite monomer (e.g., DMT-dG(dmf)) and an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).
-
Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[5]
-
Conditions: The reaction is carried out in anhydrous acetonitrile. The phosphoramidite is typically used in a 5- to 20-fold molar excess.[3][4]
3. Capping:
-
Reagents: A mixture of acetic anhydride (B1165640) and 1-methylimidazole.[3]
-
Purpose: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.[5]
4. Oxidation:
-
Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[4]
-
Purpose: Oxidation of the unstable phosphite triester linkage to a more stable phosphate (B84403) triester.[5]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Protocol for Determining Coupling Efficiency (Trityl Cation Assay)
The stepwise coupling efficiency is a critical parameter for assessing the success of oligonucleotide synthesis. It can be determined by quantifying the amount of DMT cation released during the deblocking step of each cycle.
Materials:
-
Automated DNA/RNA synthesizer with a spectrophotometer or conductivity meter to monitor the trityl cation.
-
Oligonucleotide synthesis reagents as described in the standard protocol.
Procedure:
-
Initiate the automated oligonucleotide synthesis program.
-
During each deblocking step, the acidic solution containing the cleaved DMT cation is passed through the spectrophotometer.
-
The absorbance of the orange-colored DMT cation is measured at approximately 495 nm.
-
The synthesizer's software records the absorbance value for each cycle.
-
The stepwise coupling efficiency is calculated by comparing the absorbance of a given cycle to the previous one. A stable or slightly decreasing absorbance indicates high coupling efficiency (typically >98%). A significant drop in absorbance suggests a problem with the coupling step of that particular cycle.
Visualizing the Synthesis Pathway
The cyclical nature of phosphoramidite chemistry is fundamental to the automated synthesis of oligonucleotides. The following diagram illustrates the key stages of this process.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Conclusion
The choice between DMT-dG(dmf) and DMT-dG(ibu) phosphoramidites involves a trade-off between deprotection speed and final oligonucleotide yield. While DMT-dG(dmf) offers the advantage of faster deprotection, which is beneficial for high-throughput applications, experimental evidence suggests that DMT-dG(ibu) may provide a higher yield of the final product. The cost per gram of the two phosphoramidites is comparable, making the decision primarily dependent on the specific requirements of the synthesis and the desired purity and yield of the final oligonucleotide. For applications where maximizing the yield of the full-length product is critical, DMT-dG(ibu) may be the more cost-effective option despite the longer deprotection times. Conversely, for high-volume synthesis where time is a limiting factor, the faster processing enabled by DMT-dG(dmf) could be more advantageous. Researchers should carefully consider these factors and may benefit from performing small-scale pilot syntheses to determine the optimal phosphoramidite for their specific application.
References
- 1. This compound 330628-04-1 [sigmaaldrich.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. atdbio.com [atdbio.com]
Characterizing Modified Oligonucleotides: A Comparative Guide to Using DMT-dG(dmf)
The synthesis of high-quality modified oligonucleotides is paramount for their successful application in research, diagnostics, and therapeutics. The choice of phosphoramidite (B1245037) building blocks, particularly the protecting groups, significantly impacts the purity and integrity of the final product. This guide provides a comparative analysis of the characterization of modified oligonucleotides synthesized using 5'-O-Dimethoxytrityl-N2-(dimethylformamidine)-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as DMT-dG(dmf). We will explore how the use of this reagent, versus alternatives with different protecting groups, influences the analytical outcomes from key characterization techniques.
The Significance of the 'dmf' Protecting Group
During solid-phase oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions on the exocyclic amines of the nucleobases.[1][2] For deoxyguanosine, the isobutyryl (ibu) group has been traditionally used. However, the dimethylformamidine (dmf) group offers a distinct advantage: it is significantly more labile and allows for faster deprotection under milder basic conditions.[2] This rapid deprotection minimizes the exposure of the oligonucleotide to harsh chemicals, which can lead to base modifications and degradation, particularly in sensitive modified oligonucleotides.[1][3] The use of DMT-dG(dmf) is especially beneficial for the synthesis of G-rich sequences, where incomplete deprotection can be a significant issue with the conventional dG(ibu) monomer.
Comparative Analysis of Characterization Techniques
The quality of synthesized oligonucleotides is assessed through a variety of analytical methods. Below, we compare how oligonucleotides synthesized with DMT-dG(dmf) perform against those made with alternative phosphoramidites when analyzed by these techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purification and purity assessment of synthetic oligonucleotides. Several modes of HPLC are employed, each providing unique separation capabilities.
Data Presentation: HPLC Analysis
| Analytical Technique | Performance with DMT-dG(dmf) Synthesized Oligos | Performance with Alternative (e.g., dG(ibu)) Synthesized Oligos | Key Advantages of DMT-dG(dmf) |
| Ion-Pair Reversed-Phase (IP-RP) HPLC | Typically shows a sharper main product peak with fewer and smaller impurity peaks. The faster deprotection leads to less base modification. | May exhibit broader peaks and more significant impurity shoulders, especially for longer or G-rich sequences, due to incomplete deprotection or base modification. | Higher purity profiles, leading to more accurate quantification and characterization. |
| Anion-Exchange (AEX) HPLC | Results in a well-resolved main peak, indicating a homogeneous charge distribution of the full-length product. | Can show additional peaks corresponding to incompletely deprotected species, which alter the overall charge of the oligonucleotide. | More homogeneous product, simplifying purification and analysis. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Provides clean separation with minimal interfering peaks from synthesis by-products. HILIC is also compatible with mass spectrometry.[4][5] | May show additional peaks from incompletely deprotected and modified oligonucleotides, complicating the chromatogram. | Cleaner chromatograms and suitability for LC-MS analysis. |
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
A typical IP-RP-HPLC protocol for oligonucleotide analysis involves the following steps:
-
Column: A C18 column designed for oligonucleotide separation.
-
Mobile Phase A: An aqueous buffer containing an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Detection: UV absorbance is monitored at 260 nm.
-
Sample Preparation: The lyophilized oligonucleotide is reconstituted in nuclease-free water.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of synthetic oligonucleotides.[6][7] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques used.
Data Presentation: Mass Spectrometry Analysis
| Analytical Technique | Performance with DMT-dG(dmf) Synthesized Oligos | Performance with Alternative (e.g., dG(ibu)) Synthesized Oligos | Key Advantages of DMT-dG(dmf) |
| Electrospray Ionization (ESI-MS) | The mass spectrum is dominated by the peak corresponding to the expected molecular weight of the full-length product. Adducts from incomplete deprotection are minimal. | The spectrum may show additional peaks corresponding to the mass of the oligonucleotide with protecting groups still attached (e.g., +70 Da for isobutyryl). | Unambiguous confirmation of the desired product's molecular weight and higher confidence in product identity. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) | A clean spectrum with a prominent peak for the desired product is typically observed. This is especially true for shorter oligonucleotides.[8] | May show a more complex spectrum with peaks from incompletely deprotected species, which can interfere with the identification of the main product. | Higher signal-to-noise ratio for the target oligonucleotide, facilitating accurate mass determination. |
Experimental Protocol: ESI-MS
-
Sample Preparation: The oligonucleotide sample is desalted using techniques like ethanol (B145695) precipitation or size-exclusion chromatography.
-
Infusion: The desalted sample is infused into the mass spectrometer via liquid chromatography or direct injection.
-
Ionization: The sample is ionized using an electrospray source.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Processing: The resulting multi-charged spectrum is deconvoluted to determine the molecular weight of the oligonucleotide.
Capillary Electrophoresis (CE)
Capillary electrophoresis, particularly capillary gel electrophoresis (CGE), offers high-resolution separation of oligonucleotides based on their size.[9][10] It is an excellent method for assessing the purity and identifying the presence of shorter, "failure" sequences.
Data Presentation: Capillary Electrophoresis Analysis
| Analytical Technique | Performance with DMT-dG(dmf) Synthesized Oligos | Performance with Alternative (e.g., dG(ibu)) Synthesized Oligos | Key Advantages of DMT-dG(dmf) |
| Capillary Gel Electrophoresis (CGE) | The electropherogram typically shows a single, sharp peak for the full-length product (n) with minimal peaks for shorter failure sequences (n-1, n-2, etc.). | The electropherogram may display more pronounced failure sequence peaks, as harsh deprotection conditions can lead to chain cleavage. | Higher purity of the full-length product, which is critical for applications requiring high-fidelity oligonucleotides. |
Experimental Protocol: Capillary Gel Electrophoresis
-
Capillary and Gel: A fused silica (B1680970) capillary is filled with a sieving polymer (gel).
-
Sample Injection: A small volume of the oligonucleotide sample is injected into the capillary.
-
Electrophoresis: A high voltage is applied across the capillary, causing the negatively charged oligonucleotides to migrate through the gel towards the anode.
-
Separation: The oligonucleotides are separated based on their size, with shorter fragments migrating faster.
-
Detection: The separated oligonucleotides are detected as they pass a detector, typically by UV absorbance.
Conclusion
The use of DMT-dG(dmf) phosphoramidite in the synthesis of modified oligonucleotides consistently leads to a higher quality final product. This is evident across a range of standard analytical techniques. The faster and milder deprotection afforded by the 'dmf' group results in fewer synthesis-related impurities, such as incompletely deprotected species and base modifications. Consequently, oligonucleotides synthesized with DMT-dG(dmf) exhibit cleaner HPLC profiles, more straightforward mass spectra, and higher purity as determined by capillary electrophoresis. For researchers, scientists, and drug development professionals, the choice of high-quality synthesis reagents like DMT-dG(dmf) is a critical step in ensuring the reliability and reproducibility of their work with modified oligonucleotides.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. atdbio.com [atdbio.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. web.colby.edu [web.colby.edu]
- 8. Techniques for Oligonucleotide Analysis | Technology Networks [technologynetworks.com]
- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 10. bio-rad.com [bio-rad.com]
A Comparative Guide to DMT-dG(dmf) Phosphoramidite for Oligonucleotide Synthesis
For researchers, scientists, and professionals in drug development, the quality of phosphoramidites is paramount for the successful synthesis of high-fidelity oligonucleotides. This guide provides a detailed comparison of DMT-dG(dmf) Phosphoramidite (B1245037) with its common alternative, DMT-dG(ibu) Phosphoramidite, focusing on key quality control parameters and performance metrics. Experimental data and protocols are provided to support an objective evaluation.
Executive Summary
The choice of the exocyclic protecting group for deoxyguanosine (dG) phosphoramidites significantly impacts the efficiency of oligonucleotide synthesis, particularly concerning deprotection time and the integrity of the final product. The dimethylformamidine (dmf) protecting group on DMT-dG(dmf) Phosphoramidite offers a significant advantage in terms of rapid deprotection, which is crucial for high-throughput synthesis and for sensitive oligonucleotides susceptible to degradation under harsh basic conditions. While the isobutyryl (ibu) group, found on the more conventional DMT-dG(ibu) Phosphoramidite, is known for its stability, it requires longer and harsher deprotection conditions.
Comparative Analysis of Quality Control Parameters
The quality of phosphoramidites is assessed through a variety of analytical techniques. Purity is a critical parameter, as impurities can lead to the incorporation of incorrect bases and the formation of truncated or modified oligonucleotides.
| Parameter | This compound | DMT-dG(ibu) Phosphoramidite | Analytical Method | Significance |
| Appearance | White to off-white powder | White to off-white powder | Visual Inspection | Ensures the material is free from obvious contamination or degradation. |
| Purity (HPLC) | ≥98.0% | ≥99.0% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Quantifies the percentage of the desired phosphoramidite and separates it from impurities. A high purity level is essential for high coupling efficiency. |
| Purity (³¹P-NMR) | ≥99% | ≥99% | Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy | Confirms the presence of the desired trivalent phosphorus species and detects oxidized pentavalent phosphorus impurities. |
| Identity | Conforms to structure | Conforms to structure | Mass Spectrometry (MS), ¹H-NMR, UV/VIS | Verifies the chemical structure and molecular weight of the phosphoramidite. |
| Water Content | ≤0.3% | ≤0.3% | Karl Fischer Titration | Moisture can hydrolyze the phosphoramidite, reducing its reactivity and leading to lower coupling efficiency.[1][2] |
| Storage | -10 to -25°C, under inert atmosphere | 2-8°C, under inert atmosphere | - | Proper storage is crucial to prevent degradation and maintain reactivity. |
Performance Comparison: Experimental Data
The performance of a phosphoramidite in oligonucleotide synthesis is determined by several factors, including its coupling efficiency, stability during synthesis (resistance to depurination), and the ease of deprotection.
Deprotection Efficiency
The dmf group is significantly more labile than the ibu group, allowing for much faster and milder deprotection conditions.
| Protecting Group | Deprotection Conditions | Deprotection Time | Reference |
| dmf | Concentrated Ammonia (NH₄OH) at 55°C | 2 hours | [3][4] |
| dmf | Concentrated Ammonia (NH₄OH) at 65°C | 1 hour | [3] |
| dmf | Ammonium hydroxide/methylamine (AMA) at 65°C | 5-10 minutes | [3] |
| ibu | Concentrated Ammonia (NH₄OH) at 55°C | 8-16 hours | [3] |
This rapid deprotection minimizes the exposure of the synthesized oligonucleotide to harsh basic conditions, which can be particularly beneficial for modified or sensitive sequences.
Coupling Efficiency and Synthesis Yield
While direct comparative data on coupling efficiency under identical conditions is scarce, studies on analogous phosphoramidites provide valuable insights. A study comparing dmf- and ibu-protected 2-aminopurine (B61359) phosphoramidites in a 10 µmol scale synthesis reported similar coupling efficiencies of 99% per step for both. However, the final yield of the full-length DMT-on oligonucleotide was significantly higher with the ibu-protected amidite (363 OD) compared to the dmf-protected one (156 OD).[5] The authors attributed this difference to potential depurination of the dmf-protected base during synthesis.[5]
It is important to note that dG is generally more susceptible to depurination than 2-aminopurine, and modern synthesis protocols using dmf-dG often employ milder acidic conditions for detritylation to mitigate this risk.[6][7]
Stability and Depurination
The stability of the glycosidic bond between the purine (B94841) base and the deoxyribose sugar is critical to prevent depurination during the acidic detritylation step of oligonucleotide synthesis. Electron-donating protecting groups like dmf stabilize this bond, whereas electron-withdrawing groups like ibu can destabilize it.[7][8]
A study on the degradation of dG phosphoramidites in solution (hydrolysis) showed that the rate of degradation is dependent on the protecting group, with the order of stability being ibu > dmf > tac (tert-butylphenoxyacetyl).[1] While this reflects stability in solution and not directly on the synthesizer, it provides a general indication of the inherent lability of the protecting groups. The use of milder deblocking agents like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA) is often recommended, especially for longer oligonucleotides, to minimize depurination, particularly when using acyl-protected purines.[6][7]
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
Objective: To determine the purity of the phosphoramidite and identify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Phosphoramidite sample.
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1 M TEAA in water.
-
Mobile Phase B: Acetonitrile.
-
-
Prepare the sample by dissolving the phosphoramidite in acetonitrile to a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the following parameters:
-
Flow rate: 1.0 mL/min.
-
Column temperature: Ambient.
-
Detection wavelength: 260 nm.
-
Injection volume: 10 µL.
-
-
Run a gradient elution program (this may need optimization depending on the specific phosphoramidite and column):
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 50% B
-
35-40 min: 50% B
-
-
Analyze the chromatogram. The phosphoramidite typically appears as a pair of diastereomers. Calculate the purity by integrating the peak areas of the main product and any impurities.
Protocol 2: Coupling Efficiency Assessment via Trityl Cation Monitoring
Objective: To determine the stepwise coupling efficiency during automated oligonucleotide synthesis.
Methodology: This method relies on the spectrophotometric measurement of the dimethoxytrityl (DMT) cation released during the deblocking step of each synthesis cycle. The intensity of the orange color is proportional to the amount of full-length oligonucleotide successfully coupled in the previous cycle.
Procedure:
-
The DNA synthesizer must be equipped with an in-line UV-Vis detector.
-
During the synthesis protocol, after each coupling, capping, and oxidation step, the DMT group of the newly added nucleotide is removed by an acidic deblocking solution.
-
The acidic solution containing the released DMT cation is passed through the detector.
-
The absorbance is measured at approximately 495 nm.
-
The synthesizer's software compares the absorbance of the trityl cation from each cycle to the previous one to calculate the stepwise coupling efficiency. A stable or consistent absorbance reading indicates high and uniform coupling efficiency. A significant drop in absorbance indicates a failure in the coupling step.
Visualizing Key Processes
To better illustrate the workflows and relationships discussed, the following diagrams are provided.
Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.
Caption: Comparison of deprotection times for dmf and ibu protecting groups.
Conclusion
This compound stands out for its ability to facilitate rapid oligonucleotide deprotection, a key advantage in high-throughput and time-sensitive applications. This feature also makes it suitable for the synthesis of oligonucleotides containing sensitive or modified bases that may be compromised by prolonged exposure to harsh deprotection conditions. However, its increased lability may necessitate the use of milder detritylation conditions to minimize the risk of depurination during synthesis.
In contrast, DMT-dG(ibu) Phosphoramidite, while requiring significantly longer deprotection times, offers robustness and potentially higher yields in standard syntheses due to its greater stability. The choice between these two phosphoramidites should be guided by the specific requirements of the oligonucleotide being synthesized, balancing the need for speed and mild deprotection against the potential for side reactions. Rigorous quality control of the starting phosphoramidite is essential in either case to ensure the synthesis of high-quality oligonucleotides.
References
Performance Showdown: DMT-dG(dmf) Phosphoramidite Versus Alternatives in Oligonucleotide Synthesis
A comprehensive review for researchers and drug development professionals on the performance of DMT-dG(dmf) phosphoramidite (B1245037) compared to other common deoxyguanosine phosphoramidites. This guide provides a detailed analysis of coupling efficiency, deprotection kinetics, stability, and resistance to depurination, supported by experimental data and protocols.
In the precise world of oligonucleotide synthesis, the choice of phosphoramidite building blocks is critical to ensuring the fidelity and yield of the final product. For the incorporation of deoxyguanosine (dG), chemists have several options for the protection of the exocyclic amine, with the most common being the isobutyryl (ibu) and dimethylformamidine (dmf) groups. This guide delves into the performance characteristics of DMT-dG(dmf) phosphoramidite, offering a comparative analysis against its primary counterparts to aid researchers in selecting the optimal reagent for their specific applications.
Key Performance Metrics: A Comparative Overview
The performance of a phosphoramidite is judged on several key parameters: its efficiency in coupling to the growing oligonucleotide chain, the speed and completeness of deprotection, its stability in solution on the synthesizer, and its resistance to side reactions such as depurination.
| Protecting Group | Typical Coupling Efficiency | Deprotection Conditions | Depurination Susceptibility | Solution Stability |
| dmf | >99%[1] | Fast: Conc. NH₄OH, 1h at 65°C or 2h at 55°C | Higher | Lower |
| ibu | >98%[1] | Standard: Conc. NH₄OH, overnight at 55°C | Lower | Higher[2][3] |
| Pac/iPr-Pac | >98% | Ultra-mild: K₂CO₃ in MeOH, 4h at RT | Lower | Moderate |
Table 1: Comparative performance of common dG phosphoramidites. Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical conditions.
In-Depth Analysis
Coupling Efficiency
High coupling efficiency is paramount for the synthesis of long and high-purity oligonucleotides. Both DMT-dG(dmf) and its alternatives generally exhibit excellent coupling efficiencies, typically exceeding 98%.[1] This ensures a high yield of the full-length product. The efficiency is routinely monitored during synthesis using the Trityl cation assay, which measures the amount of the dimethoxytrityl (DMT) group cleaved at the beginning of each coupling cycle. A consistent and high trityl release indicates successful coupling at each step.
Deprotection Kinetics
A significant advantage of the dmf protecting group is the rapid rate of its removal. Standard deprotection of the ibu group requires prolonged exposure to concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. In contrast, the dmf group can be cleaved under significantly milder and faster conditions, making it ideal for high-throughput synthesis and for oligonucleotides containing base-labile modifications. This rapid deprotection minimizes the potential for side reactions and degradation of the final product.
Stability in Solution
The stability of phosphoramidites in the acetonitrile (B52724) solvent on the DNA synthesizer directly impacts the efficiency of the synthesis. Deoxyguanosine phosphoramidites are known to be the least stable of the four standard DNA building blocks.[2][3] Studies have shown that dG phosphoramidites are susceptible to hydrolysis and other degradation pathways in solution. While direct comparative stability data for dG(dmf) versus dG(ibu) under identical conditions is limited, it is generally observed that more labile protecting groups can sometimes correlate with lower stability of the phosphoramidite monomer.[4] Therefore, fresh solutions of dG phosphoramidites are recommended for optimal performance.
Depurination
Depurination, the cleavage of the N-glycosidic bond between the purine (B94841) base and the sugar, is a critical side reaction during oligonucleotide synthesis, particularly during the acidic detritylation step. The electron-withdrawing nature of the protecting group on the exocyclic amine of guanine (B1146940) can influence the stability of this bond. While formamidine (B1211174) protecting groups like dmf are electron-donating and should theoretically stabilize the glycosidic bond, some studies suggest that oligonucleotides synthesized with dmf-protected monomers may be more susceptible to depurination under certain conditions compared to those with acyl protecting groups like ibu.[5] Careful optimization of the detritylation conditions is crucial to minimize this side reaction.
Experimental Protocols
To facilitate the independent evaluation of phosphoramidite performance, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Coupling Efficiency via Trityl Cation Assay
Objective: To quantitatively measure the stepwise coupling efficiency of a phosphoramidite during automated oligonucleotide synthesis.
Procedure:
-
Set up the automated DNA synthesizer with the desired synthesis protocol.
-
During each deblocking step, the acidic deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane) cleaves the DMT group from the 5'-end of the growing oligonucleotide chain.
-
The orange-colored DMT cation is released and flows through a UV-Vis detector integrated into the synthesizer.
-
The absorbance of the trityl cation is measured at approximately 495 nm.
-
The synthesizer software records the peak area for each cycle.
-
The stepwise coupling efficiency is calculated by comparing the absorbance of a given cycle to the previous one. A stable or slightly decreasing absorbance indicates high coupling efficiency.
Protocol 2: Oligonucleotide Synthesis, Deprotection, and Purification
Objective: To synthesize a test oligonucleotide using the phosphoramidite of interest and purify it for analysis.
Materials:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Phosphoramidite solutions (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: 16% N-methylimidazole in THF)
-
Oxidizing solution (0.02 M iodine in THF/pyridine/water)
-
Deblocking solution (3% TCA in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Reversed-phase HPLC system
Procedure:
-
Synthesis: Program the desired oligonucleotide sequence into the DNA synthesizer. Perform the synthesis using the standard phosphoramidite chemistry cycle: deblocking, coupling, capping, and oxidation.
-
Cleavage and Deprotection:
-
For dG(dmf): After synthesis, treat the CPG support with concentrated ammonium hydroxide at 65°C for 1 hour or 55°C for 2 hours.
-
For dG(ibu): Treat the CPG support with concentrated ammonium hydroxide at 55°C overnight.
-
-
Purification:
-
Filter the ammoniacal solution to remove the CPG support.
-
Evaporate the solution to dryness.
-
Resuspend the crude oligonucleotide in an appropriate buffer.
-
Purify the oligonucleotide by reversed-phase HPLC. A common method involves using a C18 column with a gradient of acetonitrile in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.[6]
-
Protocol 3: Analysis of Oligonucleotide Purity by Mass Spectrometry
Objective: To determine the molecular weight and purity of the synthesized oligonucleotide.
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., water with a small amount of a volatile buffer like ammonium acetate).
-
Analyze the sample using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[7]
-
The resulting mass spectrum will show a major peak corresponding to the full-length product and potentially minor peaks corresponding to impurities such as n-1 shortmers (sequences missing one nucleotide) or products of side reactions.[7]
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the target oligonucleotide to confirm its identity.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the key workflows in oligonucleotide synthesis and analysis.
References
- 1. rsc.org [rsc.org]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. web.colby.edu [web.colby.edu]
A Head-to-Head Battle of Speed: Benchmarking DMT-dG(dmf) Against a New Generation of Fast-Deprotecting Amidites
For researchers, scientists, and drug development professionals navigating the intricate world of oligonucleotide synthesis, the choice of phosphoramidites is a critical determinant of efficiency, yield, and the integrity of the final product. The deprotection step, in particular, has long been a bottleneck. This guide provides an objective, data-driven comparison of the widely used DMT-dG(dmf) phosphoramidite (B1245037) against a portfolio of next-generation, fast-deprotecting alternatives, empowering you to make informed decisions for your specific research needs.
At the heart of efficient oligonucleotide synthesis lies the delicate balance between robust protection during chain elongation and rapid, clean deprotection post-synthesis. While DMT-dG(dmf) has been a workhorse in this field, offering significant advantages over older protecting groups, a new class of "UltraMILD" and "UltraFAST" deprotecting phosphoramidites promises to further accelerate workflows and enhance the synthesis of sensitive and modified oligonucleotides. This guide delves into a direct comparison of their performance, supported by experimental data and detailed protocols.
Performance Showdown: Deprotection Times at a Glance
The true measure of a "fast-deprotecting" amidite lies in its performance under various deprotection conditions. The following table summarizes the deprotection times for DMT-dG(dmf) and its key competitors, highlighting the significant time savings offered by the newer chemistries.
| Phosphoramidite Protecting Group | Deprotection Reagent | Temperature | Time | Deprotection Strategy |
| dmf-dG | Concentrated Ammonia (B1221849) | 65°C | 1 hour | Standard/Accelerated |
| Concentrated Ammonia | 55°C | 2 hours | Standard/Accelerated | |
| AMA (Ammonium Hydroxide (B78521)/Methylamine) | 65°C | 5-10 minutes | UltraFAST | |
| Pac-dA | 0.05M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | UltraMILD |
| Concentrated Ammonia | Room Temperature | 2 hours | UltraMILD | |
| Ac-dC | AMA (Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | UltraFAST |
| 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD | |
| Concentrated Ammonia | Room Temperature | 2 hours | UltraMILD | |
| iPr-Pac-dG | 0.05M Potassium Carbonate in Methanol | Room Temperature | 4 hours | UltraMILD |
| Concentrated Ammonia | Room Temperature | 2 hours | UltraMILD |
Deep Dive: Experimental Protocols
To ensure an objective comparison, it is crucial to understand the precise methodologies employed for deprotection. The following are detailed protocols for the key deprotection strategies cited in this guide.
Standard/Accelerated Deprotection Protocol (for DMT-dG(dmf))
This protocol is suitable for standard oligonucleotides without sensitive modifications.
-
Cleavage from Solid Support: The oligonucleotide is first cleaved from the solid support. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (28-30%) for 1-2 hours at room temperature.
-
Base Deprotection:
-
Accelerated Conditions: The supernatant containing the cleaved oligonucleotide is transferred to a sealed vial and heated at 65°C for 1 hour or 55°C for 2 hours.[1]
-
Standard Conditions: For less temperature-sensitive sequences, deprotection can be carried out at 55°C for 8-16 hours.
-
-
Evaporation: The vial is cooled, and the ammonia solution is evaporated to dryness using a centrifugal evaporator.
-
Reconstitution: The deprotected oligonucleotide is reconstituted in an appropriate buffer for subsequent purification and analysis.
UltraFAST Deprotection Protocol (for dmf-dG and Ac-dC in combination)
This method is ideal for high-throughput synthesis and rapid turnaround times.[2][3] It requires the use of Acetyl (Ac) protected dC to prevent base modification.[2][3]
-
Cleavage and Deprotection Solution: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA) is prepared.
-
Combined Cleavage and Deprotection: The solid support with the synthesized oligonucleotide is incubated in the AMA solution. Cleavage from the support is typically complete within 5 minutes at room temperature.[2][3]
-
Heating: The sealed vial is then heated to 65°C for 5-10 minutes to complete the deprotection of the base protecting groups.[1][2]
-
Evaporation and Reconstitution: The AMA solution is evaporated, and the oligonucleotide is reconstituted as described in the standard protocol.
UltraMILD Deprotection Protocol (for Pac-dA, Ac-dC, and iPr-Pac-dG)
This protocol is designed for the deprotection of oligonucleotides containing sensitive dyes, labels, or other modifications that are unstable under harsh basic conditions.[2]
-
Cleavage and Deprotection Solution: A solution of 0.05M potassium carbonate in anhydrous methanol is prepared.
-
Deprotection: The solid support is incubated in the potassium carbonate/methanol solution at room temperature for 4 hours.[2][4][5] Alternatively, deprotection can be achieved with concentrated ammonium hydroxide at room temperature for 2 hours.[2][4][5]
-
Neutralization and Desalting: Following deprotection, the solution is neutralized, and the oligonucleotide is desalted to remove potassium salts.
-
Evaporation and Reconstitution: The solution is evaporated, and the oligonucleotide is reconstituted.
Visualizing the Workflow: A Comparative Overview
To better illustrate the decision-making process and the experimental flow, the following diagrams outline the key pathways.
Caption: Decision workflow for selecting the optimal deprotection strategy.
References
A Comparative Analysis of Side Products in DMT-dG(dmf) vs. DMT-dG(ibu) Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development. The choice of protecting groups for the nucleobases is a critical parameter that influences not only the efficiency of the synthesis but also the purity of the final product. For deoxyguanosine (dG), two commonly used protecting groups for the exocyclic amine are dimethylformamidine (dmf) and isobutyryl (ibu). This guide provides a detailed comparison of the side products generated during the synthesis of oligonucleotides using DMT-dG(dmf) and DMT-dG(ibu) phosphoramidites, supported by experimental data and detailed protocols.
Executive Summary
The selection between DMT-dG(dmf) and DMT-dG(ibu) represents a trade-off between reaction kinetics and the stability of the protected nucleoside. DMT-dG(dmf) allows for significantly faster deprotection, which is advantageous for high-throughput synthesis and for oligonucleotides containing sensitive modifications. However, the increased lability of the dmf group can lead to a higher incidence of depurination during the acidic detritylation steps of solid-phase synthesis. Conversely, the more robust ibu group in DMT-dG(ibu) offers greater stability and lower rates of depurination but requires harsher and more prolonged deprotection conditions, which can lead to incomplete deprotection, especially in guanine-rich sequences.
Data Presentation: Comparison of Side Products
The following table summarizes the key side products associated with the use of DMT-dG(dmf) and DMT-dG(ibu) in oligonucleotide synthesis. The quantitative data presented is a synthesis of findings from multiple studies and should be considered as representative, as exact percentages can vary based on specific synthesis conditions and sequences.
| Side Product/Impurity | DMT-dG(dmf) | DMT-dG(ibu) | Mass Change (Da) | Analytical Method |
| Depurination Product | Higher incidence, especially with prolonged acid exposure. Can be several-fold higher than with ibu.[1] | Lower incidence due to the greater stability of the ibu group under acidic conditions.[1] | -151.13 (loss of guanine (B1146940) base) | HPLC, Mass Spectrometry |
| Incomplete Deprotection | Less common due to the lability of the dmf group.[2][3] | More prevalent, especially in G-rich sequences, requiring longer deprotection times.[2][3] | +70.05 (retained isobutyryl group) | HPLC, Mass Spectrometry |
| N-Methyl Cytidine | Can occur when using methylamine (B109427) (AMA) for deprotection, a common fast deprotection method for dmf. | Not typically associated with standard deprotection methods for ibu. | +14.02 (methylation of cytidine) | HPLC, Mass Spectrometry |
| Hydrolysis of Phosphoramidite (B1245037) | Rate of degradation is generally higher due to the lability of the dmf group. | More stable in solution compared to dmf-protected phosphoramidites. | - | 31P NMR, HPLC |
Key Differences in Performance
Deprotection Kinetics
The most significant advantage of the dmf protecting group is the rapid deprotection kinetics. The dmf group can be completely removed in as little as 1-2 hours at 55°C with concentrated ammonia, whereas the ibu group requires 8-16 hours under the same conditions.[1][2][3] This speed is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
Depurination
Depurination, the cleavage of the glycosidic bond between the purine (B94841) base and the sugar, is a critical side reaction that leads to chain cleavage. The electron-donating nature of the dmf group, while facilitating deprotection, also makes the glycosidic bond more susceptible to cleavage under the acidic conditions of the detritylation step.[4] Studies have shown that oligonucleotides synthesized with dmf-protected purines can be significantly more prone to depurination than those synthesized with ibu-protected purines.[1]
Incomplete Deprotection
The robustness of the ibu group can be a double-edged sword. While it protects well against depurination, it can be difficult to remove completely, especially in sterically hindered regions of an oligonucleotide, such as G-rich sequences.[2][3] Incomplete deprotection results in the retention of the isobutyryl group on the final oligonucleotide, leading to a +70 Da impurity that can be difficult to separate and may interfere with downstream applications.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
This protocol describes a standard automated solid-phase synthesis cycle for incorporating either DMT-dG(dmf) or DMT-dG(ibu) phosphoramidites.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
DMT-dG(dmf) or DMT-dG(ibu) phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard phosphoramidites for dA, dC, and dT
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution A (Acetic anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid (TCA) in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
The synthesis cycle is performed in an automated synthesizer and consists of the following steps, repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The DMT-dG(dmf) or DMT-dG(ibu) phosphoramidite and the activator solution are delivered to the synthesis column. The coupling reaction proceeds for a specified time (typically 30-180 seconds).
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions to prevent the formation of deletion mutants (n-1 sequences). The column is then washed.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester by treatment with the oxidizing solution. The column is then washed with anhydrous acetonitrile, preparing it for the next synthesis cycle.
Deprotection and Cleavage
For DMT-dG(dmf):
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Procedure: The solid support is treated with the deprotection reagent at 55°C for 2 hours (ammonium hydroxide) or at 65°C for 10 minutes (AMA).[2][3][5] The supernatant containing the cleaved and deprotected oligonucleotide is collected.
For DMT-dG(ibu):
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-16 hours.[2][3] For G-rich sequences, longer deprotection times may be necessary. The supernatant containing the cleaved and deprotected oligonucleotide is collected.
Analysis of Side Products by HPLC-MS
Instrumentation:
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector.
-
Mass Spectrometer (e.g., ESI-Q-TOF or Orbitrap).
-
C18 column suitable for oligonucleotide analysis.
Mobile Phases:
-
Buffer A: 100 mM Hexafluoroisopropanol (HFIP) and 5 mM Triethylamine (TEA) in water.
-
Buffer B: Methanol.
Procedure:
-
Sample Preparation: The crude oligonucleotide solution from the deprotection step is diluted in Buffer A.
-
Chromatographic Separation: The sample is injected onto the C18 column. A linear gradient from a low percentage of Buffer B to a high percentage of Buffer B is used to elute the oligonucleotides and their byproducts. A typical gradient might be 5-30% Buffer B over 30 minutes.
-
Detection:
-
UV Detection: The eluent is monitored at 260 nm to detect the nucleic acids.
-
Mass Spectrometry: The eluent is introduced into the mass spectrometer to obtain accurate mass data for the eluting peaks, allowing for the identification of the full-length product and any side products based on their mass-to-charge ratio.
-
Visualizations
Caption: Comparative workflow of oligonucleotide synthesis.
Caption: Logical relationships in side product formation.
Conclusion
The choice between DMT-dG(dmf) and DMT-dG(ibu) phosphoramidites is highly dependent on the specific requirements of the oligonucleotide synthesis. For applications demanding high throughput and compatibility with sensitive moieties, the rapid deprotection offered by DMT-dG(dmf) is a significant advantage, provided that the increased risk of depurination is carefully managed, for instance, by minimizing acid exposure times during detritylation. For sequences that are not G-rich and where stability during synthesis is paramount, DMT-dG(ibu) remains a robust and reliable choice, albeit with a trade-off in deprotection time. A thorough understanding of the potential side products and the implementation of appropriate analytical methods are crucial for ensuring the synthesis of high-purity oligonucleotides for research, diagnostic, and therapeutic applications.
References
Safety Operating Guide
Proper Disposal of DMT-dG(dmf) Phosphoramidite: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
The proper handling and disposal of DMT-dG(dmf) Phosphoramidite (B1245037), a critical reagent in oligonucleotide synthesis, are paramount for maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of researchers and the protection of the environment. Adherence to these protocols is essential to mitigate risks associated with this reactive chemical.
Essential Safety and Logistical Information
Before initiating any disposal procedures, a thorough understanding of the chemical's properties and hazards is crucial.
Key Data Summary:
| Parameter | Information |
| Chemical Name | N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] |
| CAS Number | 330628-04-1 |
| Appearance | White to off-white powder.[1][2] |
| Storage Conditions | Store in a dry, inert atmosphere at -20°C.[3][4] |
| Primary Hazards | Combustible solid.[1][2] Avoid release into the environment; do not let the product enter drains.[3] |
| Incompatible Materials | Strong oxidizing agents.[3] |
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling DMT-dG(dmf) Phosphoramidite.
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Response: In case of a spill, avoid raising dust. Absorb the material with an inert substance like vermiculite (B1170534) or dry sand and collect it in a sealed, labeled container for hazardous waste disposal. Do not allow the chemical to enter drains.[3]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves a controlled deactivation through hydrolysis, converting the reactive phosphoramidite to a less hazardous H-phosphonate species. This is followed by collection and disposal as chemical hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocol for Deactivation of Waste this compound
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste and residues in "empty" containers.
Materials Required:
-
This compound waste (solid or residue in a container)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Mildly acidic aqueous solution (e.g., 5% v/v acetic acid in water)
-
Appropriately sized glass beaker or flask
-
Magnetic stirrer and stir bar
-
Designated hazardous waste container, properly labeled
Procedure:
-
Preparation: In a chemical fume hood, place the magnetic stir bar in the beaker or flask.
-
Dissolution: Carefully add the solid this compound waste to the beaker. Add a sufficient volume of anhydrous acetonitrile to fully dissolve the solid. For "empty" containers, rinse the container with anhydrous acetonitrile and add the rinsate to the beaker.
-
Controlled Hydrolysis: While stirring the acetonitrile solution, slowly add the mildly acidic aqueous solution. A general guideline is to add a volume of the acidic solution that is roughly equal to the volume of acetonitrile used. The water in the solution will react with and deactivate the phosphoramidite.
-
Reaction: Allow the mixture to stir at room temperature for a minimum of one hour to ensure complete hydrolysis.
-
Collection: Transfer the resulting solution to a designated hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name ("Hydrolyzed this compound in Acetonitrile/Water"), and the date of accumulation.
-
Disposal of Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, weigh paper, and pipette tips, must be collected in a sealed bag and disposed of as solid hazardous waste.
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal Workflow Visualization
The following diagram illustrates the key steps in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling DMT-dG(dmf) Phosphoramidite
Essential Safety and Handling Guide for DMT-dG(dmf) Phosphoramidite
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N2-Dimethylformamidine-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine-3'-cyanoethyl Phosphoramidite (this compound). Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may be harmful if swallowed, inhaled, or comes into contact with skin, and it can cause eye irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield is recommended when there is a splash hazard.[2] |
| Hand Protection | Chemical-resistant Gloves | Handle with chemical-impermeable gloves, such as nitrile.[2] Inspect gloves prior to use and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect from spills and contamination.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved dust mask (e.g., N95) if there is a possibility of dust inhalation, particularly if ventilation is inadequate or dust is generated.[1] A self-contained breathing apparatus may be necessary for major spills or fires.[2][3] |
Operational Plan: Handling and Disposal
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Ensure all required PPE is available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Locate the nearest eyewash station and safety shower before beginning work.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for environmental safety and regulatory compliance.
-
Waste Product:
-
Contaminated Materials:
-
This includes used gloves, weighing papers, and any other materials that have come into contact with the phosphoramidite.
-
Dispose of contaminated packaging and materials in the same manner as the waste product, following all applicable regulations.[3]
-
-
Spill Cleanup:
Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
